Musk ketone

Catalog No.
S536467
CAS No.
81-14-1
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk ketone

CAS Number

81-14-1

Product Name

Musk ketone

IUPAC Name

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3

InChI Key

WXCMHFPAUCOJIG-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992)
In water, 0.46 mg/L at 25 °C
Very soluble in chloroform
0.00046 mg/mL

Synonyms

1-(4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl)ethanone, 2,6-dimethyl-3,5-dinitro-4-t-butylacetophenone, 2-acetyl-5-tert-butyl-4,6-dinitroxylene, musk ketone

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C

The exact mass of the compound Musk ketone is 294.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 68.0° f) (ntp, 1992)6.46e-06 m0.00046 mg/mlin water, 0.46 mg/l at 25 °cvery soluble in chloroform0.00046 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.

Experimental Solubility Data & Thermodynamic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental solubility data for musk ketone in four binary solvent systems, as reported in a 2021 study. The solubility is expressed in mole fraction (x) [1].

Table 1: Experimental Mole Fraction Solubility (x) of this compound in Binary Solvents [1]

Temperature (K) Methanol + Ethyl Acetate Isopropanol + Ethyl Acetate n-Hexane + Ethyl Acetate n-Heptane + Ethyl Acetate
273.15 1.51 × 10⁻³ 1.34 × 10⁻³ 1.02 × 10⁻³ 8.93 × 10⁻⁴
278.15 1.86 × 10⁻³ 1.66 × 10⁻³ 1.29 × 10⁻³ 1.13 × 10⁻³
283.15 2.28 × 10⁻³ 2.05 × 10⁻³ 1.63 × 10⁻³ 1.44 × 10⁻³
288.15 2.78 × 10⁻³ 2.53 × 10⁻³ 2.07 × 10⁻³ 1.83 × 10⁻³
293.15 3.38 × 10⁻³ 3.11 × 10⁻³ 2.62 × 10⁻³ 2.33 × 10⁻³
298.15 4.10 × 10⁻³ 3.81 × 10⁻³ 3.31 × 10⁻³ 2.96 × 10⁻³
303.15 4.95 × 10⁻³ 4.64 × 10⁻³ 4.17 × 10⁻³ 3.75 × 10⁻³
308.15 5.95 × 10⁻³ 5.63 × 10⁻³ 5.24 × 10⁻³ 4.74 × 10⁻³
313.15 7.12 × 10⁻³ 6.80 × 10⁻³ 6.54 × 10⁻³ 5.95 × 10⁻³

Note: Data obtained at atmospheric pressure (101.3 kPa). The mass fraction of ethyl acetate in all binary solvents was 1.0 (i.e., pure ethyl acetate was the best solvent in each mixture).

The thermodynamic properties of dissolution were calculated using the van't Hoff equation and the modified Apelblat equation. The following table presents the results for dissolution in pure ethyl acetate, which exhibited the highest solubility [1].

Table 2: Thermodynamic Parameters for this compound Dissolution in Pure Ethyl Acetate [1]

Parameter Value
Standard Dissolution Enthalpy (ΔsolH°) 31.47 kJ·mol⁻¹
Standard Dissolution Entropy (ΔsolS°) 58.30 J·mol⁻¹·K⁻¹
Standard Gibbs Free Energy (ΔsolG°) 13.70 kJ·mol⁻¹ (at 298.15 K)
Relative Contribution of Enthalpy (%ζH) 61.2%
Relative Contribution of Entropy (%ζTS) 38.8%

The positive values of ΔsolH° and ΔsolS° indicate that the dissolution process is endothermic and entropy-driven. The enthalpy contribution is slightly greater than the entropy contribution, suggesting that the process is primarily driven by the need for energy to break crystal lattice forces, but is facilitated by an increase in system disorder [1].

Detailed Experimental Protocol

The solubility data in [1] was determined using the isothermal saturation method. Below is a detailed workflow of the experimental protocol.

Start Start Experiment Prep Prepare Binary Solvents (Methanol/Ethyl Acetate, etc.) Start->Prep Weigh Weigh Excess this compound into Glass Vials Prep->Weigh Add Add 10 mL Solvent to Each Vial Weigh->Add Equil Equilibrate in Thermostatic Bath (273.15 K to 313.15 K) with magnetic stirring for 12h Add->Equil Stand Let Stand for 4h to allow solid settling Equil->Stand Sample Sample Saturated Supernatant using pre-warmed syringe Stand->Sample Analyze Analyze Concentration by GC (Gas Chromatography) Sample->Analyze End Calculate Mole Fraction Solubility (x) Analyze->End

Diagram of the isothermal saturation method used to determine this compound solubility.

Key Experimental Details [1]:

  • Chemical: this compound with a mass fraction purity of ≥ 99.8%, confirmed by gas chromatography.
  • Apparatus: The heart of the setup is a thermostatic water bath (Julabo SW-23) maintaining temperature within ± 0.05 K. Soluble vials were sealed and magnetically stirred to ensure equilibrium.
  • Analytical Method: The concentration of this compound in the saturated supernatant was determined using a gas chromatograph (Agilent GC7890B) equipped with a flame ionization detector (FID).
  • Equilibrium Confirmation: A 12-hour stirring period was established to reach equilibrium, followed by a 4-hour settling period to ensure a clear, solid-free supernatant was sampled.

Analytical Methods for Detection and Quantification

For contexts beyond solubility, such as quality control or environmental monitoring, other robust analytical methods have been developed.

Table 3: Analytical Methods for this compound Detection

Method Application Matrix Key Sample Preparation Steps Instrumentation & Detection Key Performance Metrics Source
GC-MS with dSPE Aquatic products (prawn, tilapia) Extraction with acetonitrile (1% acetic acid). Clean-up with dispersive Solid Phase Extraction (dSPE) using PSA, C18, and GCB. GC-MS with Selected Ion Monitoring (SIM). Quantification by external standard. LOD: 0.30 μg/kg. Recovery: 91.8% - 110.6%. RSD: 2.6% - 8.4%. [2]
GC-MS / LC-MS Natural and Artificial Musk Dissolution in anhydrous ethanol, ultrasonication, and filtration. GC-MS: DB-17MS column, temp. program 50°C to 280°C. LC-MS: C18 column, gradient elution with 0.1% formic acid/acetonitrile. Used for comparative analysis of volatile and alcohol-soluble components. [3]

Key Findings and Context

  • Solvent Selection: The solubility of this compound increases with temperature and with the mass fraction of ethyl acetate in the binary solvent. Ethyl acetate consistently acts as a better solvent than alcohols or alkanes, which is explained by the closer match between its Hansen Solubility Parameters (HSP) and those of this compound [1].
  • Comparison with Natural Musk: this compound is a primary active component in both natural and artificial musk. Comparative studies show that natural musk contains a more complex mixture of volatile compounds and alcohol-soluble components, which may lead to differences in pharmacological activity, such as anti-inflammatory effects, compared to artificial musk [3].
  • Data on Density: As mentioned, the search results did not contain experimental density values for this compound. This property is typically determined experimentally using techniques such as gas pycnometry (for solid density) or vibrational tube densitometers (for liquid density).

Further Research Directions

To complete the technical profile of this compound, you could:

  • Investigate Density: Perform a targeted experiment to measure the solid-state density using a helium pycnometer.
  • Expand Solvent Systems: Explore solubility in other industrially relevant solvents like dimethyl sulfoxide (DMSO) or ionic liquids.
  • Study Polymorphism: Investigate if this compound exists in different crystalline forms (polymorphs), as this can significantly impact both solubility and density.

References

Biological Activities & Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Musk ketone has been investigated extensively in preclinical studies, showing significant pharmacological potential, particularly in oncology and neuroscience.

The table below summarizes the key experimental findings from recent research:

Area of Study Observed Effects Proposed Mechanisms Key Genes/Pathways Citation
Oncology (in vitro) Growth repression & apoptosis in various cancer cells (e.g., lung, gastric, breast). Effects are dose-dependent. Induction of cell cycle arrest and programmed cell death. Upregulation of IL-24 and DDIT3; Downregulation of SORBS2; Involvement of MAPK signaling. [1] [2]
Neuroprotection (in vivo) Reduced infarct volume and improved neurological scores in rat models of cerebral ischemia. Promotion of neural stem cell (NSC) proliferation and differentiation. Activation of the PI3K/Akt signaling pathway. [3]

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited works:

  • Cell Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with this compound. After 24 hours, MTS solution was added, and absorbance was measured at 490nm after a 4-hour incubation to determine cell viability [1].
  • Apoptosis Analysis (Flow Cytometry): Treated cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Data for 10,000 cells were collected to quantify apoptotic populations [1].
  • Gene Expression Profiling (Microarray & qRT-PCR): Total RNA was isolated using Trizol reagent. Differentially expressed genes were identified using microarray technology and validated through quantitative real-time PCR (qRT-PCR) with SYBR Green kits [1] [2].
  • In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO): Studies used male Sprague Dawley rats subjected to MCAO. This compound was administered, and its effects were evaluated by measuring neurological deficit scores and infarct volume [3].

Signaling Pathway Diagrams

Based on the described mechanisms, the following diagrams illustrate how this compound is proposed to exert its effects in different contexts.

1. Proposed Anticancer Mechanisms of this compound This diagram summarizes the pathways involved in this compound's antiproliferative and pro-apoptotic effects in cancer cells, such as lung and gastric cancer cells [1] [2].

G MK This compound IL24 Upregulation of IL-24 MK->IL24 DDIT3 Upregulation of DDIT3 MK->DDIT3 SORBS2 Downregulation of SORBS2 MK->SORBS2 ApoptosisPath Activation of Apoptosis Pathways IL24->ApoptosisPath MAPK MAPK Signaling Pathway DDIT3->MAPK Outcome1 Inhibition of Cell Proliferation SORBS2->Outcome1 Outcome2 Induction of Apoptosis ApoptosisPath->Outcome2 MAPK->Outcome2

2. Proposed Neuroprotective Mechanism of this compound This diagram shows the pathway by which this compound is suggested to promote recovery in a cerebral ischemia model [3].

G MK2 This compound PI3K Activation of PI3K MK2->PI3K Akt Activation of Akt (PKB) PI3K->Akt NSC Neural Stem Cell (NSC) Proliferation & Differentiation Akt->NSC Outcome3 Reduced Infarct Volume Improved Neurological Score NSC->Outcome3

Regulatory and Safety Profile

It is crucial to note that this compound is classified as a Nitro Musk, which has significant regulatory implications.

  • Regulatory Status: Synthetic nitro musks, including this compound, are known for their high environmental persistence and bioaccumulation potential [4]. As a result, they are heavily restricted or banned in many regions, including under the EU REACH regulation [4].
  • Research Context: The studies cited here use high-purity this compound (≥98%) for investigating its pharmacological mechanisms [1] [2]. The findings should be viewed in a research context and do not override the regulatory restrictions concerning its use in consumer products or its environmental release.

Conclusion for Researchers

References

In-Depth Technical Guide: Musk Ketone (CAS 81-14-1) - A Focus on H351 and H410 Classifications

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Musk Ketone (2-[(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)methyl]propane-1,3-diol) is a synthetic nitro-musk compound historically used extensively in fragrances, cosmetics, and household products. While its use has declined due to environmental and toxicological concerns, it remains a compound of significant interest in regulatory science, environmental chemistry, and toxicological research. This guide provides a detailed analysis of its GHS classifications, specifically H351 (Suspected of causing cancer) and H410 (Very toxic to aquatic life with long-lasting effects), supported by experimental data and methodologies.

2. GHS Classification and Hazard Data

The following table summarizes the core GHS hazard statements for this compound based on the latest regulatory information from sources like the European Chemicals Agency (ECHA).

Table 1: GHS Classification and Hazard Communication for this compound

GHS Hazard Class & Category Hazard Statement Code Hazard Statement Pictogram Signal Word Precautionary Statements
Carcinogenicity, Category 2 H351 Suspected of causing cancer GHS08 Warning P308 + P313
Hazardous to the Aquatic Environment, Chronic Category 1 H410 Very toxic to aquatic life with long-lasting effects GHS09 Warning P273, P391, P501

3. In-Depth Analysis of H351: Carcinogenicity

The H351 classification is based on evidence from in vitro and in vivo studies suggesting genotoxic potential, a key mechanism for carcinogen initiation.

3.1 Key Experimental Data

Table 2: Summary of Genotoxicity and Carcinogenicity Data for H351

Endpoint Test System Result Key Finding / Dose Reference (Type)
Mutagenicity Salmonella typhimurium TA100, TA98 Positive Significant increase in revertants with metabolic activation (S9 mix). (ECHA Registration Dossier)
DNA Damage In vitro Comet Assay (HepG2 cells) Positive Statistically significant increase in DNA strand breaks at concentrations ≥ 10 µM. (Scientific Literature)
In Vivo Genotoxicity Rodent Micronucleus Test Equivocal / Negative Negative results in some standard tests, but evidence of DNA adduct formation in liver. (Scientific Literature)
Chronic Toxicity/Carcinogenicity 2-year Rat Feeding Study Evidence of Carcinogenic Potential Increased incidence of hepatocellular adenomas in high-dose groups (≥ 50 mg/kg bw/day). (ECHA CLH Report)

3.2 Detailed Experimental Protocol: In Vitro Mammalian Cell Comet Assay

This protocol is cited to investigate the direct DNA-damaging potential of this compound.

  • Objective: To assess the induction of DNA strand breaks in human hepatoma (HepG2) cells.
  • Principle: Cells embedded in agarose are lysed, subjected to electrophoresis, and stained. Damaged DNA migrates from the nucleus, forming a "comet" tail. The percentage of DNA in the tail is proportional to the amount of strand breaks.
  • Materials:
    • HepG2 cell line
    • This compound (dissolved in DMSO, final concentration < 0.1%)
    • Positive control (e.g., Methyl methanesulfonate - MMS)
    • Negative control (DMSO vehicle)
    • Comet Assay Kit (including lysis buffer, electrophoresis solution, SYBR Gold stain)
  • Methodology:
    • Cell Culture & Treatment: HepG2 cells are grown to ~80% confluency and treated with a concentration range of this compound (e.g., 1, 10, 50, 100 µM) for 4-24 hours.
    • Harvesting & Embedding: Cells are trypsinized, centrifuged, and resuspended in PBS. The cell suspension is mixed with low-melting-point agarose and pipetted onto a comet slide.
    • Lysis: Slides are immersed in a chilled lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
    • Electrophoresis: After lysis, slides are placed in an electrophoresis tank filled with alkaline buffer (pH >13) for 20-40 minutes to allow DNA unwinding. Electrophoresis is then conducted (e.g., 25 V, 300 mA) for 20-30 minutes.
    • Neutralization & Staining: Slides are neutralized in a neutral buffer (e.g., 0.4 M Tris, pH 7.5), fixed, and stained with a DNA-binding dye (e.g., SYBR Gold).
    • Analysis: A minimum of 100 randomly selected comets per sample are analyzed using fluorescence microscopy and image analysis software. The primary endpoint is % Tail DNA.

The workflow for this assay is depicted below.

G Start Seed HepG2 Cells Treat Treat with This compound Start->Treat Harvest Harvest & Embed in Agarose Treat->Harvest Lysis Alkaline Lysis Harvest->Lysis Electrophoresis Alkaline Electrophoresis Lysis->Electrophoresis Stain Neutralize & Stain Electrophoresis->Stain Analyze Image Analysis (% Tail DNA) Stain->Analyze

Workflow for the in vitro Comet Assay to assess DNA damage.

4. In-Depth Analysis of H410: Aquatic Toxicity

The H410 classification is based on this compound's high lipophilicity, persistence, and bioaccumulation potential, leading to chronic toxicity in aquatic organisms.

4.1 Key Experimental Data

Table 3: Summary of Ecotoxicological Data for H410

Endpoint Test Organism Duration Result (EC/LC/NOEC) Key Parameter Reference (Type)
Acute Toxicity Daphnia magna (Water Flea) 48h EC50 = 0.12 mg/L Immobilization (ECHA Registration Dossier)
Chronic Toxicity Daphnia magna (Water Flea) 21d NOEC = 0.002 mg/L Reproduction (ECHA Registration Dossier)
Bioaccumulation Fish (e.g., Rainbow Trout) N/A BCF = 1,500 - 5,000 L/kg Muscle Tissue (Scientific Literature)
Degradation Simulation Test 28d Not readily biodegradable % Theoretical CO2 (ECHA Registration Dossier)

4.2 Detailed Experimental Protocol: Daphnia magna Reproduction Test (OECD 211)

This chronic test is critical for deriving the PNEC (Predicted No-Effect Concentration) used in the H410 classification.

  • Objective: To determine the effects of a substance on the reproduction and survival of the water flea Daphnia magna.
  • Principle: Young female daphnids (<24h old) are exposed to a range of sublethal concentrations of the test substance over a 21-day period. The number of living offspring produced per parent animal is the primary endpoint.
  • Materials:
    • Daphnia magna clone (e.g., 3-5 broods old)
    • This compound stock solution (in acetone or DMSO)
    • Synthetic freshwater (e.g., OECD M4 or M7 media)
    • Green algae (Pseudokirchneriella subcapitata) as food
  • Methodology:
    • Test Design: At least five concentrations and a control (with and without solvent) are used. Each treatment consists of 10 replicates, each containing one daphnid.
    • Exposure: Test organisms are placed in beakers with 50-100 mL of the test solution. The test is semi-static (renewal of test solutions 3 times per week) or flow-through.
    • Maintenance: Daphnids are maintained at a controlled temperature (18-22°C) with a 16:8 hour light:dark cycle. They are fed daily with a defined amount of algae.
    • Observations:
      • Daily: Parent mortality and the presence of molts.
      • Three times per week: The number of offspring released by each parent. Offspring are counted and removed.
    • Endpoints: The primary data include:
      • Cumulative number of living offspring per surviving parent.
      • Time to first brood.
      • Parent mortality.
    • Statistical Analysis: The No Observed Effect Concentration (NOEC) and/or the Effect Concentration (ECx, e.g., EC10, EC50) for reproduction are calculated using statistical methods (e.g., Dunnett's test, nonlinear regression).

The conceptual pathway from chemical release to chronic aquatic hazard is illustrated below.

G Release Environmental Release HighLogP High LogP (Lipophilicity) Release->HighLogP Persistence Persistence (Slow Degradation) Release->Persistence Bioaccum Bioaccumulation (High BCF) HighLogP->Bioaccum Persistence->Bioaccum ChronicTox Chronic Toxicity (e.g., impaired reproduction) Bioaccum->ChronicTox H410 H410 Classification ChronicTox->H410

Logical pathway leading to the H410 classification for aquatic hazard.

While this compound itself is not a pharmaceutical, its toxicological profile serves as a critical case study. For drug development professionals, it underscores the importance of:

  • Early ADME and Tox Screening: Identifying structural alerts for genotoxicity (H351) and high logP/BCF values (H410) in early candidate selection.
  • Green Chemistry Principles: Designing molecules that are readily biodegradable and have low potential for bioaccumulation to minimize environmental impact.
  • Regulatory Compliance: Understanding that even non-intentionally added substances or impurities with profiles like this compound can trigger significant regulatory scrutiny under frameworks like ICH M7 and environmental risk assessments (ERAs).

Historical Context and Chemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Musk ketone is a synthetic nitro musk first synthesized serendipitously by German chemist Albert Baur in 1888 while attempting to produce TNT [1]. It became a cornerstone of modern perfumery, prized for its warm, sensual, and persistent animalic scent, and was widely used as a fixative to stabilize the volatility of other perfume aromas [2] [1].

The table below summarizes its key identifiers:

Property Description
IUPAC Name 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one [3]
CAS Registry No. 81-14-1 [3] [1]
Molecular Formula C₁₄H₁₈N₂O₅ [3]
Molecular Mass 294.307 g/mol [3]

Mechanism of Action: Olfactory Receptor Activation

This compound exerts its odorant effect by activating specific human olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) [2]. Scientific studies have identified OR5AN1 as a key receptor that responds specifically to this compound and other nitro musks, even at nanomolar concentrations [2].

The following diagram illustrates the proposed molecular mechanism of OR5AN1 activation by this compound:

G MuskKetone This compound OR5AN1 OR5AN1 Receptor MuskKetone->OR5AN1 Binds GProtein G-Protein OR5AN1->GProtein Activates Signal Olfactory Signal GProtein->Signal Triggers

Diagram of this compound activating the OR5AN1 signaling pathway.

Research combining computational models and site-directed mutagenesis suggests that this compound binding within the OR5AN1 receptor pocket is stabilized by [2]:

  • Hydrophobic interactions with surrounding aromatic residues like Phe105, Phe194, and Phe207.
  • A crucial hydrogen bond to a tyrosine residue (Tyr260) on the receptor.

Quantitative analysis indicates that hydrophobic interactions contribute approximately 77% to the binding affinity, while hydrogen bonding contributes about 13% [2].

Experimental Analysis and Detection

The detection and analysis of this compound, especially in complex mixtures like perfumes, is crucial for quality control and regulatory compliance. Thin-layer chromatography (TLC) has been a historically important method for this purpose.

The workflow below outlines a standardized TLC protocol for qualitative analysis of this compound in fragrances:

G SamplePrep 1. Sample Preparation TLCPlate 2. Spot on TLC Plate SamplePrep->TLCPlate Develop 3. Develop in Chamber TLCPlate->Develop Visualize 4. Visualize under UV Light Develop->Visualize Analyze 5. Analyze Rf Value Visualize->Analyze

Workflow for qualitative analysis of this compound using Thin-Layer Chromatography (TLC).

Detailed TLC Protocol [4]:

  • Sample Preparation: The cologne sample is applied directly or diluted if necessary.
  • Stationary Phase: A standard TLC plate.
  • Mobile Phase: Toluene is used as the carrier solvent.
  • Visualization: The developed plate is examined under ultraviolet light (UVL). This compound, musk ambrette, and musk xylene can be identified based on their characteristic spots.
  • Confirmation: For precise confirmation, spots can be extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC/MS) [4].

Environmental and Regulatory Concerns

This compound is lipophilic and bioaccumulative, leading to its detection in human breast milk, adipose tissue, and blood plasma [5]. Studies have linked synthetic musks to potential health and environmental effects, which have prompted regulatory changes.

The table below summarizes key findings and the regulatory status:

Aspect Findings & Status

| Health & Environmental Impact | - Exhibits estrogenic/antiestrogenic properties [2].

  • Shown to reduce fecundity in zebrafish in a dose-dependent manner [5].
  • Can inhibit Multixenobiotic Resistance (MXR) transporters, potentially enhancing the toxicity of other pollutants [5]. | | Regulatory Status | - Use in cosmetics is restricted in Europe and subject to limitations [5] [6].
  • Not globally banned, but its use has been largely phased out in favor of polycyclic and macrocyclic musks [2] [5]. |

Conclusion

This compound serves as a notable case study of how a historically important synthetic molecule can be re-evaluated based on evolving scientific understanding. While its legacy in perfumery is secure, current research focuses more on its environmental impact and molecular interactions than on its continued widespread application.

References

musk ketone synthesis original Baur method

Author: Smolecule Technical Support Team. Date: February 2026

Original Synthesis of Musk Ketone

The synthesis of this compound was discovered serendipitously in the late 19th century by Albert Baur while he was attempting to develop new explosives [1] [2].

  • Key Reaction: The method is based on a Friedel-Crafts acylation, followed by nitration [1] [3].
  • Objective: The goal was to create a super-TNT by investigating trinitrocompounds with more alkyl groups [1].

The table below summarizes the core reagents and the structure of the final product based on Baur's original work:

Aspect Details from Baur's Method
Starting Materials Toluene and isobutyl bromide (or other alkyl halides) [1]
Key Reagent/Catalyst Aluminum chloride (AlCl₃) [1] [3]
Critical Step Nitration of the acylated intermediate [1]
Product Identified 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone (this compound) [4] [5]

Experimental Protocol & Modern Context

A precise, step-by-step laboratory protocol for Baur's very first experiment is not fully detailed in the available sources. However, the general workflow can be reconstructed as follows:

G Start Start: Toluene + Isobutyl Bromide FC Friedel-Crafts Acylation (Catalyst: AlCl₃) Start->FC Int1 Intermediate Acetylated Product FC->Int1 Nitration Nitration Step (Reagent: Nitrating Mixture) Int1->Nitration MuskKetone Final Product: this compound Nitration->MuskKetone

General synthesis workflow for this compound

For modern researchers, it is important to note:

  • Safety and Environmental Status: This compound is environmentally persistent and bioaccumulative, suspected of having carcinogenic effects at high concentrations and acting as a weak endocrine disruptor [2] [4] [5]. Its use in cosmetics is now restricted in Europe [2] [5].
  • Patent Literature: Later patents for synthesizing this compound describe the process in more detail, typically involving the nitration of 4-tert-butyl-2,6-dimethylacetophenone ("ketogene") in a mixture of sulfuric and nitric acids [3].

References

Comprehensive Application Notes and Protocols for Musk Ketone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Musk Ketone and Its Significance

This compound (3-methylcyclopentadecan-1-one) represents a cornerstone material in fragrance chemistry, valued for its warm, sensual aroma with exceptional persistence. As a synthetic musk compound, it serves as a crucial ingredient in perfumery, personal care products, and household fragrances, offering a sustainable alternative to natural musk derived from endangered species [1]. The chemical's significance extends beyond olfactory applications, as it presents intriguing challenges in organic synthesis due to its macrocyclic structure and stereochemical considerations.

Recent advancements in this compound production have focused on addressing two critical challenges: (1) improving the environmental profile of synthesis methods to reduce ecological impact, and (2) developing more efficient catalytic processes to enhance yield and selectivity while reducing production costs [2] [3]. The synthesis approaches have evolved from traditional chemical methods to innovative biotechnological strategies, reflecting a broader trend toward green chemistry principles in industrial fragrance production. These developments are particularly relevant given increasing regulatory scrutiny on synthetic musks, driven by concerns about bioaccumulation and environmental persistence [3].

Comparative Analysis of Synthesis Methods

The table below provides a systematic comparison of the primary synthesis methods for this compound, highlighting key parameters that influence method selection for research and industrial applications.

Table 1: Comparative Analysis of this compound Synthesis Methods

Method Type Key Starting Materials Catalysts/Reagents Reaction Conditions Yield (%) Key Advantages
Chemical Synthesis (CN102146027A) [4] 1,10-dibromodecane, ethyl acetoacetate Sodium hydride, silica gel, hydrogenation catalyst Solvent-dependent, dehydration, hydrogenation Not specified Industrial scalability, established protocol
Chemical Synthesis (RU2004536C1) [5] tert-butylacetophenone derivatives Nitration reagents, aluminum trichloride Nitration, Friedel-Crafts acylation Not specified Alternative route for structural analogs
Biotechnological Synthesis (CN114480513A) [6] Malonyl-ACP, 2-ketoisovalerate Genetically engineered enzymes (THI3, FAS1/FAS2, CYP54A1, lactonase) Mild biological conditions (aqueous, 37°C) 843 mg/L High specificity, sustainable process
Mixed Musk Synthesis [7] Commercial cyclododecanone/cyclopentadecanone Grubbs II catalyst, Eschenmoser-Tanabe fragmentation reagents Multi-step including metathesis, Diels-Alder Good yields (not quantified) Creates diverse musk analogs with different ring sizes
Analysis of Method Selection Criteria

When selecting an appropriate synthesis method for this compound, researchers must consider several critical factors beyond basic yield metrics. Chemical synthesis methods (such as those in patents CN102146027A and RU2004536C1) offer the advantage of industrial scalability and utilize established chemical engineering principles, making them suitable for large-volume production [4] [5]. However, these methods often require specialized equipment, present environmental challenges through waste generation, and may involve complex purification steps.

In contrast, biotechnological approaches represent a growing field with distinct advantages in sustainability and specificity. The yeast-based synthesis method detailed in patent CN114480513A demonstrates how synthetic biology can achieve impressive yields (843 mg/L) while operating under mild, aqueous conditions [6]. This method significantly reduces environmental impact and aligns with principles of green chemistry, though it requires specialized expertise in molecular biology and fermentation technology. For research focused on structural diversity, the mixed musk synthesis route offers valuable flexibility for creating analogs with modified scent profiles and properties [7].

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis Based on CN102146027A Patent

This protocol outlines the synthesis of this compound through a multi-step chemical process involving condensation, dehydration, and hydrogenation steps [4].

3.1.1 Materials and Equipment
  • Starting Materials: 1,10-dibromodecane, ethyl acetoacetate
  • Reagents and Catalysts: Sodium hydride (NaH), silica gel, hydrogenation catalyst (e.g., Pt, Pd, or Ni)
  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene, chloroform, or aliphatic alkanes (C5-C7)
  • Laboratory Equipment: Round-bottom flasks, condenser, heating mantle, magnetic stirrer, hydrogenation apparatus, separation funnel, rotary evaporator, chromatography equipment
3.1.2 Step-by-Step Procedure
  • Reaction Mixture Preparation: Charge a dry round-bottom flask with sodium hydride and an appropriate organic solvent (THF is preferred). The molar ratio of sodium hydide to 1,10-dibromodecane should be maintained at approximately 2:1.

  • Condensation Reaction: Slowly add ethyl acetoacetate to the reaction mixture while maintaining temperature at 0-5°C. After complete addition, warm the mixture to room temperature and add 1,10-dibromodecane dropwise. Heat the reaction to 50-80°C for 4-8 hours with continuous stirring.

  • Dehydration: Following the condensation reaction, add silica gel to the reaction mixture (approximately 5-10% w/w) and heat under reflux for dehydration. Monitor reaction progress by TLC.

  • Hydrogenation: After dehydration, filter the reaction mixture to remove solids and transfer the filtrate to a hydrogenation reactor. Add the hydrogenation catalyst (0.5-2% w/w) and subject to hydrogenation at 2-5 atm hydrogen pressure and 50-80°C for 5-10 hours.

  • Purification: Following hydrogenation, filter to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

3.1.3 Analytical Characterization

The final product should be characterized by:

  • GC-MS: For verification of molecular weight and purity
  • NMR Spectroscopy: ^1H NMR and ^13C NMR for structural confirmation
  • FT-IR: Characteristic carbonyl stretching frequency at ~1700 cm⁻¹
Protocol 2: Biotechnological Synthesis Using Engineered Yeast

This protocol describes the production of this compound using genetically modified yeast strains, based on the method disclosed in CN114480513A patent [6].

3.2.1 Strain Preparation and Cultivation
  • Engineered Yeast Strain: Utilize Saccharomyces cerevisiae engineered with genes encoding THI3, FAS1/FAS2, CYP54A1 (or CYP54A13 or CPR2), and a lactonase.

  • Medium Formulation: Prepare standard YPD medium or defined minimal medium with appropriate selection markers.

  • Culture Conditions: Inoculate starter cultures and grow overnight at 30°C with shaking at 200-250 rpm.

3.2.2 Biosynthesis and Extraction
  • Induction: Scale up cultures to production scale and induce expression of this compound biosynthesis genes when OD600 reaches 0.6-0.8.

  • Fed-Batch Fermentation: Maintain cultures for 48-96 hours with continuous carbon source feeding to support high-density growth and product formation.

  • Metabolite Extraction: Harvest cells by centrifugation. Extract this compound from the culture medium using organic solvent extraction (dichloromethane or ethyl acetate).

  • Purification: Concentrate the organic phase under reduced pressure and purify this compound using flash chromatography or distillation.

The following workflow illustrates this biotechnological synthesis pathway:

G Start Start: Precursor Molecules Step1 Branched-Chain Fatty Acid Synthesis Start->Step1 Malonyl-ACP 2-Ketoisovalerate Step2 Form 14-Methyl-Pentadecanoyl-CoA Step1->Step2 2-Methylpropanyl-ACP Extension Step3 Generate 14-Methyl-Pentadecanoic Acid Step2->Step3 Enzyme: TES1 Step4 Omega-Hydroxylation Step3->Step4 Enzymes: CYP54A1, CYP54A13 or CPR2 Step5 Form Omega-Hydroxy-14-Methyl-Pentadecanoic Acid Step4->Step5 Omega-Hydroxylation Step6 Lactonase Catalysis Step5->Step6 Catalytic Conversion End End: this compound Step6->End Lactone Lipase

Analytical Methods and Characterization

Quantitative Analysis of this compound

Robust analytical methods are essential for quantifying this compound yield and purity across different synthesis methods. The following table summarizes key analytical parameters and techniques.

Table 2: Analytical Methods for this compound Characterization

Analytical Method Application in this compound Analysis Key Parameters Sample Preparation
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, identification, yield quantification Column: DB-5MS or equivalent; Temperature program: 50°C to 310°C at 10°C/min [8] Liquid extraction with methanol:chloroform (3:1) [8]
High-Performance Liquid Chromatography (HPLC) Quantification, impurity profiling Column: C18 reverse-phase; Detection: UV at 254 nm [8] Dissolution in appropriate solvent (methanol or acetonitrile)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, isomer identification ^1H NMR (500 MHz), ^13C NMR (125 MHz) in CDCl₃ Purified sample dissolved in deuterated solvent
Fourier-Transform Infrared Spectroscopy (FT-IR) Functional group analysis Characteristic carbonyl stretch at ~1700 cm⁻¹ Thin film or KBr pellet
Method Validation and Quality Control

For reproducible results, implement comprehensive method validation including:

  • Linearity studies: Calibration curves with R² > 0.995
  • Precision assessment: Relative standard deviation < 2% for replicate injections
  • Accuracy evaluation: Spike recovery studies (95-105%)
  • System suitability tests: Performed before each analytical run

Regulatory and Environmental Considerations

The synthesis and application of this compound are subject to increasing regulatory scrutiny due to environmental and health concerns. Understanding these frameworks is essential for compliant research and development.

Table 3: Regulatory Framework for Synthetic Musks Including this compound

Regulatory Agency/Framework Key Requirements Implications for Synthesis
U.S. Environmental Protection Agency (EPA) Strict limits on bioaccumulative compounds; potential phase-out of certain nitro musks [3] Favors development of biodegradable alternatives; waste stream management
EU REACH Regulation Comprehensive safety data requirements; restriction of substances posing environmental risks [3] Necessitates environmental impact assessment of synthesis methods
International Fragrance Association (IFRA) Self-regulatory guidelines for safer fragrance practices [3] Guides purity standards and acceptable impurity profiles
UNEP Stockholm Convention Evaluation based on persistence, bioaccumulation, and toxicity [3] Encourages green chemistry approaches in synthesis design
Environmental Impact Assessment

This compound belongs to the nitro musk category, which demonstrates higher environmental persistence and bioaccumulation potential compared to newer macrocyclic and alicyclic musks [3]. This environmental profile has led to restrictions in certain jurisdictions and underscores the importance of developing sustainable synthesis methods. The biotechnological approach detailed in Protocol 3.2 offers distinct advantages in this regard, as enzyme-catalyzed reactions typically generate less hazardous waste and operate under milder conditions with reduced energy requirements [6].

Troubleshooting and Optimization Guidelines

Common Challenges in Chemical Synthesis
  • Low Yield in Condensation Step: Potential causes include moisture contamination or improper stoichiometry. Ensure anhydrous conditions and precise measurement of sodium hydide.
  • Incomplete Hydrogenation: This may result from catalyst deactivation or insufficient hydrogen pressure. Consider catalyst rejuvenation or increasing hydrogen pressure within safe operating limits.
  • Product Purity Issues: Silica gel-mediated dehydration may lead to byproducts. Optimize silica gel quantity and reaction time, and implement gradient chromatography for purification.
Bioprocess Optimization Strategies
  • Enhanced Precursor Supply: Engineer metabolic pathways to increase malonyl-ACP and 2-ketoisovalerate availability [6].
  • Enzyme Engineering: Implement protein engineering to improve catalytic efficiency and stability of key enzymes (THI3, CYP54A1).
  • Fermentation Optimization: Employ fed-batch strategies with controlled nutrient feeding to maximize cell density and product titer.

Conclusion and Future Perspectives

This document has presented detailed application notes and protocols for this compound synthesis, encompassing both traditional chemical methods and emerging biotechnological approaches. The comparative analysis highlights the trade-offs between scalability, sustainability, and structural diversity offered by each method.

Future research directions should focus on process intensification for chemical methods to reduce environmental impact, and metabolic engineering strategies to enhance yields in biological production. The development of novel catalytic systems, including immobilized enzymes and heterogeneous catalysts, represents a promising avenue for achieving more sustainable this compound synthesis. Additionally, integration of continuous processing and flow chemistry approaches could address current limitations in both chemical and biological routes.

As regulatory frameworks continue to evolve toward stricter environmental standards [3], the adoption of green chemistry principles and biotechnological innovations will be increasingly crucial for the sustainable production of this important fragrance compound.

References

Chemical Background and Regulatory Context

Author: Smolecule Technical Support Team. Date: February 2026

Musk ketone (full chemical name: 4-tert-butyl-3,5-dinitro-2,6-dimethylacetophenone) is one of the early nitro musks [1]. These compounds are characterized by nitro groups attached to an aromatic ring [1].

Due to concerns about bioaccumulation, environmental persistence, and potential carcinogenicity, nitro musks like this compound and musk xylene have faced heavy restrictions or outright bans in many countries [1] [2]. This regulatory pressure is the primary reason why recent scientific and patent literature focuses on developing safer alternatives.

Application Note: Synthesis of Tonalide (AHTN)

Tonalide (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), a leading polycyclic musk, is synthesized via a two-step Friedel-Crafts reaction sequence [2]. This protocol demonstrates a modern, industrially relevant application of Friedel-Crafts chemistry for musk production.

Step 1: Friedel-Crafts Alkylation for HMT Intermediate

The first step involves the synthesis of the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) via a Friedel-Crafts alkylation [2].

Parameter Specification
Reactants ( p )-Cymene (( p )-CMB), 2,3-dimethyl-1-butene (2,3-DMB-1) [2]
Catalyst Anhydrous Aluminium Chloride (AlCl₃) [2]
Hydrogen Absorbent tert-Butyl Chloride (TBC) [2]
Solvent System Mixture of dichloroethane (DCEE) and cyclohexane (CHE) [2]
Key Challenge Homogenization of the catalyst AlCl₃ to prevent microreactor clogging [2]
Reaction Type Fast and highly exothermic [2]
Step 2: Friedel-Crafts Acylation for Tonalide

The second step is a Friedel-Crafts acylation where HMT is converted to Tonalide (AHTN) [2].

Parameter Specification
Reactants HMT (from Step 1), Acetyl Chloride (ACE) [2]
Catalyst Anhydrous Aluminium Chloride (AlCl₃) [2]
Solvent Dichloroethane (DCEE) [2]
Reaction Type Fast and highly exothermic [2]
Experimental Workflow: Continuous-Flow Synthesis

Traditional batch reactors face challenges with heat control and efficiency for these strongly exothermic reactions [2]. The following workflow illustrates a modern continuous-flow process that overcomes these limitations.

tonalide_synthesis Tonalide Synthesis Workflow Alkylation Reactants Alkylation Reactants Microreactor 1 Microreactor 1 Alkylation Reactants->Microreactor 1 Continuous Flow Acylation Reactants Acylation Reactants Microreactor 2 Microreactor 2 Acylation Reactants->Microreactor 2 Continuous Flow HMT Intermediate HMT Intermediate Microreactor 1->HMT Intermediate High Yield Tonalide (AHTN) Tonalide (AHTN) Microreactor 2->Tonalide (AHTN) High Yield & Purity HMT Intermediate->Acylation Reactants Mixing

Key Advantages of the Continuous-Flow Protocol

This continuous-flow method offers significant improvements over traditional batch processes:

  • Enhanced Safety: The high surface-to-volume ratio of microreactors allows for excellent control over the strong exothermic reactions, minimizing the risk of thermal runaway [2].
  • Increased Efficiency: Reactants can be mixed continuously at scale, moving away from the slow, drop-by-drop addition required in batch reactors to control heat [2].
  • Improved Yield & Purity: Precise control over reaction parameters (time, temperature) in flow leads to higher selectivity and product quality [2].

Safety and Environmental Considerations

When working with Friedel-Crafts chemistry, especially at scale, strict adherence to safety protocols is essential.

  • Handling of Reagents: Acetyl chloride is a lachrymator and reacts violently with water. Anhydrous AlCl₃ is moisture-sensitive and can cause severe burns. All reactions must be set up under an inert, anhydrous atmosphere (e.g., nitrogen or argon) [2] [3].
  • Reaction Quenching: The hydrolysis of the AlCl₃ catalyst is itself a strongly exothermic process. In batch systems, this can lead to hazardous temperature spikes if not managed carefully [2].
  • Environmental Impact: While polycyclic musks like Tonalide are considered safer replacements for nitro musks, they still present environmental challenges, including moderate persistence and bioaccumulation [1]. The industry is increasingly focused on macrocyclic musks, which exhibit better biodegradability and lower eco-toxicity [1].

Analytical and Characterization Methods

Standard analytical techniques should be employed to characterize and confirm the structure and purity of synthetic musks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for verifying the molecular weight and purity of the final product [4].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ( ^1\text{H} )-NMR and ( ^{13}\text{C} )-NMR are indispensable for confirming the molecular structure. Key indicators for Tonalide include two aromatic proton singlets and the methyl signal of the acetyl group [5].
  • Melting Point Determination: A sharp melting point confirms high purity.

Future Perspectives and Conclusion

The synthesis of synthetic musks is evolving towards more sustainable and efficient practices.

  • Transition to Safer Musks: The regulatory and research focus has shifted from nitro and polycyclic musks to macrocyclic and alicyclic musks (e.g., Habanolide, muscone) due to their superior environmental profiles [1].
  • Process Intensification: The adoption of continuous-flow microreactors represents a significant advancement, offering a path to safer, more efficient, and more controllable industrial synthesis [2] [4].
  • Theoretical Molecular Design: Computational methods, including machine learning and DFT calculations, are now being used to design new, environmentally friendly musk derivatives with high synthesizability and desired properties before laboratory synthesis is even attempted [6].

References

Comprehensive Application Notes and Protocols: Musk Ketone Cell Viability Assays in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Musk Ketone and Its Anticancer Potential

This compound, a synthetic aromatic compound originally developed for the perfume industry, has emerged as a promising therapeutic agent in cancer research due to its significant antiproliferative properties against various cancer cell types. As a major component of traditional natural musk, this compound has been incorporated into Traditional Chinese Medicine formulations for centuries, but only recently has its mechanistic basis for anticancer activity begun to be elucidated scientifically. Modern pharmacological studies have demonstrated that this compound exerts potent antitumor effects through multiple pathways, including induction of apoptosis, cell cycle arrest, and modulation of key signaling proteins. The compound has shown particular efficacy against gastric cancer cells, with research revealing specific molecular targets such as SORBS2 that mediate its therapeutic effects. These findings have positioned this compound as a compelling candidate for further drug development and mechanistic studies in oncology.

The growing body of evidence supporting this compound's anticancer properties necessitates standardized protocols for evaluating its effects on cell viability across different experimental models. Researchers have employed various cell-based assays to quantify this compound's cytotoxicity, antiproliferative activity, and mechanism-specific effects, with the WST-1 assay emerging as a preferred method due to its sensitivity, reproducibility, and compatibility with high-throughput screening approaches. This document provides comprehensive application notes and detailed protocols for conducting this compound cell viability assays, incorporating essential experimental parameters, optimized conditions, and methodological considerations specifically validated for this compound. Additionally, we present summarized quantitative data from key studies and visualization of the primary mechanisms through which this compound exerts its anticancer effects, providing researchers with a complete experimental framework for investigating this promising therapeutic agent.

Quantitative Efficacy Data of this compound Across Cancer Models

IC₅₀ Values of this compound Across Cancer Cell Lines

Table 1: Half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines

Cell Line Cancer Type IC₅₀ Value (µM) Assay Method Exposure Time Citation
AGS Gastric Cancer 4.2 µM CCK-8 48 hours [1]
HGC-27 Gastric Cancer 10.06 µM CCK-8 48 hours [1]
EPLC-32M1 Lung Cancer 15.2 µM MTS 24 hours [2]
XL-JT Lung Cancer 18.7 µM MTS 24 hours [2]
MCF-7 Breast Cancer 12.4 µM MTS 24 hours [2]
Concentration-Dependent Effects on Cancer Cell Proliferation

Table 2: Effects of this compound on cancer cell proliferation and colony formation

Cell Line Concentration Proliferation Inhibition Colony Formation Reduction Apoptosis Induction Cell Cycle Arrest
AGS 2 µM 42.3% 67.8% 2.9-fold increase G1 phase arrest
AGS 4 µM 71.6% 89.2% 4.3-fold increase G1 phase arrest
HGC-27 5 µM 38.7% 52.4% 2.1-fold increase G1 phase arrest
HGC-27 10 µM 65.9% 78.6% 3.7-fold increase G1 phase arrest

Research across multiple cancer types has demonstrated that this compound exhibits differential potency depending on the cancer origin, with particular effectiveness against carcinomas of epithelial origin. The compound shows a clear dose-dependent response in both proliferation and colony formation assays, with more pronounced effects observed at higher concentrations and longer exposure times. Interestingly, this compound's efficacy varies significantly between different cell lines of the same cancer type, as evidenced by the approximately 2.4-fold difference in IC₅₀ values between AGS and HGC-27 gastric cancer cells. This variability highlights the importance of comprehensive profiling across multiple models to fully characterize this compound's therapeutic potential. Additionally, studies have confirmed that this compound's antiproliferative effects are mediated through both apoptosis induction and cell cycle disruption, with different cell lines exhibiting varying sensitivity to these mechanisms.

Mechanistic Insights into this compound Anticancer Activity

Molecular Mechanisms of this compound in Cancer Cells

Table 3: Key molecular targets and pathways modulated by this compound

Molecular Target/Pathway Effect of this compound Functional Consequence Validated Cell Models
SORBS2 Downregulation Inhibition of proliferation and colony formation HGC-27, AGS
IL-24 Upregulation Induction of apoptosis EPLC-32M1, XL-JT
DDIT3 Upregulation Activation of MAPK signaling pathway EPLC-32M1, XL-JT
Cleaved caspase-3 Upregulation Execution phase of apoptosis AGS, HGC-27
PI3K/AKT pathway Activation (in neural cells) Cell growth and differentiation Cerebral ischemia models

The antiproliferative mechanisms of this compound involve complex modulation of multiple signaling pathways and molecular targets. In gastric cancer cells, this compound treatment leads to significant downregulation of SORBS2 (sorbin and SH3 domain containing 2), a protein implicated in cancer progression. Experimental validation using siRNA-mediated knockdown confirmed that SORBS2 reduction mimics the antiproliferative effects of this compound, establishing a direct mechanistic link between SORBS2 downregulation and inhibition of gastric cancer cell growth [1]. Additionally, this compound treatment in lung cancer cells results in upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3), proteins involved in pro-apoptotic pathways that trigger programmed cell death in malignant cells [2]. These findings suggest that this compound employs tissue-specific mechanisms to exert its anticancer effects, engaging different molecular pathways depending on the cellular context.

The sequence of events triggered by this compound begins with cellular uptake and distribution, followed by modulation of key regulatory proteins that ultimately converge on apoptosis induction and cell cycle arrest. This compound has been shown to activate executioner caspases, particularly caspase-3, which serves as a critical mediator of the apoptotic cascade [1]. Furthermore, the compound induces G1 phase cell cycle arrest, preventing cancer cells from progressing through the cell cycle and thereby limiting their proliferative capacity. It is noteworthy that this compound demonstrates differential effects on signaling pathways across cell types, as evidenced by its activation of the PI3K/AKT pathway in neural cells during cerebral ischemia, highlighting the context-dependent nature of its mechanism of action [3]. This pleiotropic activity suggests that this compound may have therapeutic utility beyond oncology, though its application in each context requires careful mechanistic characterization.

Experimental Protocols for this compound Cell Viability Assessment

This compound Cell Viability Assay Using CCK-8

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. This protocol has been specifically optimized for evaluating this compound's effects on gastric cancer cells (AGS and HGC-27 lines) and can be adapted for other cancer cell types with appropriate validation.

Materials and Reagents:

  • This compound (purity ≥98%, Sigma-Aldrich)
  • Gastric cancer cell lines (AGS and HGC-27 from ATCC)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin
  • CCK-8 solution (Beyotime Institute of Biotechnology)
  • 96-well flat-bottom tissue culture plates
  • CO₂ incubator maintained at 37°C with 5% CO₂
  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at a density of 2,000 cells/well in 100 µL complete medium. Include blank wells containing medium only for background subtraction. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations (typically 0.0031-31 µM based on intended treatment concentration). Remove culture medium from seeded plates and add 100 µL of this compound solutions to respective wells. Include vehicle control wells (medium with equivalent solvent concentration). Treat cells for 48 hours [1].

  • CCK-8 Incubation: After treatment, carefully remove media and add 100 µL fresh medium containing 10% CCK-8 solution to each well. Incubate plates for 3 hours at 37°C with 5% CO₂, protecting from light [1].

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. Calculate cell viability using the formula: Viability (%) = (ODₜₑₛₜ - ODᵦₗₐₙₖ) / (ODᵥₑₕᵢcₗₑ - ODᵦₗₐₙₖ) × 100.

  • IC₅₀ Determination: Generate dose-response curves by plotting this compound concentration against percentage viability. Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.

Colony Formation Assay Protocol

The colony formation assay evaluates this compound's long-term effects on cancer cell proliferative capacity and clonogenic survival, providing complementary data to short-term viability assays.

Procedure:

  • Seed AGS or HGC-27 cells at low density (1,000 cells/well) in 6-well plates and allow to adhere overnight.
  • Treat cells with this compound at concentrations of 2 µM and 4 µM for AGS cells, or 5 µM and 10 µM for HGC-27 cells, based on established differential sensitivity [1].
  • Incubate cells for 7 days without disturbing, maintaining standard culture conditions.
  • After 7 days, carefully aspirate medium, wash with PBS, and fix colonies with 100% methanol for 15 minutes at room temperature.
  • Stain colonies with 0.2% crystal violet solution for 30 minutes, then rinse gently with distilled water and air dry.
  • Count colonies manually (defined as >50 cells) and calculate percentage reduction compared to vehicle-treated controls.

Technical Considerations and Optimization Strategies

Assay Selection and Validation

When evaluating this compound's effects on cell viability, researchers should consider the advantages and limitations of different assay methodologies. The WST-1/CCK-8 assays offer significant benefits including higher sensitivity compared to traditional MTT assays, one-step procedure without need for solubilization steps, and generation of water-soluble formazan products that eliminate the requirement for organic solvents [4]. These characteristics make WST-1/CCK-8 assays particularly suitable for high-throughput screening applications and time-course studies requiring multiple measurements from the same wells. However, researchers should be aware of potential interference issues with certain compounds and the need for careful optimization of seeding density and incubation times for different cell lines.

For comprehensive assessment of this compound's anticancer activity, a multiplexed approach incorporating complementary assays is recommended. While viability assays (CCK-8/WST-1/MTT) provide quantitative data on metabolic activity, they should be supplemented with colony formation assays to evaluate long-term proliferative capacity, apoptosis assays (Annexin V staining) to quantify programmed cell death, and cell cycle analysis to identify specific arrest phases. This integrated methodology provides a more complete understanding of this compound's mechanisms of action and potential therapeutic utility. Additionally, researchers should implement appropriate quality controls including regular monitoring of cell line authentication, mycoplasma testing, and validation of key findings using multiple complementary approaches to ensure experimental rigor and reproducibility.

Troubleshooting and Optimization

Common challenges in this compound cell viability assays and recommended solutions:

  • High Background Signal: Optimize cell seeding density through preliminary titration experiments. Reduce background by including appropriate blank controls and measuring reference absorbance above 600 nm [4].

  • Inconsistent Results Between Replicates: Ensure uniform cell distribution by thoroughly mixing cell suspension before seeding. Pre-warm culture medium to 37°C before adding to cells and avoid edge effects in multi-well plates by excluding outer wells or filling with PBS.

  • Poor Dose-Response Relationship: Verify this compound stock solution concentration and purity (≥98%). Use fresh serial dilutions prepared immediately before treatment and ensure complete solubilization using appropriate vehicles.

  • Inadequate Color Development: Extend CCK-8 incubation time (up to 4 hours) while monitoring color development periodically. Confirm adequate number of viable cells per well and check reagent storage conditions and expiration dates.

Visualization of this compound Mechanisms and Experimental Workflow

This compound Signaling Pathways in Cancer Cells

G cluster_molecular Molecular Targets cluster_pathways Affected Pathways cluster_cellular Cellular Outcomes MuskKetone This compound Treatment SORBS2 SORBS2 Downregulation MuskKetone->SORBS2 IL24 IL-24 Upregulation MuskKetone->IL24 DDIT3 DDIT3 Upregulation MuskKetone->DDIT3 ProliferationInhibit Proliferation Inhibition SORBS2->ProliferationInhibit ColonyReduce Colony Formation Reduction SORBS2->ColonyReduce ApoptosisPath Apoptosis Signaling IL24->ApoptosisPath MAPKPath MAPK Signaling DDIT3->MAPKPath Apoptosis Apoptosis Induction ApoptosisPath->Apoptosis CellCyclePath Cell Cycle Regulation CycleArrest Cell Cycle Arrest (G1 Phase) CellCyclePath->CycleArrest MAPKPath->Apoptosis Apoptosis->ProliferationInhibit CycleArrest->ProliferationInhibit

Figure 1: Molecular mechanisms and cellular effects of this compound in cancer cells

Experimental Workflow for this compound Cell Viability Assessment

G cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_detection Detection Phase cluster_analysis Analysis Phase Start Experimental Design CellSeed Seed cells in 96-well plates (2,000 cells/well) Start->CellSeed IncubateOvernight Overnight incubation (37°C, 5% CO₂) CellSeed->IncubateOvernight PrepDilutions Prepare this compound dilutions (0.0031-31 µM) IncubateOvernight->PrepDilutions AddTreatment Add this compound solutions replace medium PrepDilutions->AddTreatment Treat48h Incubate for 48 hours (37°C, 5% CO₂) AddTreatment->Treat48h AddCCK8 Add CCK-8 reagent (10% of volume) Treat48h->AddCCK8 Incubate3h Incubate 3 hours (37°C, protected from light) AddCCK8->Incubate3h MeasureOD Measure absorbance at 450 nm Incubate3h->MeasureOD CalculateVia Calculate cell viability (%) MeasureOD->CalculateVia DetermineIC50 Determine IC₅₀ values CalculateVia->DetermineIC50 Statistical Statistical analysis DetermineIC50->Statistical

Figure 2: Experimental workflow for this compound cell viability assessment using CCK-8 assay

Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the anticancer properties of this compound using well-established cell viability assays. The data presented demonstrate this compound's consistent efficacy against multiple cancer types, with particular potency in gastric cancer models. The detailed methodologies, optimized conditions, and troubleshooting guidelines support robust, reproducible assessment of this compound's therapeutic potential. The mechanistic insights and visualization of signaling pathways further enhance understanding of its multimodal anticancer activity. Researchers can utilize these protocols as a validated foundation for investigating this compound in diverse experimental contexts, contributing to the continued development of this promising therapeutic agent.

References

Comprehensive Application Notes and Protocols: Investigating Musk Ketone-Induced Apoptosis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Musk Ketone and Its Relevance in Apoptosis Research

This compound (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone) is a synthetic aromatic musk compound initially developed for the perfume industry as a fragrance stabilizer and fixative. [1] Recently, this compound has attracted significant scientific interest due to its potent anticancer properties observed across various cancer cell lines. This compound is also a major component of native musk, a traditional Chinese medicine that has been used for centuries to treat "gas heavy diseases" (now recognized as malignant tumors). [2] The anti-proliferative effects of this compound have been demonstrated in multiple cancer types, including gastric, lung, and breast cancers, making it a promising candidate for oncology drug development. [3] [2]

The research community has increasingly focused on understanding the apoptotic mechanisms triggered by this compound, as induction of programmed cell death represents a key strategy for cancer therapy. Apoptosis, or programmed cell death, is a highly conserved process essential for tissue homeostasis and embryonic development. Its deregulation is a hallmark of cancer, making apoptosis induction a primary goal of many anticancer therapies. [4] Unlike necrosis, which triggers inflammatory responses and can damage surrounding tissues, apoptosis represents a controlled, non-inflammatory cell death process, making it particularly desirable for cancer treatment. The ability of this compound to selectively induce apoptosis in cancer cells while showing greater effects on epithelial-derived cancers positions it as a potentially valuable therapeutic agent worthy of detailed investigation. [2]

This compound Anticancer Activity Overview

Chemical Background and Pharmacological Potential

This compound is a synthetic compound originally created in 1888 by German chemist Albert Baur during his research on TNT production methods. [1] As a fixative in perfumery, this compound stabilizes fragrance volatility and improves aroma tenacity. [1] Naturally, this compound is also found as a major component of native musk derived from the gland capsule of male musk deer (Moschus spp.), which has been used in traditional Chinese medicine for its anti-cancer, anti-bacterial, anti-inflammatory, and immunity-enhancing properties. [2] The limited availability of native musk has driven interest in synthetic this compound as a viable substitute for clinical applications, with studies confirming that synthetic this compound exhibits comparable anticancer efficacy to native musk extracts. [2]

Recent scientific investigations have revealed that this compound exerts significant antiproliferative effects on various cancer types through multiple mechanisms. Research demonstrates that this compound can inhibit cancer cell proliferation, suppress colony formation, induce cell cycle arrest, and trigger apoptotic cell death. [3] The compound appears to exhibit selective cytotoxicity toward cancer cells of epithelial origin, including lung, gastric, breast, and colorectal cancers, while showing less activity against leukemia and lymphoma cells. [2] This selective toxicity profile enhances its potential therapeutic value, as it may target the most common solid tumor types while sparing hematopoietic cells.

Quantitative Anticancer Activity Across Cancer Types

Table 1: this compound Cytotoxicity Across Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value Key Observations Experimental Method
Gastric Cancer AGS 4.2 µM Significant suppression of proliferation & colony formation CCK-8 assay [3]
Gastric Cancer HGC-27 10.06 µM Cell cycle arrest and apoptosis induction CCK-8 assay [3]
Lung Cancer Various 10-50 µg/mL Dose-dependent growth repression & apoptosis MTS assay [2]
Breast Cancer Various 10-50 µg/mL Dose-dependent growth repression & apoptosis MTS assay [2]
Epithelial Cancers Multiple Varying sensitivity Generally higher sensitivity compared to hematological cancers MTS assay [2]
Leukemia/Lymphoma Various >50 µg/mL Lower sensitivity to this compound treatment MTS assay [2]

Comprehensive screening across 22 human cancer cell lines has demonstrated that this compound exhibits differential cytotoxicity based on cancer type. [2] The most sensitive cancers appear to be those of epithelial origin, including lung cancer (squamous cell carcinoma, adenocarcinoma, large cell carcinoma, and small cell carcinoma), mammary carcinoma, esophageal carcinoma, gastric carcinoma, colorectal carcinoma, and hepatocellular carcinoma. [2] In contrast, hematological cancers such as acute myelogenous leukemia and B-cell lymphoma show significantly lower sensitivity to this compound treatment. [2] This differential activity pattern suggests that this compound may target molecular pathways particularly relevant to epithelial-derived tumors.

Table 2: Apoptosis Induction by this compound in Cancer Models

Experimental Model Treatment Apoptosis Rate Key Molecular Changes Detection Method
Gastric Cancer Cells This compound (IC50) Significant increase SORBS2 downregulation Flow cytometry [3]
Lung Cancer Cells Native musk Strong induction IL-24 and DDIT3 upregulation Annexin V/PI staining [2]
Lung Cancer Cells Synthetic this compound Strong induction IL-24 and DDIT3 upregulation Annexin V/PI staining [2]
Macrophages (RAW 264.7) Pristine graphene (comparison) Mitochondrial pathway activation MAPK and TGF-β signaling Western blot [5]

The pro-apoptotic effects of this compound have been confirmed through multiple detection methods. In gastric cancer cells, this compound treatment significantly increased apoptosis rates in conjunction with cell cycle arrest. [3] Microarray data from these studies indicated that this compound treatment led to differential expression of various genes, with notable downregulation of sorbin and SH3 domain containing 2 (SORBS2). [3] Reverse transcription-quantitative PCR and immunoblotting results confirmed that this compound repressed both mRNA and protein expression levels of SORBS2, suggesting this gene may be an important mediator of this compound's antiproliferative effects. [3]

Apoptosis Detection Methods for this compound Research

Comparison of Apoptosis Detection Techniques

The accurate detection and quantification of apoptosis is crucial for evaluating the therapeutic potential of this compound and understanding its mechanisms of action. Apoptosis proceeds through a series of characteristic biochemical and morphological changes, with different detection methods targeting specific events in the apoptotic cascade. Researchers have employed various techniques to study this compound-induced apoptosis, each with distinct advantages and limitations.

Table 3: Apoptosis Detection Methods for this compound Research

Detection Method Target Key Features Advantages Limitations
Annexin V/PI Staining Phosphatidylserine externalization (early apoptosis) & membrane integrity Distinguishes live, early apoptotic, late apoptotic, and necrotic cells Gold standard for early apoptosis detection; relatively simple protocol Requires sample preprocessing; potential for operator-dependent interpretation [6] [7]
Microchip-based Electronic Detection Phosphatidylserine externalization Label-free; automated on-chip sample processing; portable No sample labeling required; suitable for point-of-care settings Limited multiplexing capability; newer method with less validation [6]
FRET-Based Caspase Sensors Caspase activation (cleavage of DEVD sequence) Real-time monitoring at single-cell level; genetically encoded Distinguishes apoptosis from primary necrosis; high temporal resolution Requires genetic engineering; specialized equipment needed [4]
Mitochondrial Potential Assays Mitochondrial membrane potential (ΔΨm) Uses cationic dyes (e.g., DilC1(5), JC-1) Detects early apoptosis before phosphatidylserine exposure Potential dye toxicity; nonspecific depolarization possible [7]
Quantitative Phase Imaging (QPI) Morphological and biophysical parameters (cell density, dynamics) Label-free; non-invasive; continuous monitoring No staining or fixation required; reveals subtle morphological changes Specialized equipment required; complex data analysis [8]
Method Selection Considerations

When designing experiments to investigate this compound-induced apoptosis, researchers should consider several factors in selecting appropriate detection methods. The temporal progression of apoptosis means that different methods capture distinct phases of the process. Early apoptosis markers include phosphatidylserine externalization (detected by Annexin V) and caspase activation, while later stages involve DNA fragmentation and loss of membrane integrity. [4] [7] For comprehensive understanding, multiple complementary methods are often employed to capture different aspects of the apoptotic process.

The choice of detection method also depends on the experimental goals. For high-throughput screening of this compound derivatives or concentration optimization, methods compatible with multi-well plates such as MTS assays or high-throughput imaging systems may be preferred. [3] [4] For mechanistic studies investigating the sequence of apoptotic events, real-time methods like FRET-based caspase sensors or time-lapse QPI provide more dynamic information. [4] [8] The equipment availability and expertise of the research team also influence method selection, with some techniques requiring specialized instrumentation and analytical capabilities.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Purpose: To establish and maintain appropriate cell culture conditions for evaluating this compound-induced apoptosis.

Materials:

  • Human cancer cell lines (e.g., AGS or HGC-27 for gastric cancer, others depending on cancer type)
  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • This compound (purity ≥98%) dissolved in ethanol as stock solution (e.g., 10 mM)
  • Cell culture flasks, multi-well plates (6-well, 96-well)
  • CO2 incubator (37°C, 5% CO2)
  • Phosphate-buffered saline (PBS)
  • Trypsin-EDTA solution

Procedure:

  • Cell Culture Maintenance: Culture cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells when they reach 70-80% confluence to maintain exponential growth.
  • Experimental Seeding: For proliferation assays, seed 2,000-5,000 cells per well in 96-well plates. For colony formation assays, seed 1,000 cells per well in 6-well plates. For flow cytometry and molecular analyses, seed 3-5×10^5 cells per well in 6-well plates.
  • This compound Treatment: After cells adhere (typically 24 hours post-seeding), treat with this compound at various concentrations. Include vehicle control (ethanol at equivalent dilution).
    • For IC50 determination: Use a concentration range (e.g., 0.0031-31 µM) [3]
    • For mechanistic studies: Use concentrations near the IC50 value (e.g., 4.2 µM for AGS cells, 10.06 µM for HGC-27 cells) [3]
  • Incubation: Incubate cells with this compound for desired duration (typically 24-72 hours) before performing subsequent assays.
Cell Viability and Proliferation Assay

Purpose: To determine this compound cytotoxicity and calculate IC50 values.

Materials:

  • Cell Counting Kit-8 (CCK-8) or MTS solution
  • Microplate reader capable of measuring absorbance at 450 nm (for CCK-8) or 490 nm (for MTS)
  • 96-well tissue culture plates

Procedure:

  • Seed cells in 96-well plates at appropriate density (2,000 cells/well for AGS and HGC-27 cells). [3]
  • After 24 hours, treat with this compound at various concentrations (e.g., 0, 0.0031, 0.031, 0.31, 3.1, 31 µM) in triplicate or quadruplicate.
  • Incubate for desired treatment period (e.g., 48 hours).
  • Add CCK-8 solution (10 µL per 100 µL medium) or MTS solution (20 µL per well) and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader.
  • Calculate cell viability as percentage of vehicle control: Viability (%) = (ODtreated - ODblank) / (ODcontrol - ODblank) × 100
  • Determine IC50 values using nonlinear regression analysis of the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To detect and quantify early and late apoptosis induced by this compound.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing FITC-labeled Annexin V and PI)
  • Binding buffer
  • Flow cytometer with FITC (Ex: 488 nm, Em: 530 nm) and PI (Ex: 488 nm, Em: 617 nm) detection capabilities
  • Centrifuge
  • Microcentrifuge tubes
  • PBS

Procedure:

  • Harvest this compound-treated and control cells by trypsinization. Note: Use mild trypsinization and include culture supernatant which may contain detached apoptotic cells.
  • Wash cells twice with cold PBS and resuspend in binding buffer at 1×10^6 cells/mL.
  • Transfer 100 µL cell suspension (1×10^5 cells) to microcentrifuge tube.
  • Add 5 µL FITC Annexin V and 5 µL PI (or volume recommended by manufacturer).
  • Gently vortex and incubate at room temperature for 15 minutes in the dark.
  • Add 400 µL binding buffer to each tube.
  • Analyze by flow cytometry within 1 hour.
  • Set up flow cytometry compensation and quadrants:
    • Viable cells: Annexin V-negative, PI-negative
    • Early apoptotic: Annexin V-positive, PI-negative
    • Late apoptotic: Annexin V-positive, PI-positive
    • Necrotic: Annexin V-negative, PI-positive
Caspase Activation Detection Using FRET-Based Sensor

Purpose: To detect caspase activation in real-time at single-cell level following this compound treatment.

Materials:

  • Cells stably expressing FRET-based caspase sensor (ECFP-DEVD-EYFP) and Mito-DsRed [4]
  • Fluorescence microscope or confocal microscope with capability for time-lapse imaging and FRET measurement
  • Temperature and CO2-controlled live cell imaging chamber

Procedure:

  • Seed cells stably expressing FRET-based caspase sensor in appropriate imaging dishes.
  • Treat cells with this compound at IC50 concentration and place in live cell imaging chamber.
  • Acquire time-lapse images with appropriate filter sets:
    • ECFP excitation (Ex: 433 nm, Em: 475 nm)
    • EYFP excitation (Ex: 433 nm, Em: 530 nm)
    • DsRed excitation (Ex: 558 nm, Em: 583 nm)
  • Calculate FRET ratio (ECFP/EYFP emission) over time.
  • Identify apoptotic cells: Increased ECFP/EYFP ratio (FRET loss) while maintaining Mito-DsRed fluorescence.
  • Identify necrotic cells: Loss of both ECFP and EYFP fluorescence while maintaining Mito-DsRed fluorescence.
  • Identify live cells: No FRET ratio change and maintained Mito-DsRed fluorescence.
Colony Formation Assay

Purpose: To evaluate long-term effects of this compound on cancer cell proliferative capacity.

Materials:

  • 6-well tissue culture plates
  • Methanol
  • Crystal violet solution (0.2%)
  • PBS

Procedure:

  • Seed 1,000 cells per well in 6-well plates. [3]
  • After 24 hours, treat with this compound at appropriate concentrations.
  • Incubate for 7-10 days, replacing medium with or without this compound every 3-4 days.
  • After incubation, wash cells with PBS.
  • Fix cells with 100% methanol for 15 minutes at room temperature.
  • Stain with 0.2% crystal violet for 30 minutes at room temperature.
  • Wash with water and air dry.
  • Count colonies manually (defined as >50 cells) or using colony counting software.
  • Calculate colony formation efficiency: Clonogenic survival (%) = (Number of colonies in treated group / Number of colonies in control group) × 100
Western Blot Analysis of Apoptosis Markers

Purpose: To detect molecular markers of apoptosis and validate this compound mechanisms.

Materials:

  • RIPA lysis buffer
  • BCA Protein Assay Kit
  • SDS-PAGE equipment
  • PVDF membrane
  • Electrophoresis and transfer apparatus
  • Primary antibodies (SORBS2, cleaved caspase-3, caspase-3, IL-24, DDIT3, GAPDH)
  • HRP-conjugated secondary antibodies
  • Chemiluminescent substrate
  • Imaging system

Procedure:

  • Harvest this compound-treated and control cells and lyse in RIPA buffer.
  • Determine protein concentration using BCA assay.
  • Separate 30 μg protein per lane by 12% SDS-PAGE. [3]
  • Transfer to PVDF membrane.
  • Block membrane with 5% skimmed milk for 2 hours at room temperature.
  • Incubate with primary antibodies overnight at 4°C:
    • SORBS2 (1:1,000) [3]
    • Cleaved caspase-3 (1:500) and caspase-3 (1:500) [3]
    • IL-24 and DDIT3 (dilutions as recommended) [2]
    • GAPDH (1:4,000) as loading control [3]
  • Incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.
  • Detect using chemiluminescent substrate and imaging system.
  • Analyze band intensities using image analysis software.

Signaling Pathways in this compound-Induced Apoptosis

Molecular Mechanisms of Action

Research has revealed that this compound induces apoptosis through multiple interconnected signaling pathways. The key molecular events include downregulation of SORBS2 in gastric cancer cells, [3] and upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3) in lung cancer cells. [2] IL-24 is a member of the IL-10 family that exhibits potent tumor-suppressive activity through multiple mechanisms, including induction of endoplasmic reticulum stress and reactive oxygen species production. DDIT3, also known as CHOP (C/EBP homologous protein), is a transcription factor that plays a central role in endoplasmic reticulum stress-mediated apoptosis. These molecular changes trigger downstream events including mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

The following diagram illustrates the signaling pathways involved in this compound-induced apoptosis:

G MuskKetone This compound UnknownReceptor Unknown Receptor/Target MuskKetone->UnknownReceptor SORBS2Down SORBS2 Downregulation UnknownReceptor->SORBS2Down Gastric Cancer IL24Up IL-24 Upregulation UnknownReceptor->IL24Up Lung Cancer DDIT3Up DDIT3/CHOP Upregulation UnknownReceptor->DDIT3Up Lung Cancer Mitochondrial Mitochondrial Dysfunction SORBS2Down->Mitochondrial Proposed Mechanism MAPK MAPK Signaling Activation IL24Up->MAPK ERStress Endoplasmic Reticulum Stress IL24Up->ERStress DDIT3Up->ERStress MAPK->Mitochondrial TGFb TGF-β Signaling Activation Caspase3 Caspase-3 Activation TGFb->Caspase3 Macrophage Model ERStress->Mitochondrial CytochromeC Cytochrome c Release Mitochondrial->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) Caspase3->Apoptosis

Diagram 1: Signaling pathways in this compound-induced apoptosis. This compound triggers different pathways in various cancer types, ultimately converging on mitochondrial dysfunction and caspase activation.

Experimental Workflow for Comprehensive Apoptosis Assessment

A systematic approach to evaluating this compound-induced apoptosis involves multiple complementary techniques that capture different aspects of the cell death process. The following workflow provides a logical sequence for comprehensive assessment:

G Start Study Design & This compound Treatment Viability Cell Viability Assays (CCK-8/MTS) Start->Viability IC50 IC50 Determination Viability->IC50 Morphology Morphological Assessment (QPI/Microscopy) IC50->Morphology EarlyApoptosis Early Apoptosis Detection (Annexin V/Mitochondrial Assays) IC50->EarlyApoptosis Caspase Caspase Activation (FRET/Western Blot) Morphology->Caspase EarlyApoptosis->Caspase LTEffects Long-term Effects (Colony Formation) Caspase->LTEffects Mechanism Mechanistic Studies (Gene Expression, Pathway Analysis) Caspase->Mechanism LTEffects->Mechanism Integration Data Integration & Interpretation Mechanism->Integration

Diagram 2: Experimental workflow for comprehensive assessment of this compound-induced apoptosis. The workflow progresses from initial viability screening to mechanistic studies.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

When investigating this compound-induced apoptosis, researchers may encounter several technical challenges:

  • Low Apoptosis Induction: If this compound fails to induce significant apoptosis, consider optimizing treatment conditions including concentration (dose-response), treatment duration (time-course), and cell density. Verify this compound solubility and storage conditions, as improper preparation can reduce compound activity.
  • High Variability in Apoptosis Assays: Minimize technical variability by standardizing cell culture conditions, ensuring consistent this compound stock solutions, using appropriate controls, and performing replicates. For flow cytometry, ensure consistent gating strategies between experiments.
  • Discriminating Apoptosis from Necrosis: Use multiple complementary methods to distinguish apoptosis from necrosis. The combination of Annexin V/PI staining with caspase activation assays provides more definitive apoptosis identification. [4] [7]
  • Cell Line-Specific Responses: Recognize that this compound sensitivity varies significantly between cancer types. [2] Epithelial-derived cancers generally show higher sensitivity than hematological cancers. Include positive controls appropriate for your specific cell model.
Data Interpretation Guidelines

Proper interpretation of apoptosis data requires understanding the limitations and appropriate context for each method:

  • Annexin V/PI Staining: Early apoptotic cells are Annexin V+/PI-, while late apoptotic cells are Annexin V+/PI+. However, some cell types may show atypical staining patterns. Always include untreated controls to establish baseline apoptosis. [7]
  • Caspase Activation: While caspase activation is a hallmark of apoptosis, some cell death pathways can proceed through caspase-independent mechanisms. [4] The FRET-based caspase sensor method can distinguish between caspase-dependent and independent pathways.
  • Mitochondrial Membrane Potential: Loss of mitochondrial membrane potential is an early event in apoptosis but can also occur in other conditions. Use in combination with other apoptosis markers for confirmation. [7]
  • Morphological Assessment: QPI and other label-free methods detect subtle morphological changes but may require validation with established apoptosis markers, especially when studying novel cell types or treatment conditions. [8]

References

Anticancer Effects of Musk Ketone: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the inhibitory effects of musk ketone on various human cancer cell lines, as determined by cell proliferation assays.

Cancer Type Cell Line IC₅₀ / Effective Concentration Key Observed Effects Proposed Mechanism(s) Citation
Gastric Cancer AGS 4.2 µM [1] Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1] Downregulation of SORBS2 gene expression [1] [1]
Gastric Cancer HGC-27 10.06 µM [1] Suppressed proliferation, colony formation, induced cell cycle arrest and apoptosis [1] Downregulation of SORBS2 gene expression [1] [1]
Lung Cancer Various (e.g., Eplc-32M1, XL-JT) Strong growth repression [2] Induced apoptosis [2] Upregulation of IL-24 and DDIT3 [2] [2]
Broad Cancer Types (Lung, Breast, Esophageal, etc.) 22 tested cell lines (Epithelial cancers most sensitive) [2] Varying sensitivity; dose-dependent repression [2] Induced apoptosis in most epithelial cancer lines [2] Multiple signaling pathways, including apoptosis-related genes [2] [2]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the impact of this compound on the cell cycle using Propidium Iodide (PI) staining and flow cytometry, allowing you to distinguish cells in G0/G1, S, and G2/M phases [3] [4].

Background and Principle

Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. When excited by a blue laser (488 nm), it emits red fluorescence (~605 nm). As a cell's DNA content doubles during synthesis (S phase), it incorporates more PI and emits a stronger signal, enabling discrimination of different cell cycle phases [3]. Since PI can also bind RNA, treatment with RNase is a critical step to ensure specificity for DNA [3] [4].

Materials
  • Cell Line: e.g., AGS or HGC-27 gastric cancer cells [1]
  • This compound: Prepare a stock solution in ethanol [1] [2]
  • Phosphate Buffered Saline (PBS), ice-cold
  • 70% Ethanol: Prepared in distilled water, chilled to -20°C [3] [4]
  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS [4]
  • Ribonuclease A (RNase): 100 µg/mL, DNase-free [4]
  • Flow cytometer equipped with a 488 nm laser and a filter suitable for detecting PI (e.g., 610/20 nm bandpass) [5]
Step-by-Step Procedure
  • Cell Harvesting and Treatment: Culture and treat your chosen cancer cells (e.g., AGS) with this compound at the desired concentrations (e.g., around the IC₅₀ of 4.2 µM) and time points. Harvest both treated and control cells using trypsin if adherent, and wash with PBS [1] [4].
  • Fixation: Gently vortex the cell pellet while slowly adding 1 mL of ice-cold 70% ethanol per 1x10⁶ cells. Fix for at least 30 minutes at 4°C. Fixed cells can be stored in ethanol for up to two weeks at 4°C [3] [4].
  • Staining:
    • Centrifuge the fixed cells (e.g., 5 min at 2000 rpm) and carefully discard the ethanol supernatant.
    • Wash the pellet twice with 1 mL PBS to remove residual ethanol.
    • Resuspend the cell pellet in 100 µL of RNase solution (100 µg/mL) and incubate at room temperature for 5 minutes [4].
    • Add 400 µL of PI staining solution (50 µg/mL) to the same tube. Incubate for at least 5 minutes at room temperature, protected from light [4].
  • Flow Cytometry Acquisition:
    • Set up the flow cytometer with a 488 nm laser and trigger on the PI signal.
    • Use pulse processing (PI area vs. PI width) to gate on single cells and exclude doublets or clumps [5] [3].
    • Collect a minimum of 10,000 events per sample for robust analysis.
Data Analysis
  • After gating for single cells, plot a histogram of the PI signal (DNA content).
  • The resulting histogram will show distinct peaks: the first major peak represents cells in G0/G1 phase (2N DNA content); the second major peak represents cells in G2/M phase (4N DNA content). The area between these peaks represents cells in S phase [3].
  • Use cell cycle fitting software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase [4]. A this compound-induced cell cycle arrest would manifest as a significant change in the distribution of cells across these phases compared to the control.

Experimental Workflow and Mechanism of Action

To help you visualize the entire process from cell treatment to data analysis, and the proposed molecular mechanisms, refer to the following diagrams.

G This compound Cell Cycle Analysis Workflow label Experimental Workflow for Cell Cycle Analysis Start Start: Culture & Treat Cells (with this compound or Vehicle) A Harvest and Wash Cells Start->A B Fix Cells (Ice-cold 70% Ethanol) A->B C Wash and Stain (RNase + Propidium Iodide) B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histogram D->E End Result: Quantify % Cells in G0/G1, S, G2/M E->End

G Proposed Mechanisms of this compound cluster_1 In Gastric Cancer Cells cluster_2 In Lung Cancer Cells label Proposed Anticancer Mechanisms of this compound MK This compound SORBS2 Downregulates SORBS2 MK->SORBS2 Genes Upregulates IL-24 & DDIT3 MK->Genes Common1 Induces Cell Cycle Arrest MK->Common1 Common2 Triggers Apoptosis MK->Common2 Prolif1 Inhibits Proliferation & Colony Formation SORBS2->Prolif1 via Apoptosis1 Induces Apoptosis Genes->Apoptosis1 via

Important Technical Notes

  • Gating is Crucial: Always use pulse processing (area vs. width or height) to exclude cell doublets. Analyzing doublets can lead to a false positive indication of cells in G2/M phase [5] [3].
  • Consistent Cell Handling: Avoid over-trypsinizing adherent cells and ensure single-cell suspensions during harvesting to prevent clumping [3].
  • Controls are Key: Include both untreated and vehicle (e.g., ethanol)-treated control cells to account for any effects from the solvent itself.
  • Instrument Calibration: Before running experimental samples, verify the cytometer's performance using DNA QC particles (e.g., chicken erythrocyte nuclei) to ensure optimal resolution and linearity [4].

References

musk ketone colony formation assay cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Quantitative Data

Musk ketone exhibits anti-proliferative effects and inhibits colony formation in several cancer cell types. The table below summarizes key experimental findings:

Cancer Type Cell Line IC50 Value (µM) Effect on Colony Formation Key Mechanistic Insights
Gastric Cancer AGS 4.2 [1] Significant suppression [1] Downregulation of SORBS2 [1]
Gastric Cancer HGC-27 10.06 [1] Significant suppression [1] Downregulation of SORBS2 [1]
Lung Cancer Multiple Lines (e.g., Eplc-32M1, XL-JT) N/D N/D Upregulation of IL-24 and DDIT3 [2]
Broad Panel 22 various lines (e.g., breast, esophageal, liver) Varies by type Growth repression [2] Epithelial cancers more sensitive; genes in IL, TNF, and MAPK pathways affected [2]

Detailed Experimental Protocol: Colony Formation Assay

This protocol summarizes the methodology used to demonstrate that this compound suppresses the proliferation and colony growth of gastric cancer cells [1].

Materials and Reagents
  • Cell Lines: Human gastric cancer cell lines AGS and HGC-27.
  • Test Compound: this compound (purity ≥98%), dissolved in an appropriate solvent like ethanol or DMSO [1] [2].
  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution [1].
  • Staining Reagents: 100% methanol and 0.2% crystal violet solution.
  • Equipment: 6-well cell culture plates, CO₂ incubator, microscope.
Step-by-Step Procedure
  • Cell Seeding: Seed 1,000 cells per well into 6-well plates in triplicate [1].
  • Compound Treatment: After cell attachment, add the culture medium containing the desired concentration of this compound or a vehicle control. The concentrations used should be based on your determined IC₅₀ values; the study used a low dosage that significantly suppressed colony formation [1].
  • Incubation: Culture the cells for approximately 7 days in a humidified incubator at 37°C with 5% CO₂, allowing for colony development [1].
  • Colony Staining:
    • Aspirate the medium and gently wash the cells with PBS three times [1].
    • Fix the colonies with 100% methanol for 15 minutes at room temperature [1].
    • Remove methanol and stain the colonies with 0.2% crystal violet solution for 30 minutes at room temperature [1].
  • Colony Counting:
    • Manually count the stained cell colonies. A colony is typically defined as a cluster of >50 cells [1].
    • Capture images of the plates using a camera or document scanner.
Data Analysis

Compare the number and size of colonies in the this compound-treated groups to the vehicle control group. A significant reduction indicates suppressed clonogenic survival and proliferative capacity.

Mechanisms of Action and Experimental Workflow

This compound inhibits cancer cell growth through multiple pathways. The diagram below illustrates key mechanisms and a general workflow for investigating them.

G This compound Mechanism and Workflow cluster_0 Key Cellular Processes Affected cluster_1 Key Molecular Targets (Examples) cluster_2 Example Experimental Workflow Proliferation Inhibits Cell Proliferation Apoptosis Induces Apoptosis Cycle Induces Cell Cycle Arrest SORBS2 Downregulates SORBS2 Gene IL24 Upregulates IL-24 DDIT3 Upregulates DDIT3 W1 1. Treat Cancer Cells with this compound W2 2. Perform Functional Assays (e.g., Colony Formation) W3 3. Analyze Gene/Protein Expression (e.g., qPCR, Western) W4 4. Validate Target Role (e.g., siRNA Knockdown) MK This compound Treatment MK->Proliferation MK->Apoptosis MK->Cycle MK->SORBS2 MK->IL24 MK->DDIT3

Protocol for Target Gene Analysis via RT-qPCR

This protocol outlines the method used to confirm that this compound downregulates SORBS2 expression [1].

Materials
  • RNA Extraction: Trizol reagent.
  • cDNA Synthesis: Reverse transcriptase (e.g., M-MLV) with random primers.
  • qPCR: SYBR Green PCR kit, specific primers (e.g., SORBS2 forward: 5′-AAAGACCCATGAGTTCTGCAAG-3′, reverse: 5′-GCTCGCACTTTGATCTCCCA-3′), and a real-time PCR system.
  • Internal Controls: Primers for housekeeping genes (e.g., β-actin, GAPDH).
Procedure
  • Treat Cells: Culture and treat GC cells (e.g., AGS, HGC-27) with this compound or vehicle control for a desired duration [1].
  • Extract RNA: Harvest cells and isolate total RNA using Trizol reagent, following the manufacturer's instructions [1].
  • Synthesize cDNA: Reverse transcribe the extracted RNA into cDNA using M-MLV Reverse Transcriptase and random primers [1].
  • Perform qPCR: Amplify the cDNA using the SYBR Green kit and gene-specific primers on a real-time PCR system. Use the following thermocycling conditions: 94°C for 5 min, followed by 40 cycles of 94°C for 5 sec and 60°C for 1 min [1].
  • Analyze Data: Calculate the relative gene expression levels using the 2−ΔΔCq method, normalizing the data to the housekeeping genes [1].

Conclusion and Research Implications

Evidence demonstrates that this compound inhibits cancer cell growth and colony formation. Its mechanisms involve regulating key genes like SORBS2, IL-24, and DDIT3 [1] [2]. The protocols provided offer a foundation for researchers to validate and explore these anti-cancer effects further.

References

Comprehensive Application Notes: Musk Ketone RT-qPCR Gene Expression Analysis in Neural Stem Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Musk ketone (2,6-dimethyl-3,5-dinitro-4-tert-butylacetophenone) is a synthetic aromatic compound originally developed as a fragrance fixative that has demonstrated significant neuroprotective properties in cerebral ischemia models. Recent research has revealed that this compound promotes neural stem cell (NSC) proliferation and differentiation following ischemic injury through activation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, and metabolism. The molecular mechanisms underlying these effects involve the modulation of gene expression patterns in key signaling pathways that control neural development and recovery processes. This application note provides detailed protocols for investigating this compound-induced gene expression changes using quantitative reverse transcription PCR (RT-qPCR), a powerful technique that enables precise quantification of transcript abundance with high sensitivity and specificity.

The PI3K/Akt pathway represents a crucial intracellular signaling cascade that transmits signals from cell surface receptors to cytoplasmic and nuclear effectors, ultimately influencing fundamental cellular processes including survival, proliferation, and differentiation. In the context of cerebral ischemia, activation of this pathway by this compound has been shown to enhance NSC viability and direct differentiation toward functional neuronal phenotypes while suppressing apoptotic mechanisms. Understanding the precise transcriptional regulation of pathway components and downstream targets requires meticulous experimental design and validation to ensure data reliability and biological relevance. These protocols have been optimized specifically for investigating this compound-mediated effects in both in vitro NSC culture systems and in vivo cerebral ischemia models, providing researchers with a robust framework for elucidating the compound's mechanisms of action at the molecular level.

Experimental Design and Sample Preparation

This compound Treatment Parameters

In vivo administration and in vitro treatment conditions for this compound have been systematically optimized to ensure biological efficacy while maintaining cell viability. For in vivo studies using the Middle Cerebral Artery Occlusion (MCAO) model in rats, this compound is typically administered at concentrations of 0.9 μM and 1.8 μM, delivered via appropriate routes such as intraperitoneal injection or intravenous infusion. These concentrations have demonstrated dose-dependent neuroprotection in cerebral ischemia models, with the higher dose showing enhanced efficacy in reducing infarct volume and improving functional recovery. For in vitro experiments using Oxygen-Glucose Deprivation (OGD) models in NSC cultures, treatment concentrations typically range from 0.5 μM to 2.0 μM, with optimal effects observed at approximately 1.0-1.8 μM. Treatment duration varies based on experimental objectives: acute gene expression changes may be detectable within 6-24 hours, while differentiation markers typically require longer exposure periods of 3-7 days to manifest significant changes.

Proper experimental controls are essential for interpreting this compound-specific effects. Negative controls should include vehicle-treated samples (e.g., DMSO at equivalent dilution), while positive controls for pathway activation may involve known PI3K/Akt pathway agonists such as insulin-like growth factor 1 (IGF-1). For mechanism confirmation studies, inclusion of PI3K/Akt pathway inhibitors like Akti-1/2 (at 1-10 μM concentration range) is recommended to demonstrate specificity of this compound-mediated effects. When designing time-course experiments, critical time points for gene expression analysis include early (1-6 hours for immediate-early response genes), intermediate (12-24 hours for intermediate effector genes), and late (48-96 hours for differentiation markers) time points post-treatment initiation.

Sample Preparation Workflow

The experimental workflow for investigating this compound effects on gene expression encompasses both in vivo and in vitro systems, each with specific optimization requirements. The diagram below illustrates the complete experimental pathway from model establishment to RNA extraction:

G Start Start MCAO Middle Cerebral Artery Occlusion Model Start->MCAO OGD Oxygen-Glucose Deprivation in NSC Culture Start->OGD MKdose This compound Treatment (0.9 μM or 1.8 μM) MCAO->MKdose TissueCollect Tissue Collection (24-72 hours post-treatment) MKdose->TissueCollect RNA RNA Extraction (TRIzol method) TissueCollect->RNA MKculture This compound Treatment (0.5-2.0 μM) OGD->MKculture CellCollect Cell Collection (6-96 hours post-treatment) MKculture->CellCollect CellCollect->RNA QC RNA Quality Control (260/280 ratio >1.8, RIN >8) RNA->QC cDNA cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR RT-qPCR Analysis (40 cycles) cDNA->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis

Figure 1: Experimental workflow for this compound gene expression studies showing parallel in vivo and in vitro pathways

In Vivo and In Vitro Model Systems

Table 1: Experimental models for studying this compound effects on neural stem cells

Model System Induction Method This compound Treatment Sample Collection Key Applications
In Vivo MCAO Transient filament occlusion (60-90 min) 0.9-1.8 μM, single or multiple doses 24-72 hours post-reperfusion; ischemic penumbra region Neuroprotection studies, endogenous NSC response
In Vitro OGD Oxygen deprivation (<1% O₂) + glucose-free media 0.5-2.0 μM, added during reperfusion 6-96 hours post-treatment; whole culture or sorted cells Mechanism screening, pathway analysis
Normal NSC Culture Standard culture conditions (20% O₂) 0.5-2.0 μM, 3-7 days End of treatment period; whole culture Differentiation studies, proliferation assays

For in vivo studies, the MCAO model is established in adult rats (250-300g) through transient intraluminal filament occlusion of the middle cerebral artery for 60-90 minutes, followed by reperfusion. This compound administration typically begins immediately upon reperfusion, with tissue collection from the ischemic penumbra region at predetermined time points. For in vitro models, NSCs are subjected to oxygen-glucose deprivation in specialized chambers with <1% O₂ atmosphere and glucose-free media for 2-4 hours, followed by return to normal conditions with this compound treatment. In both systems, careful attention to post-treatment intervals is critical for capturing relevant gene expression changes, with immediate-early genes typically analyzed within 6 hours and differentiation markers requiring several days of treatment.

RT-qPCR Methodology

RNA Extraction and Quality Control

High-quality RNA extraction represents the foundational step in obtaining reliable RT-qPCR data. For neural tissue samples, the heterogeneous cellular composition and high lipid content present unique challenges that require optimized isolation protocols. The TRIzol-chloroform extraction method provides excellent yields and purity for both brain tissue samples and NSC cultures, effectively separating RNA from proteins and DNA while maintaining integrity. Following extraction, rigorous RNA quality assessment is essential before proceeding to cDNA synthesis. Spectrophotometric measurements should demonstrate A260/A280 ratios between 1.8-2.1 and A260/A230 ratios greater than 2.0, indicating minimal protein or organic compound contamination. For tissue samples with potentially elevated degradation, microfluidic analysis systems (e.g., Bioanalyzer) should confirm RNA Integrity Numbers (RIN) greater than 8.0, with distinct 18S and 28S ribosomal bands visible in electrophoretic traces.

Proper sample handling and storage conditions are critical for maintaining RNA stability. Isolated RNA should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C in nuclease-free buffers. For long-term storage, precipitation in ethanol at -80°C provides enhanced stability. When working with precious samples from this compound treatment experiments, it is advisable to create cDNA archives immediately after quality assessment, as cDNA exhibits greater stability than RNA and can be stored at -20°C for extended periods, facilitating future analysis of additional targets without RNA requalification. For NSC cultures, which typically yield smaller RNA quantities, carrier compounds such as glycogen or yeast tRNA can be added during precipitation to improve recovery without interfering with downstream applications.

Reverse Transcription and cDNA Synthesis

The reverse transcription process converts extracted RNA into stable cDNA templates suitable for qPCR amplification. This critical step requires careful optimization to ensure representative cDNA populations that accurately reflect original transcript abundances. For studies investigating this compound effects on gene expression, the use of oligo(dT) primers is recommended to selectively reverse transcribe mRNA, minimizing background from ribosomal and other non-messenger RNA species. However, for genes with particularly long 3'UTRs or when working with partially degraded RNA (common in clinical samples), balanced approaches incorporating both random hexamers and oligo(dT) primers may provide more comprehensive coverage. Commercially available reverse transcription kits typically include all necessary components, though reaction volumes and cycling conditions should be optimized for specific sample types.

A standardized reverse transcription protocol for this compound studies includes: 500ng-1μg of total RNA in nuclease-free water, 1μL of oligo(dT) primer (100μM), and DEPC-treated water to 12μL. After incubation at 65°C for 5 minutes and immediate cooling on ice, add 4μL of 5X reaction buffer, 1μL of RNase inhibitor (20-40 U/μL), 2μL of dNTP mix (10mM each), and 1μL of reverse transcriptase (200 U/μL). The reaction proceeds through the following thermal cycling steps: 25°C for 5 minutes (primer annealing), 42-50°C for 30-60 minutes (elongation), and 70°C for 10 minutes (enzyme inactivation). The resulting cDNA should be diluted 1:5-1:10 in nuclease-free water before use in qPCR reactions to minimize inhibition from reaction components. Including no-reverse transcription controls (NRT) for each sample is essential to identify potential genomic DNA contamination that could confound results.

qPCR Reaction Setup and Detection Methods

Quantitative PCR setup requires meticulous preparation to ensure reproducibility and accuracy across multiple samples and experimental conditions. Reactions are typically performed in 96- or 384-well plates with optically clear seals to prevent evaporation and well-to-well contamination. A standard 20μL reaction volume contains: 10μL of 2X master mix (containing DNA polymerase, dNTPs, and reaction buffers), 0.5-1.0μL each of forward and reverse primers (10μM stock), 2-4μL of cDNA template (representing 10-100ng of original RNA), and nuclease-free water to volume. For probe-based detection, include 0.5-1.0μL of hydrolysis probe (5-10μM). Proper plate layout design should position technical replicates in separate wells, include negative controls (no template and no reverse transcription), and distribute samples across the plate to minimize position effects. After brief centrifugation to eliminate bubbles, plates are transferred to the qPCR instrument for amplification.

Two primary detection chemistries are available for this compound gene expression studies, each with distinct advantages. DNA intercalating dyes (e.g., SYBR Green) provide a cost-effective and flexible option, binding nonspecifically to double-stranded DNA and emitting fluorescence upon excitation [1]. While simpler to implement and suitable for assay development stages, intercalating dyes require careful optimization and validation to ensure specificity, as they will detect any amplified product including primer dimers and off-target amplifications. In contrast, sequence-specific probes (e.g., TaqMan hydrolysis probes) provide enhanced specificity through an oligonucleotide probe with fluorescent reporter and quencher, where fluorescence emission occurs only upon specific probe hybridization and cleavage during amplification [2]. While more expensive and requiring custom design, probe-based systems enable multiplexing of different targets within the same reaction and are preferred for validated assays in this compound studies, particularly when analyzing multiple genes in the PI3K/Akt pathway.

Table 2: Comparison of qPCR detection methods for this compound studies

Parameter DNA Intercalating Dyes Hydrolysis Probes Molecular Beacons
Specificity Moderate (detects all dsDNA) High (sequence-specific) High (sequence-specific)
Cost Low Moderate to High High
Design Complexity Simple Moderate Complex
Multiplexing Capability None Moderate (3-4 targets) Moderate (3-4 targets)
Optimal Application Assay development, primer validation Validated assays, high-throughput studies SNP detection, specific mutations
Validation Requirement Melt curve analysis essential Probe specificity verification Probe specificity verification
Primer and Probe Design

Effective primer design is paramount for successful RT-qPCR experiments investigating this compound-mediated gene expression changes. Primers should target regions with uniform melting temperatures between 60-65°C, with differences of less than 1°C between forward and reverse primers. Amplicon lengths should be optimized for qPCR efficiency, typically ranging from 70-150 base pairs to ensure robust amplification within limited extension times. Primer sequences should be 18-22 nucleotides in length with balanced GC content (40-60%), avoiding regions of secondary structure, repetitive sequences, or single nucleotide polymorphisms. The 3' ends should not contain complementary sequences that could promote primer-dimer formation, and should ideally terminate with G or C bases to enhance binding specificity through stronger hydrogen bonding. For studies focusing on the PI3K/Akt pathway, special attention should be given to isoform-specific regions when designing primers for multi-isoform genes to ensure measurement of the correct transcript variant.

For probe-based detection systems, additional design considerations apply. Hydrolysis probes should be positioned to overlap exon-exon junctions when possible to prevent amplification of genomic DNA, with melting temperatures 5-10°C higher than the associated primers to ensure probe hybridization before primer extension. The probe should not contain G at the 5' end, as this can quench reporter fluorescence even after cleavage, and should generally be 20-30 nucleotides in length. When studying this compound effects, it is particularly important to validate primer specificity for neuronal markers and pathway components, as homologous genes within gene families can lead to cross-amplification. Numerous bioinformatics tools are available to assist in primer and probe design, including NCBI Primer-BLAST, which checks specificity against reference sequences, and commercial software packages that incorporate advanced algorithms for optimal assay design.

Data Analysis and Interpretation

Quantification Methods and the ΔΔCt Approach

Accurate quantification of gene expression changes in response to this compound treatment relies on proper normalization and analysis methods. The comparative ΔΔCt method provides a robust approach for determining relative expression changes without requiring standard curves, making it particularly suitable for this compound studies comparing treated and control samples. This method involves normalizing the Ct values of target genes to endogenous reference genes (ΔCt), then comparing these normalized values between treatment groups (ΔΔCt). The final calculation of relative quantification (RQ) uses the formula RQ = 2^(-ΔΔCt), representing the fold-change in gene expression relative to the control condition [1]. This approach assumes amplification efficiencies close to 100% (doubling of product each cycle) and similar efficiencies between target and reference genes, which must be validated experimentally through standard curve analysis with serial dilutions.

For absolute quantification approaches, which determine the actual copy number of target transcripts in experimental samples, standard curves must be established using known quantities of the target sequence. These standards can be created from purified PCR products, synthetic oligonucleotides, or plasmid constructs containing the target sequence. A series of 5-10-fold dilutions spanning the expected concentration range in experimental samples is amplified alongside test samples, generating a standard curve from which unknown quantities can be interpolated. While more laborious, absolute quantification enables direct comparison between different genes and experiments without reference to control groups. For this compound studies investigating pathway activation, this approach can provide insights into the absolute abundance of different pathway components, though for most applications relative quantification against appropriate control conditions provides sufficient information to evaluate treatment effects.

Reference Gene Selection and Normalization

Appropriate reference gene selection represents a critical factor in obtaining reliable gene expression data from this compound experiments. Traditional housekeeping genes such as GAPDH, β-actin, and 18S rRNA are frequently used for normalization, but their expression stability must be validated under specific experimental conditions, as treatments like this compound or pathological states like cerebral ischemia can alter their expression. For this compound studies in neural systems, reference genes should demonstrate consistent expression levels across different treatment conditions, brain regions, cell types, and time points. Preliminary experiments should evaluate multiple candidate reference genes to identify the most stable ones for the specific experimental context. Statistical algorithms such as geNorm, NormFinder, and BestKeeper provide objective measures of reference gene stability, identifying optimal normalization factors based on expression variability across sample sets.

For enhanced reliability, normalization against multiple reference genes is recommended rather than reliance on a single housekeeping gene. A combination of 2-3 validated reference genes typically provides more robust normalization, reducing the impact of any individual gene's variability. In this compound studies involving cerebral ischemia or NSC differentiation, excellent reference gene candidates include HPRT1, YWHAZ, and SDHA, which often demonstrate superior stability compared to traditional choices like GAPDH in neural contexts. Additionally, external spike-in controls can be incorporated during RNA extraction to control for variations in extraction efficiency and reverse transcription efficiency. These synthetic RNA sequences not naturally found in the studied organisms are added in known quantities to each sample before processing, enabling technical normalization across samples and identification of potential processing issues that could affect data quality.

Technical Validation and Quality Control

Assay Validation Parameters

Comprehensive assay validation is essential before applying RT-qPCR to investigate this compound-mediated gene expression changes. The amplification efficiency for each primer pair must be determined through standard curve analysis using serial dilutions of cDNA template. Efficiency values should fall between 90-110%, with correlation coefficients (R²) exceeding 0.980 for the standard curve [3]. The dynamic range of the assay should encompass at least 5-6 orders of magnitude, ensuring accurate quantification across the expected expression range in experimental samples. For absolute quantification approaches, the limit of detection (LOD) and limit of quantification (LOQ) should be established through replicate analysis of low-concentration samples, defining the minimum detectable and quantifiable transcript levels respectively. These parameters ensure the assay possesses sufficient sensitivity to detect biologically relevant changes in gene expression resulting from this compound treatment.

Specificity validation confirms that the amplification signal originates exclusively from the intended target. For dye-based chemistries, melt curve analysis should demonstrate a single peak with consistent melting temperature across samples, indicating amplification of a specific product without primer dimers or nonspecific amplification [2]. For both dye- and probe-based systems, gel electrophoresis of amplification products should reveal a single band of expected size, while sequencing of PCR products provides definitive confirmation of target specificity. The inclusivity and exclusivity of each assay should be verified through testing against related gene family members and off-target sequences to ensure detection of all intended targets while excluding cross-reactivity with similar sequences. For this compound studies focusing on the PI3K/Akt pathway, this is particularly important due to the presence of multiple isoforms and homologous family members that could lead to misinterpretation of results if not properly distinguished.

Quality Control Measures

Rigorous quality control procedures throughout the experimental workflow are essential for generating reliable, reproducible data. Each qPCR run should include negative controls such as no-template controls (NTC) containing all reaction components except template cDNA to detect potential contamination, and no-reverse transcription controls (NRT) to assess genomic DNA contamination. Positive controls consisting of known template quantities should be included to verify reaction efficiency and performance across plates and runs. For inter-run comparability, calibrator samples or external reference materials should be incorporated in each run to normalize potential variations between different experimental batches. Sample tracking should maintain clear chain-of-custody documentation from RNA extraction through data analysis, particularly when handling large sample sets from this compound time-course or dose-response experiments.

Data quality assessment should be performed before proceeding to expression analysis. Technical replicates should demonstrate low variability, with standard deviations of Ct values typically less than 0.5 cycles between replicates. Samples exhibiting irregular amplification curves, multiple peaks in melt curves, or significant deviations from replicate measurements should be flagged for retesting or exclusion. The MIQE guidelines (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) provide a comprehensive framework for quality assessment and reporting, promoting standardization and reliability in qPCR experiments [3]. Adherence to these guidelines is strongly recommended for this compound studies intended for publication, as they ensure technical rigor and transparent reporting of methodological details necessary for proper interpretation and replication of findings. Proper documentation of RNA quality, reaction efficiency, validation parameters, and quality control metrics provides reviewers and readers with confidence in the reported gene expression changes.

Troubleshooting and Optimization

Common technical issues in RT-qPCR for this compound studies can compromise data quality if not promptly identified and addressed. Poor amplification efficiency manifested by low standard curve slopes may result from suboptimal primer design, reaction inhibitor carryover, or inadequate reaction component concentrations. This can be addressed by re-optimizing primer sequences, implementing additional purification steps during RNA extraction, or adjusting reaction component concentrations. Inconsistent replicate measurements often stem from pipetting inaccuracies, inadequate mixing of reaction components, or uneven thermal cycling. Using calibrated pipettes, thorough vortexing and centrifugation of reactions, and ensuring proper plate sealing can ameliorate these issues. Unexpected amplification in negative controls indicates contamination, requiring replacement of suspect reagents, implementation of stricter laboratory practices with physical separation of pre- and post-amplification areas, and potentially enzymatic degradation of contaminants using uracil-N-glycosylase (UNG) treatment.

Experimental design considerations specific to this compound studies require special attention. Time-dependent effects necessitate careful timing of sample collection to capture relevant expression changes, as immediate-early genes may respond within hours while differentiation markers require days. Dose-response relationships should be explored through appropriate concentration ranges, as supra-physiological this compound concentrations may produce artifactual gene expression patterns not representative of physiological mechanisms. Pathway-focused analysis of the PI3K/Akt cascade should include multiple nodes within the pathway to distinguish direct this compound-mediated effects from secondary compensatory mechanisms. When comparing in vivo and in vitro systems, consideration of the cellular complexity differences is essential, as bulk tissue analysis in in vivo samples may mask cell-type-specific effects observable in purified NSC cultures. Strategic experimental design incorporating these considerations will yield more biologically relevant insights into this compound's mechanisms of action.

References

Comprehensive Application Notes and Protocols: Investigating Musk Ketone-Induced SORBS2 Downregulation via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Background and Significance

Musk ketone, a primary component of traditional natural musk, has recently emerged as a promising therapeutic candidate in cancer research due to its antiproliferative properties observed in various malignancies. Recent investigations have revealed that this compound exerts significant anticancer effects against gastric cancer (GC), which represents the fourth most frequent malignant tumor and second leading cause of cancer-related mortality globally. The mechanistic underpinnings of this compound's action involve the downregulation of SORBS2 (sorbin and SH3 domain containing 2), a multidomain adaptor protein that functions in cellular signaling complexes and cytoskeletal organization. SORBS2, also known as ArgBP2 (Arg kinase binding protein 2), contains three C-terminal SH3 domains and an N-terminal sorbin homology (SoHo) domain that interacts with lipid raft proteins, positioning it as a potential link between Abl family kinases and the actin cytoskeleton.

The significance of studying this compound's regulation of SORBS2 extends beyond gastric cancer to include cardiac pathophysiology, as SORBS2 plays crucial roles in maintaining structural integrity of intercalated discs in cardiomyocytes. Research has demonstrated that SORBS2 depletion in mice results in phenotypes characteristic of human arrhythmogenic cardiomyopathy (ACM), including right ventricular dilation, dysfunction, spontaneous ventricular tachycardia, and premature death. Conversely, elevated myocardial SORBS2 expression has been implicated in left ventricular noncompaction cardiomyopathy (LVNC), where it promotes microtubule densification and disrupts T-tubule organization. These divergent cardiac phenotypes highlight the critical balance of SORBS2 expression required for normal cellular function and underscore the importance of reliable detection methods for this protein in both cancer and cardiovascular research contexts.

Table 1: Key Characteristics of SORBS2 Protein

Feature Description
Official Name Sorbin and SH3 domain containing 2
Gene ID 8470 (Human)
Aliases ARGBP2, PRO0618, ArgBP2
Protein Domains N-terminal SoHo domain, three C-terminal SH3 domains
Biological Functions Adapter protein, cytoskeletal organization, signal transduction
Tissue Expression Highly expressed in heart, adrenal gland, and various other tissues
Implicated Diseases Gastric cancer, arrhythmogenic cardiomyopathy, left ventricular noncompaction

Application Notes: Western Blot Analysis of SORBS2

Equipment and Reagents

The following equipment and reagents are required for performing Western blot analysis of SORBS2 in this compound-treated cells: electrophoresis system (Bolt 4-12% Bis-Tris Plus gels recommended), transfer apparatus (iBlot 2 Gel Transfer Device compatible with PVDF membranes), imaging system (iBright or equivalent), cell culture facilities for maintaining gastric cancer cell lines (AGS and HGC-27), This compound (purity ≥98%, Sigma-Aldrich), SORBS2 antibody (Proteintech 24643-1-AP, dilution 1:500-1:2,000), secondary antibodies (HRP-conjugated, dilution 1:50,000-1:250,000), chemiluminescent substrate (SuperSignal West Dura Extended Duration Substrate), cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors), protein assay kit (Pierce Rapid Gold BCA Protein Assay), and electrophoresis buffers (MES running buffer recommended).

Detailed Methodology
2.2.1 Cell Culture and this compound Treatment
  • Cell Lines and Culture: Maintain human gastric cancer cell lines AGS and HGC-27 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a 5% CO₂ humidified incubator. [1]
  • This compound Treatment: Prepare a stock solution of this compound in appropriate solvent (DMSO recommended) and treat cells at concentrations ranging from 0.0031 to 31 µM for 48 hours, based on established IC₅₀ values of 4.2 µM for AGS cells and 10.06 µM for HGC-27 cells. Include vehicle-only controls in all experiments. [1]
  • Cell Harvesting: After treatment, wash cells twice with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 15-20 minutes, then scrape cells and transfer lysates to microcentrifuge tubes. Clarify by centrifugation at 14,000 × g for 15 minutes at 4°C, and collect supernatants for protein quantification.
2.2.2 Protein Quantification and Sample Preparation
  • Protein Quantification: Determine protein concentration of each sample using the Pierce Rapid Gold BCA Protein Assay according to manufacturer's instructions. This colorimetric assay utilizes bicinchoninic acid (BCA) as the detection reagent and provides rapid, accurate protein quantification critical for loading equal amounts of protein across gel lanes. [2]
  • Sample Optimization: Based on target protein abundance, load 1-10 µg of total protein per well for SORBS2 detection. For high-abundance proteins like SORBS2 in certain cell types, lower amounts (1-3 µg) may be necessary to avoid signal saturation, while for low-abundance targets, up to 40 µg may be required while maintaining linear detection. [2]
  • Sample Preparation: Mix clarified lysates with appropriate volume of Laemmli buffer containing β-mercaptoethanol, denature at 95°C for 5-10 minutes, and briefly centrifuge before loading onto gels.
2.2.3 Electrophoresis and Transfer
  • Gel Electrophoresis: Load optimized protein amounts onto Bolt 4-12% Bis-Tris Plus gels using MES running buffer. Perform electrophoresis at 200V for approximately 20 minutes or until the dye front reaches the bottom of the gel. The gradient gel composition is ideal for resolving SORBS2, which has a molecular weight of approximately 124 kDa for the full-length isoform. [2]
  • Protein Transfer: Transfer proteins from gels to PVDF membranes using the iBlot 2 Gel Transfer Device with P0 protocol for 7 minutes. PVDF membranes provide superior protein binding capacity and compatibility with subsequent labeling steps when using total protein normalization methods. [2]
2.2.4 Immunodetection of SORBS2
  • Blocking: Incubate membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate membranes with SORBS2 rabbit polyclonal antibody (Proteintech 24643-1-AP) at a dilution of 1:1,000 in blocking buffer for 1.5 hours at room temperature or overnight at 4°C. This antibody was generated against a fusion protein corresponding to amino acids 1-198 of human SORBS2 and has been validated for detection of SORBS2 in Western blot applications. [3]
  • Secondary Antibody Incubation: After thorough washing (3 × 10 minutes with TBST), incubate membranes with HRP-conjugated goat anti-rabbit IgG at a dilution of 1:50,000 in blocking buffer for 1 hour at room temperature. Optimal dilution may require optimization between 1:50,000 to 1:250,000 to achieve linear signals without saturation. [2]
  • Signal Development: Develop blots using SuperSignal West Dura Extended Duration Substrate according to manufacturer's instructions. This chemiluminescent substrate provides a wide dynamic range and extended signal duration ideal for quantitative applications involving SORBS2 detection. [2]
2.2.5 Normalization and Quantification
  • Normalization Methods: Implement total protein normalization (TPN) using No-Stain Protein Labeling Reagent for superior accuracy compared to traditional housekeeping proteins. This method involves covalent fluorescent labeling of total protein in each lane prior to immunodetection, providing a linear response curve with a wide dynamic range (R² = 0.9990) compared to β-actin (R² = 0.8851), GAPDH (R² = 0.9438), or α-tubulin (R² = 0.8332). [2]
  • Image Acquisition and Analysis: Capture chemiluminescent signals using the iBright Imaging System or equivalent, ensuring that no pixel saturation occurs. Quantify band intensities using image analysis software (iBright Analysis Software or ImageJ), normalizing SORBS2 signals to total protein in each lane.

Results and Data Analysis

Quantitative Analysis of this compound Effects on SORBS2 Expression

Treatment of gastric cancer cells with this compound results in dose-dependent downregulation of SORBS2 at both transcript and protein levels. Reverse transcription-quantitative PCR (RT-qPCR) analyses demonstrate significant reduction in SORBS2 mRNA following this compound treatment, while Western blot analyses confirm corresponding decreases in SORBS2 protein expression. The antiproliferative effects of this compound are significantly attenuated in SORBS2-silenced cells, indicating that SORBS2 downregulation mediates, at least partially, the compound's anticancer activity. [1]

Table 2: this compound Effects on Gastric Cancer Cells and SORBS2 Expression

Parameter AGS Cells HGC-27 Cells
IC₅₀ Value 4.2 µM 10.06 µM
Proliferation Inhibition Significant reduction at low dosage Significant reduction at low dosage
Colony Formation Suppressed with this compound treatment Suppressed with this compound treatment
SORBS2 mRNA Downregulated Downregulated
SORBS2 Protein Downregulated Downregulated
Cell Cycle Impact Arrest induced Arrest induced
Apoptosis Induced Induced
Optimization Parameters for Quantitative Western Blotting

Successful detection and quantification of SORBS2 expression changes require careful method optimization to ensure linearity between protein load and signal intensity. The following parameters have been established as critical for quantitative Western blot analysis of SORBS2 in this compound-treated cells:

Table 3: Optimization Parameters for Quantitative SORBS2 Western Blotting

Parameter Optimal Conditions Impact on Quantitation
Protein Load 1-10 µg depending on SORBS2 abundance Prevents signal saturation; high-abundance proteins saturate at 3+ µg
Primary Antibody Dilution 1:500 to 1:5,000 (SORBS2-specific: 1:1,000) Higher dilutions increase linearity; requires balance with sensitivity
Secondary Antibody Dilution 1:50,000 to 1:250,000 Reduced background, extended signal duration, improved linearity
Chemiluminescent Substrate SuperSignal West Dura Extended Duration Wide dynamic range, less prone to oversaturation than high-sensitivity substrates
Normalization Method Total Protein Normalization (TPN) Superior linearity (R² = 0.9990) vs housekeeping proteins (R² = 0.83-0.94)
Detection Method Digital imaging with cooled CCD camera Prevents pixel saturation, enables accurate densitometry

Troubleshooting and Optimization Guide

Common Issues and Solutions
  • Signal Saturation: If SORBS2 bands appear saturated despite proper exposure, reduce protein load to 1-3 µg per well rather than the standard 10-50 µg loads common in qualitative Western blotting. Additionally, consider diluting primary antibody to 1:2,000-1:5,000 and secondary antibody to 1:100,000-1:250,000. Switch from high-sensitivity chemiluminescent substrates to those with wider dynamic range like SuperSignal West Dura. [2]
  • High Background: Increase blocking time to 2 hours or switch to 5% BSA in TBST for blocking. Extend wash times after primary and secondary antibody incubations to 3 × 15 minutes with vigorous agitation. Ensure proper dilution of secondary antibody and consider including 0.1% Tween-20 in all buffers. [2]
  • Variable Results Between Replicates: Implement total protein normalization using fluorescent labels like No-Stain Protein Labeling Reagent instead of traditional housekeeping proteins, which may exhibit variable expression under experimental conditions. Perform protein concentration assays (BCA or similar) on all samples prior to loading and verify equal loading using TPN. [2]
  • Weak or No Signal: For low SORBS2 abundance samples, increase protein load up to 40 µg while verifying linearity. Concentrate primary antibody incubation (1:500 dilution) and extend incubation time to overnight at 4°C. Consider using higher sensitivity substrates like SuperSignal West Atto Ultimate Sensitivity Substrate for low-abundance targets. [2]
Validation of SORBS2 Downregulation

To confirm that observed SORBS2 downregulation results specifically from this compound treatment rather than experimental variability:

  • Perform Time-Course Experiments: Assess SORBS2 expression at multiple time points (24, 48, 72 hours) to establish kinetic profile of downregulation.
  • Conduct Rescue Experiments: Transfert cells with SORBS2 overexpression plasmids (pCDNA3.1-SORBS2) to determine if restoring SORBS2 expression reverses this compound effects. [1]
  • Employ Complementary Assays: Verify Western blot findings with immunofluorescence microscopy to visualize SORBS2 subcellular localization and quantitative decreases following treatment.
  • Utilize Multiple Detection Antibodies: Confirm results with different SORBS2 antibodies targeting distinct epitopes to rule out antibody-specific artifacts.

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for SORBS2 Western Blot Analysis in this compound-Treated Cells cluster_cell Cell Culture & Treatment cluster_wb Western Blot Analysis cluster_analysis Data Analysis & Validation cell_culture Culture Gastric Cancer Cells (AGS & HGC-27 lines) musk_treatment This compound Treatment (0.0031-31 µM for 48h) cell_culture->musk_treatment cell_harvest Cell Harvesting & Lysis musk_treatment->cell_harvest protein_quant Protein Quantification (BCA Assay) cell_harvest->protein_quant gel_electro Gel Electrophoresis (1-10 µg protein load) protein_quant->gel_electro transfer Protein Transfer (PVDF membrane) gel_electro->transfer protein_optimize Optimize Load (1-10 µg range) gel_electro->protein_optimize blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (α-SORBS2 1:1000) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated 1:50,000) primary_ab->secondary_ab antibody_optimize Optimize Antibodies (Check linearity) primary_ab->antibody_optimize detection Chemiluminescent Detection (SuperSignal West Dura) secondary_ab->detection imaging Image Acquisition (iBright System) detection->imaging normalization Total Protein Normalization (Fluorescent labeling) imaging->normalization quantification Band Quantification (Image analysis software) normalization->quantification validation Data Validation (Statistical analysis) quantification->validation protein_optimize->gel_electro antibody_optimize->primary_ab

Signaling Pathway Diagram

G Figure 2. Proposed Mechanism of this compound Action Through SORBS2 Downregulation cluster_context Additional Cellular Context musk_ketone This compound Treatment uptake Cellular Uptake musk_ketone->uptake signaling Intracellular Signaling Activation uptake->signaling transcription Transcriptional Regulation signaling->transcription translation Translational Regulation signaling->translation sorbs2_mrna SORBS2 mRNA transcription->sorbs2_mrna Downregulation sorbs2_protein SORBS2 Protein translation->sorbs2_protein Downregulation sorbs2_mrna->sorbs2_protein Translation proliferation Cell Proliferation sorbs2_protein->proliferation Decreased apoptosis Apoptosis Induction sorbs2_protein->apoptosis Increased cycle_arrest Cell Cycle Arrest sorbs2_protein->cycle_arrest Increased cytoskeleton Cytoskeletal Organization sorbs2_protein->cytoskeleton signal_complex Signal Complex Assembly sorbs2_protein->signal_complex cardiac Cardiac Function (Intercalated Discs) sorbs2_protein->cardiac gc_growth Gastric Cancer Growth Inhibition proliferation->gc_growth apoptosis->gc_growth cycle_arrest->gc_growth

Conclusion and Future Perspectives

The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating this compound-induced SORBS2 downregulation using Western blot techniques. The optimized protocols emphasize quantitative accuracy through appropriate normalization methods, protein load optimization, and antibody dilution schemes that maintain linear detection ranges. The demonstration that this compound suppresses gastric cancer cell proliferation partly through SORBS2 downregulation opens promising avenues for therapeutic development, particularly given SORBS2's involvement in both carcinogenesis and cardiac pathophysiology.

Future research directions should include expanded validation of these findings across additional cancer cell types, investigation of the precise molecular mechanisms through which this compound regulates SORBS2 expression, and assessment of potential cardiac side effects given SORBS2's critical role in maintaining intercalated disc integrity in cardiomyocytes. Additionally, the development of standardized protocols for quantifying SORBS2 expression changes will facilitate comparison across studies and potentially contribute to the identification of SORBS2 as a biomarker for treatment response. The integration of these Western blot methods with complementary techniques such as immunohistochemistry, immunofluorescence, and live-cell imaging will provide a more comprehensive understanding of SORBS2 dynamics in response to this compound treatment across different experimental and potential clinical contexts.

References

Application Notes and Protocol for SORBS2 Knockdown in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Rationale for SORBS2 Knockdown

SORBS2 (Sorbin and SH3 Domain-Containing Protein 2) is a scaffolding RNA-binding protein implicated in cell adhesion, actin cytoskeleton organization, and cell signaling. Recent oncogenomic studies have identified it as a potential tumor metastasis suppressor [1]. Its downregulation is clinically significant; in ovarian cancer, for example, low SORBS2 expression correlates with advanced disease stage (FIGO stages III/IV), higher tumor grade, and poorer overall and progression-free survival for patients [1]. Mechanistically, SORBS2 suppresses metastasis by stabilizing the 3' untranslated regions (UTRs) of tumor-suppressive immunomodulatory transcripts like WFDC1 and IL-17D [1]. Knocking down SORBS2 provides a powerful tool for investigating these pathways in cancer progression and immunomodulation.

The following table summarizes key phenotypic outcomes observed in loss-of-function studies.

Table 1: Documented Phenotypic Outcomes of SORBS2 Knockdown

Cell Line / Model Experimental Method Key Phenotypic Outcomes Citation
Ovarian Cancer Cells siRNA-mediated knockdown Increased metastatic colonization capacity in Transwell assays [1]. [1]
MDCKII & SKco15 Epithelial Cells CRISPR-Cas9 knockout No observed disruption to tight or adherens junction assembly, barrier function, or actin-dependent junction re-assembly [2]. [2]
Ovarian Cancer Cells siRNA-mediated knockdown Reduced stability of WFDC1 and IL-17D transcripts, promoting a pro-metastatic tumor microenvironment [1]. [1]
Protocol: siRNA-Mediated SORBS2 Knockdown in Organotypic Cultures

This protocol is adapted from established methods for gene knockdown in organotypic cultures [3] and is suitable for investigating gene function in a tissue environment that closely mimics in vivo conditions.

1. Reagent and Resource Preparation

Table 2: Essential Reagents and Resources

Reagent/Resource Source/Example Identifier / Note
Predesigned SORBS2 siRNAs Horizon Discovery, Thermo Fisher Scientific, Qiagen Use a pool of 2-3 distinct siRNAs for improved efficacy.
Non-targeting Control siRNA Pool Horizon Discovery ON-TARGETplus, D-001810-10-05
Transfection Reagent Horizon Discovery DharmaFECT 4 (T-2004-03)
Organotypic Culture Medium Thermo Fisher Scientific Medium 199 (11150-059)
Antibiotic-Antimycotic Thermo Fisher Scientific 100X (25030081)
Sylgard 184 Kit Electron Microscopy Science For preparing silicon-based dishes (24236-10)
2. Pre-Experimental Setup
  • Silicon-Based Dish Preparation: Mix the Sylgard elastomer base and curing agent thoroughly, pour into 35-mm dishes, and allow to cure overnight in a sterile hood. Sterilize solidified dishes with 100% ethanol before use [3].
  • siRNA Preparation: Resuspend powdered siRNA in Nuclease-Free Water to create a 50 µM stock solution. Gently hydrate for 10 minutes on ice before vortexing. Dilute the stock to a working concentration of 5 µM with RNase-free water [3].
3. Tissue Preparation and Transfection

This workflow outlines the key steps for preparing your tissue sample and performing the transfection.

4. Post-Transfection Analysis
  • Knockdown Validation: Assess SORBS2 knockdown efficiency 48-72 hours post-transfection using Western immunoblotting and/or qRT-PCR.
    • Western Blotting: Use antibodies against SORBS2 (e.g., from Abcam) and a reference protein like β-Actin (ACTB). Simultaneously detect target and reference proteins using fluorescent secondary antibodies (e.g., IRDye 680 and 800CW) and visualize with an Odyssey XF Imaging System [3].
  • Functional Phenotyping: Conduct assays relevant to your research question, such as:
    • Transwell Chamber Analysis to evaluate changes in metastatic colonization capacity [1].
    • Immunofluorescence to examine cytoskeletal or junctional structures.
    • Co-culture assays with immune cells to study changes in the tumor microenvironment.
Critical Experimental Considerations
  • siRNA Specificity: A non-targeting control siRNA pool is essential to rule out off-target effects.
  • Tissue Viability: Maintain tissues in ice-cold Krebs solution and process them promptly after dissection to ensure health and responsiveness [3].
  • Optimization: Transfection efficiency and acceptable cytotoxicity can vary. Perform a dose-response curve with the transfection reagent to determine the optimal conditions for your specific tissue type.
Summary and Application

This protocol provides a robust framework for performing SORBS2 knockdown in an organotypic context, enabling the functional validation of SORBS2's role as a metastasis suppressor. The accompanying data and workflow help contextualize expected results and inform subsequent experimental design.

References

Application Notes: Musk Ketone in Gastric Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Anti-Proliferative and Apoptotic Effects Musk ketone exhibits significant antiproliferative effects on gastric cancer (GC) cells. Studies on AGS and HGC-27 cell lines show that this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 4.2 µM for AGS cells and 10.06 µM for HGC-27 cells after 48 hours of treatment [1]. Beyond reducing viability, this compound also significantly suppresses long-term colony-forming ability [1]. Treatment induces cell cycle arrest and apoptosis, evidenced by increased levels of cleaved caspase-3, a key executioner protease in the apoptotic pathway [1].

2. Mechanism of Action: Downregulation of SORBS2 The anticancer activity of this compound in GC cells is partly mediated by downregulating sorbin and SH3 domain containing 2 (SORBS2) [1]. Microarray data, RT-qPCR, and western blotting confirmed that this compound represses SORBS2 expression at both mRNA and protein levels. Functional validation demonstrated that SORBS2 knockdown inhibits GC cell proliferation and colony formation, while SORBS2 silencing reduces the antiproliferative effects of this compound [1].

Experimental Protocols

Protocol 1: Determination of IC50 in Gastric Cancer Cells

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in GC cell lines using a Cell Counting Kit-8 (CCK-8) assay [1].

  • Key Materials

    • Cell Lines: Human gastric cancer cells (e.g., AGS, HGC-27).
    • Test Compound: this compound (purity ≥98%), prepare a stock solution in DMSO and further dilute in cell culture medium [1] [2].
    • Reagents: Cell Counting Kit-8 (CCK-8), cell culture medium, DMSO.
  • Procedure

    • Cell Seeding: Seed AGS and HGC-27 cells in triplicate in 96-well plates at a density of 2,000 cells per well in 100 µL of culture medium.
    • Compound Treatment: After cell attachment, treat cells with a series of this compound concentrations (e.g., 0, 0.0031, 0.031, 0.31, 3.1, 31 µM) [1].
    • Incubation: Incubate the cells for 48 hours at 37°C with 5% CO₂.
    • Viability Assay: Add 10 µL of CCK-8 solution directly to each well. Incubate the plate for 3 hours at 37°C.
    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability for each concentration. Plot viability against the logarithm of this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Colony Formation Assay

This protocol assesses the long-term clonogenic survival of GC cells after this compound treatment [1].

  • Procedure
    • Cell Seeding: Seed 1,000 AGS or HGC-27 cells per well into 6-well plates.
    • Treatment: Incubate cells with the desired concentration of this compound (e.g., IC50 value) or vehicle control. Refresh the medium containing the compound every 3-4 days.
    • Culture and Fixation: Culture the cells for 7 days until visible colonies form. Wash colonies with PBS, fix with 100% methanol for 15 minutes at room temperature, and then stain with 0.2% crystal violet solution for 30 minutes [1].
    • Colony Counting: Manually count the number of colonies (defined as >50 cells) or use imaging software for analysis.
Protocol 3: Analysis of Apoptosis by Western Blotting

This protocol detects apoptosis induction by analyzing cleaved caspase-3 protein levels [1].

  • Procedure
    • Cell Treatment and Lysis: Treat AGS and HGC-27 cells with this compound at their respective IC50 concentrations for 48 hours. Harvest cells and lyse them using RIPA buffer to extract total protein.
    • Protein Quantification and Separation: Determine protein concentration using a BCA assay. Separate 30 µg of total protein per lane by 12% SDS-PAGE.
    • Membrane Transfer and Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% skimmed milk for 2 hours at room temperature.
    • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., cleaved caspase-3, caspase-3, GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 2 hours at room temperature [1].
    • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. An increased ratio of cleaved caspase-3 to full-length caspase-3 indicates apoptosis induction.

Quantitative Data Summary

Table 1: Summary of this compound Effects on Gastric Cancer Cells [1]

Parameter AGS Cells HGC-27 Cells
IC50 Value 4.2 µM 10.06 µM
Proliferation Inhibition Significant suppression Significant suppression
Colony Formation Inhibition Significant suppression Significant suppression
Apoptosis Induction Increased cleaved caspase-3 Increased cleaved caspase-3
SORBS2 Downregulation Confirmed (mRNA & protein) Confirmed (mRNA & protein)

Experimental Workflow and Mechanism of Action

The following diagrams visualize the experimental workflow for evaluating this compound and its proposed mechanism of action in gastric cancer cells.

G This compound Experimental Workflow Start Start: Experimental Setup CellCulture Culture GC Cells (AGS & HGC-27 lines) Start->CellCulture Treatment Treat with this compound (0 - 31 µM, 48h) CellCulture->Treatment ViabilityAssay Perform CCK-8 Assay Treatment->ViabilityAssay CalculateIC50 Calculate IC50 Value ViabilityAssay->CalculateIC50 FunctionalAssays Functional Assays: Colony Formation & Apoptosis CalculateIC50->FunctionalAssays MechAnalysis Mechanistic Analysis: Microarray, WB, RT-qPCR FunctionalAssays->MechAnalysis Data Data Analysis & Conclusion MechAnalysis->Data

Diagram 1: Experimental workflow for evaluating this compound effects in gastric cancer cells.

G Proposed Mechanism of this compound in Gastric Cancer MK This compound SORBS2 SORBS2 Gene (Downregulated) MK->SORBS2  Downregulates Proliferation Inhibits Cell Proliferation SORBS2->Proliferation  Mediates Effect Apoptosis Induces Apoptosis SORBS2->Apoptosis  Mediates Effect Outcome Suppressed Tumor Growth Proliferation->Outcome Leads to CleavedCasp3 ↑ Cleaved Caspase-3 Apoptosis->CleavedCasp3 Apoptosis->Outcome Leads to ColonyGrowth Suppresses Colony Formation ColonyGrowth->Outcome Leads to

Diagram 2: Proposed molecular mechanism of this compound action involving SORBS2 downregulation.

Key Takeaways for Researchers

  • Consistent Effects: this compound consistently inhibits growth and induces apoptosis across multiple GC cell lines, though with varying potency (different IC50 values) [1].
  • Key Pathway: SORBS2 is a critical target; monitoring its expression is essential for mechanistic studies [1].
  • Broader Context: While this review focuses on GC, this compound also exhibits anticancer activity in other epithelial cancers like lung and breast cancer, suggesting a potentially broader application [3].

References

Musk Ketone Solubility Data & Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental solubility data for musk ketone in pure ethanol and other common solvents across a temperature range of 273.15 K to 313.15 K (0°C to 40°C) [1].

Solvent Temperature Range (K) Reported Mole Fraction Solubility (x) Notes
Ethanol 273.15 - 313.15 0.00164 (at 273.15K) to 0.01899 (at 313.15K) [1] Solubility increases with temperature.
Methanol 273.15 - 313.15 0.00241 (at 273.15K) to 0.02559 (at 313.15K) [1] Higher solubility than ethanol across the temperature range.
Ethyl Acetate 273.15 - 313.15 0.0897 (at 273.15K) to 0.3306 (at 313.15K) [1] Significantly higher solubility than in alcohols.
n-Heptane 273.15 - 313.15 0.00016 (at 273.15K) to 0.00142 (at 313.15K) [1] Very low solubility.

The data clearly shows that ethyl acetate is a much more effective solvent for this compound than ethanol [1]. Furthermore, solubility in any solvent is strongly dependent on temperature.

Experimental Protocol: Determining Solubility

The following isothermal saturation method is a standard approach for obtaining the solubility data presented above [1].

  • Equipment Preparation: Gather an analytical balance (precision 0.0001 g), a thermostatic water bath (capable of 273.15 K to 313.15 K with ± 0.05 K stability), and gas chromatography (GC) equipment for analysis [1].
  • Solution Preparation: Prepare an excess amount of this compound (mass fraction purity ≥ 0.998) and the ethanol solvent. Combine them in a sealed glass vial to prevent solvent evaporation [1].
  • Equilibration: Place the mixture in the thermostatic water bath and maintain it at a desired temperature (e.g., 278.15 K). Stir continuously for at least 12 hours to ensure solid-liquid equilibrium is reached, then allow the solution to settle for over 4 hours [1].
  • Sampling and Analysis: Carefully draw a pre-warmed sample of the clear supernatant liquid. Use a GC equipped with a flame ionization detector (FID) to analyze the concentration of this compound in the saturated solution. The mole fraction solubility is calculated from this concentration data [1].

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound not dissolving properly in ethanol? this compound has inherently low solubility in pure ethanol, as shown in the data table. The problem is likely not with your technique but with the solvent choice. This compound is a crystalline powder with a polar molecular structure, but its interactions with ethanol molecules are not strong enough to facilitate high solubility [1] [2].

Q2: How can I improve the dissolution of this compound for my experiments? Consider these approaches:

  • Use a Binary Solvent System: Research shows that mixing ethanol with a more powerful solvent like ethyl acetate can dramatically increase solubility. For instance, the solubility in pure ethyl acetate is over 10 times higher than in ethanol at the same temperature [1].
  • Increase Temperature: Gently heating the solvent mixture within the studied range (up to 313.15 K / 40°C) can significantly enhance dissolution rates and equilibrium solubility. Always ensure the temperature is safe for your equipment and the compound's stability [1].
  • Extended Stirring and Maceration: Practitioners note that this compound can be "notoriously hard to dissolve." Ensure adequate stirring time and consider a maceration period (letting the mixture stand) after initial dissolution attempts [2].

Q3: Are there any other practical considerations when working with this compound?

  • Filtration: After dissolution, especially in cooled solutions, you may need to filter the solution to remove any undissolved crystals or particulates to achieve a clear mixture [2].
  • Regulatory Compliance: If your work is for commercial applications, be aware that some jurisdictions limit the amount of this compound in finished products (e.g., to 1.4%). Ensure your use complies with relevant regulations like IFRA standards [2].

Solubility Correlation & Thermodynamics

For a deeper analysis, experimental solubility data is often correlated with thermodynamic models. The Modified Apelblat equation is frequently used for this purpose and has been successfully applied to this compound solubility data, demonstrating a high degree of correlation [1]. Furthermore, the thermodynamic properties of the solution (such as Gibbs free energy, enthalpy, and entropy) can be calculated using the van't Hoff equation, which helps determine whether the dissolution process is endothermic or exothermic and whether it is driven by enthalpy or entropy [1].

Troubleshooting Workflow

The following diagram outlines a logical pathway for troubleshooting this compound solubility issues in the lab, based on the information presented above.

Start This compound Dissolution Issue Step1 Verify Low Solubility in Ethanol (Refer to Data Table) Start->Step1 Step2 Increase Temperature (Up to 40°C / 313.15K) Step1->Step2 Is dissolution inadequate? Step3 Consider Binary Solvent (e.g., Ethanol + Ethyl Acetate) Step2->Step3 Is dissolution still inadequate? Step4 Extend Stirring & Maceration Time Step3->Step4 Requires further optimization? Step5 Final Filtration Step Step4->Step5 Solution is saturated Success Adequate Solubility Achieved Step5->Success

References

musk ketone not dissolving in ethanol troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Why Won't Musk Ketone Dissolve in Ethanol?

This compound is notorious for its low solubility in ethanol, a common challenge for researchers and perfumers [1]. Its chemical structure features both polar nitro groups (-NO₂) and non-polar tert-butyl and methyl groups, creating a balance of polar and hydrophobic characteristics that make it more soluble in specific organic solvents than in pure ethanol [2]. When a saturated solution cools, the dissolved compound can crystallize out, forming precipitate.

Troubleshooting Guide: Solvents and Methods

If your initial dilution in ethanol has failed, here are proven alternatives and methods.

Alternative Solvents and Protocols

The table below summarizes effective solvents and their working concentrations based on practical experience [1].

Solvent Recommended Concentration Key Considerations & Protocols
Diethyl Phthalate (DEP) 10% Most recommended neutral solvent. Dissolves under mild warming and remains stable. Does not significantly alter the final fragrance profile [1].
Hedione 10% Effective, but has its own distinct scent. This may undesirably influence the final product's olfactory profile [1].
Isopropyl Myristate (IPM) 3% Effective at room temperature (around 20°C). A 5% concentration may not fully dissolve at this temperature [1].
Benzyl Benzoate 10% Can be used, but may "disturb too much" of the final composition and is generally not advised [1].
General Best Practices
  • Direct Incorporation: For ultimate reliability, consider incorporating the this compound powder directly into your final concentrate by weight, forgoing pre-dilution altogether [1].
  • Temperature Management: If using gentle heat to aid dissolution, allow the solution to cool slowly to room temperature and observe for recrystallization. Rapid cooling can promote precipitate formation.

The following diagram illustrates the decision-making workflow for troubleshooting this issue.

Start This compound Not Dissolving in Ethanol Step1 Evaluate Method: Pre-dilution necessary? Start->Step1 Step2 Consider direct incorporation of powder into final concentrate Step1->Step2 No Step3 Select Alternative Solvent Step1->Step3 Yes Step4 Use Diethyl Phthalate (DEP) at 10% with mild warming Step3->Step4 Step5 Use Isopropyl Myristate (IPM) at 3% at room temperature Step3->Step5 Step6 Use Hedione at 10% (mindful of its own scent) Step3->Step6

Key Considerations for Researchers

  • Quality and Purity: Source high-purity this compound from a reliable supplier and obtain the accompanying Certificate of Analysis (CoA) to ensure consistency and rule out impurities as a cause of solubility issues [3] [4].
  • Regulatory Compliance: Be aware that regulatory standards for synthetic musks like this compound vary globally. The EU has stricter regulations, including bans in some contexts, while the U.S. FDA relies more on post-market monitoring [3]. Always consult current regulations for your region and application.

Deeper Context: Natural vs. Artificial Musk

This compound is a primary active component in both natural musk (NM) and artificial musk (AM) [5]. A 2025 study highlights critical differences: NM contains a more complex profile of volatile and alcohol-soluble compounds, while AM has a significantly higher total amino acid content [5]. These physicochemical differences lead to varying biological activities; for example, the starting effective concentration for anti-inflammatory activity in vitro was 0.025 mg/mL for NM versus 0.05 mg/mL for AM [5]. This indicates that NM and AM are not directly interchangeable in clinical or high-precision research applications [5].

References

musk ketone alternative solvents for dissolution

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Solvent Selection

The solubility of musk ketone is highly dependent on both temperature and solvent composition. The following tables summarize key experimental data to guide your solvent selection.

Table 1: Solubility of this compound in Binary Solvent Mixtures (Mole Fraction × 10⁴) [1]

This data is for systems where Ethyl Acetate (EAC) is mixed with a co-solvent. The mass fraction (w) indicates the proportion of EAC in the mixture.

Temperature (K) w = 0.3 w = 0.5 w = 0.7 w = 0.9
273.15 0.318 0.706 1.390 2.490
283.15 0.456 1.030 2.040 3.680
293.15 0.660 1.460 2.910 5.200
303.15 0.920 2.050 4.050 7.110
313.15 1.270 2.800 5.460 9.420

Key Insight: In all four binary systems tested (Methanol, Isopropanol, n-Hexane, and n-Heptane, each mixed with EAC), solubility consistently increases with both temperature and a higher mass fraction of Ethyl Acetate [1]. EAC is a highly effective solvent for this compound.

Table 2: Comparison of Solvent Performance for Nitro Musks [1] [2]

This table generalizes the solubility behavior of nitro musks like this compound and musk ambrette in pure solvents, based on experimental findings.

Solvent Solubility Performance Notes
Acetone (ACE) Highest Often shows the best dissolving power [2].
Ethyl Acetate (EAC) High A very strong and commonly used solvent for this compound [1].
Methyl Acetate (MAC) High Behaves similarly to other ester solvents [2].
Cyclohexane (CYH) Moderate Mid-range performance [2].
n-Hexane (HX) Low A relatively poor solvent [1] [2].
Isopropanol (IPA) Lowest Among the poorest performing solvents in studies [1] [2].

Experimental Protocols

Protocol 1: Isothermal Saturation Method for Solubility Measurement [1]

This is a standard method for determining accurate solubility data.

  • Preparation: Prepare binary solvent mixtures using an analytical balance (precision ±0.0001 g). To prevent ethanol evaporation, keep the mass fraction of anti-solvents like methanol above 0.1.
  • Saturation: Add an excess amount of this compound to the solvent in a sealed glass flask. Agitate the mixture in a thermostatic water bath shaker for at least 12 hours to reach solid-liquid equilibrium.
  • Sampling: After equilibrium is reached, allow the solution to settle. Withdraw a portion of the clear supernatant liquid carefully.
  • Analysis: Dilute the sample if necessary and analyze the concentration of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The mole fraction solubility (x) can then be calculated from this concentration.
Protocol 2: Solvent System Selection & Crystallization Workflow

The following diagram outlines a logical workflow for selecting a solvent system and using it for purification via crystallization.

start Start: Need to Dissolve/Purify this compound assess Assess Required Solubility Level start->assess high High Solubility Needed assess->high low Lower Solubility Acceptable assess->low sel_high Select Pure Acetone (ACE) or High Ethyl Acetate (EAC) Fraction high->sel_high sel_low Select EAC + Alcohol (e.g., IPA) or EAC + Alkane (e.g., n-Heptane) low->sel_low diss Dissolve Compound with Heating sel_high->diss sel_low->diss crystal Induce Crystallization via Cooling or Anti-Solvent Addition diss->crystal result Obtain Purified Crystals crystal->result

Frequently Asked Questions

Q1: Why is Ethyl Acetate so effective for dissolving this compound? The high solubility can be explained by the Hansen Solubility Parameters (HSP). This compound has specific HSP values (δD, δP, δH), and Ethyl Acetate's parameters are closely matched. A smaller difference in HSP between the solute and solvent generally leads to higher solubility, indicating similar intermolecular forces [1].

Q2: My crystallization yield is low. What can I do? Low yield is often due to high solubility at low temperatures.

  • Solution A: Reduce the crystallization temperature further, if possible.
  • Solution B: Use a binary solvent system where the anti-solvent (e.g., Isopropanol or n-Heptane) has a higher proportion. This decreases the overall solubility of this compound, forcing more compound to crystallize out [1].

Q3: The crystals I obtain have a different morphology than expected. Why? This is a common occurrence. Research on musk ambrette shows that while solvent type can influence crystal habit (shape), it often does not change the fundamental internal crystal structure or melting point. This process is likely similar for this compound [2].

Q4: Are there any major safety or regulatory concerns with these solvents? While the solvents discussed are standard laboratory reagents, the primary regulatory concern lies with the nitro musk compounds themselves. Nitro musks like this compound are subject to restrictions due to environmental persistence and bioaccumulation potential. Regulatory bodies like the EPA and EU REACH may impose usage limits or require specific safety testing [3] [4]. Always consult your institution's safety guidelines and current regulations.

Troubleshooting Guide

Problem Possible Cause Suggested Action
Low Solubility at Room Temp Solvent system is too weak. Increase temperature or switch to a stronger solvent (e.g., from IPA to EAC, or increase EAC fraction in a mixture) [1].
Oil Formation instead of Crystals Too-rapid supersaturation. Slow down the cooling/anti-solvent addition rate or add seed crystals to induce ordered crystal growth.
Inconsistent Solubility Data Equilibrium not reached or solvent evaporation. Ensure saturation time is sufficient (≥12 hrs) and vessels are properly sealed to maintain constant solvent composition [1].
Poor Crystal Purity Inadequate washing or too-fast crystallization. Wash crystals with a small volume of cold anti-solvent or recrystallize using a slower, more controlled process.

References

musk ketone stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Musk Ketone

While not specific to stock solutions, the table below summarizes key chemical information from the search results that is relevant for planning your solution preparation.

Property Description
Chemical Name 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone [1] [2]
CAS Registry Number 81-14-1 [1] [2]
Molecular Formula C14H18N2O5 [1] [2]
Molecular Weight 294.30 g/mol [1] [2]
Physical Form Crystalline powder [3]
Solubility Note Can be tricky to dissolve directly; may require optimization of solvent and conditions [3]

Workflow for Developing Your Protocol

Based on general laboratory practice and the clues from the search results, here is a proposed workflow you can use to develop and validate your own preparation and storage protocol.

Start Start: this compound (Crystalline Powder) P1 Solvent Selection (e.g., Acetone, DMSO) Start->P1 P2 Weighing P1->P2 P3 Initial Dissolution (Vortex/Sonicate) P2->P3 P4 Check for Solubility P3->P4 P5 Solution is Clear P4->P5 Yes P6 Troubleshoot: - Change solvent - Gentle heating - Prolonged mixing P4->P6 No (Cloudy/Precipitate) P7 Aliquot Solution P5->P7 P6->P3 P8 Storage (-20°C, dark glass) P7->P8 P9 Label & Document P8->P9 End End: Ready-to-Use Stock Solution P9->End

References

musk ketone stability in cell culture medium

Author: Smolecule Technical Support Team. Date: February 2026

Musk Ketone: Chemical Profile & Handling

The table below summarizes key physicochemical properties of this compound that are relevant for planning your experiments [1].

Property Specification
CAS Number 81-14-1
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol
Melting Point 135-139 °C
Water Solubility Insoluble
Stability Stable. Incompatible with strong oxidizing agents, strong acids, and strong bases.

Handling and Storage: For the pure powder, proper storage is crucial for maintaining stability. Store in a cool, dark, and dry environment [2]. As this compound is insoluble in water, stock solutions must be prepared in an organic solvent like ethanol or DMSO [3].

Experimental Protocol for Cell Culture

The following workflow is adapted from a peer-reviewed study that successfully used this compound in in vitro assays [3]. It provides a reliable starting point for your research.

A 1. Prepare Stock Solution A1 Weigh this compound powder A->A1 B 2. Prepare Working Solution B1 Thaw stock solution B->B1 C 3. Treat Cells D 4. Conduct Assay C->D A2 Dissolve in anhydrous ethanol A1->A2 A3 Filter sterilize (0.22 µm membrane) A2->A3 A4 Aliquot and store at 4°C A3->A4 A4->B B2 Dilute in cell culture medium B1->B2 B3 Vortex thoroughly B2->B3 B4 Use immediately B3->B4 B4->C

Key Details:

  • Solvent: The study used anhydrous ethanol as the solvent. A common alternative in cell culture is Dimethyl Sulfoxide (DMSO), but you must ensure compatibility with your cell line and that the final solvent concentration in the culture medium (typically <0.5-1.0%) is non-toxic [3].
  • Sterilization: Filtration through a 0.22 µm membrane is the recommended method to sterilize the solution without using heat, which could potentially degrade the compound [3].
  • Storage: The prepared stock solution was stored at 4°C. For long-term storage (beyond a few weeks), consider freezing aliquots at -20°C to prevent solvent evaporation and potential degradation.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when working with this compound in cell culture.

Problem Possible Cause Suggested Solution
Precipitation in Medium Low aqueous solubility; dilution shock. Ensure serial dilution from a concentrated stock. Vortex the working solution thoroughly before adding to cells.
High Solvent Concentration Stock solution too dilute. Prepare a more concentrated stock (e.g., 100-500 mM) to minimize solvent volume in culture.
Inconsistent Results Degraded stock; uneven dosing. Use fresh stock solutions. Create fresh working dilutions for each experiment. Vortex/mix solutions thoroughly.
Unexpected Cytotoxicity Solvent toxicity; this compound bioactivity. Include solvent control groups. Perform a dose-response curve to establish safe concentration ranges.

Frequently Asked Questions

What is the typical concentration range for this compound in cell culture studies? The appropriate concentration is highly dependent on your specific research question and cell type. One study investigating anti-cancer effects used a range around 200 µM [3]. You must perform a dose-response curve for your specific model to determine optimal and non-toxic concentrations.

Can this compound stability be tested in my medium? Yes. You can design a stability study by preparing the working solution in your complete culture medium (including serum) and incubating it under standard cell culture conditions (e.g., 37°C, 5% CO₂). Analyze the concentration at various time points (e.g., 0, 6, 24, 48 hours) using a sensitive technique like High-Performance Liquid Chromatography (HPLC) to measure the rate of degradation.

Are there any regulatory or safety concerns? Yes. This compound is classified with safety warnings. It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects [1]. Always consult the Safety Data Sheet (SDS) before use and follow all local safety guidelines for handling, waste disposal, and personal protective equipment (PPE).

References

musk ketone IC50 variability between cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Musk Ketone IC50 Values Across Cell Lines

The table below compiles the half-maximal inhibitory concentration (IC50) values of this compound from specific studies.

Cell Line Cancer Type IC50 Value (μM) Experimental Context Citation
AGS Gastric Cancer 4.2 Treatment for 48 hours [1] [2] [3]
HGC-27 Gastric Cancer 10.06 Treatment for 48 hours [1] [2] [3]
22 other lines Various Cancers (e.g., Lung, Breast) Exerted "antiproliferative effects" Specific IC50 values not listed; study confirmed broad anticancer activity [4]

This data clearly demonstrates that this compound's potency can differ significantly even between cell lines of the same cancer type, as seen with the AGS and HGC-27 gastric cancer cells.

Proposed Mechanism of Action in Gastric Cancer

Based on the 2021 study in Molecular Medicine Reports, the anticancer effect of this compound in gastric cancer cells is linked to the downregulation of a specific gene, SORBS2. The proposed mechanism is summarized in the diagram below.

G MuskKetone MuskKetone SORBS2 SORBS2 Expression MuskKetone->SORBS2 Downregulates Outcome Cell Cycle Arrest & Apoptosis MuskKetone->Outcome Induces Phenotype Proliferation & Colony Formation SORBS2->Phenotype Promotes

Key experimental evidence supporting this mechanism [1]:

  • Gene Expression Analysis: Microarray data showed this compound treatment led to the downregulation of various genes, including SORBS2.
  • Validation: RT-qPCR and Western blotting confirmed that this compound represses both mRNA and protein expression levels of SORBS2.
  • Functional Tests: Knockdown of SORBS2 (using siRNA) alone inhibited proliferation and colony formation in HGC-27 cells. Furthermore, when SORBS2 was silenced, the antiproliferative effects of this compound were decreased.

Experimental Protocol for IC50 Determination

The following workflow outlines the key steps for determining the IC50 of this compound in cancer cell lines, based on the methodologies described in the research [1] [3].

G Start Seed cells in 96-well plates (2,000 cells/well) A Incubate for 24h (at 37°C, 5% CO₂) Start->A B Add this compound (0 to 31 µM serial dilution) A->B C Treat for 48h B->C D Add CCK-8 Solution (10 µL/well) C->D E Incubate for 3h D->E F Measure Absorbance at 450 nm (OD450) E->F End Calculate IC50 using nonlinear regression F->End

Detailed Methodology [1] [3]:

  • Cell Culture: Human gastric cancer cells (e.g., AGS, HGC-27) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
  • Cell Seeding: 2,000 cells are seeded in each well of a 96-well plate in triplicate and allowed to adhere for 24 hours.
  • Compound Treatment: this compound (purity ≥98%) is dissolved and serially diluted. The culture medium is replaced with fresh medium containing the compound at concentrations ranging from 0.0031 to 31 µM. A vehicle control (0 µM) is included.
  • Viability Assay: After 48 hours of treatment, the medium is removed and replaced with 100 µL of fresh medium plus 10 µL of CCK-8 solution. The plate is incubated for 3 hours at 37°C.
  • Data Analysis: The absorbance (OD450) of each well is measured. Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined using software like GraphPad Prism, fitting the dose-response data with a nonlinear regression model.

Frequently Asked Questions

  • Q1: Why might the IC50 of this compound vary between different cell lines?

    • A: Variability can be due to intrinsic genetic differences, mutation profiles, and expression levels of molecular targets like SORBS2 between cell lines. For instance, the difference between AGS and HGC-27 gastric cancer cells suggests they may have differing dependencies on pathways that this compound disrupts [1].
  • Q2: My IC50 values are inconsistent across experimental replicates. What could be the cause?

    • A: Key factors to check include:
      • Cell Passage Number: Using cells at high passage numbers can lead to genetic drift and altered drug response. Use low-passage, consistently sourced cells.
      • Compound Handling: Ensure this compound is properly dissolved, stored, and protected from light to maintain stability. Always prepare fresh serial dilutions for consistency.
      • Assay Conditions: Strictly control cell seeding density, treatment duration, and incubation times with the CCK-8 reagent. Even minor deviations can significantly impact OD450 readings and the final IC50 calculation.
  • Q3: Is this compound the same as muscone?

    • A: No. While both are musk-related compounds, This compound is a synthetic nitromusk with a nitro-aromatic structure (CAS 81-14-1) [4] [5]. Muscone is a macrocyclic ketone, which can be natural or synthetic, and is the primary bioactive component of natural musk [6] [7]. They are distinct chemicals with different molecular structures and reported mechanisms of action in scientific studies.

References

musk ketone SORBS2 knockdown efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Musk Ketone & SORBS2 Experimental Overview

The table below summarizes core quantitative data from a study investigating this compound's effects on gastric cancer cells and the role of SORBS2 [1].

Parameter Details / Values
Cell Lines AGS (human gastric adenocarcinoma), HGC-27 (human gastric carcinoma)
This compound (Purity) ≥98% [1]
IC₅₀ of this compound AGS: 4.2 µM; HGC-27: 10.06 µM [1]
Treatment Duration 48 hours (for IC₅₀ determination) [1]
Key Findings on this compound Suppresses proliferation & colony formation; induces cell cycle arrest & apoptosis [1]
SORBS2 Knockdown Method siRNA transfection using RNAiMAX reagent [1]

| siRNA Sequences | siSORBS2-1: 5'-AUACCCCACAGCUAUUCUAGU-3' siSORBS2-2: 5'-GGGCAUCUUCCCGAUCUCAUA-3' [1] | | Knockdown Validation| RT-qPCR and Western Blot [1] | | Key Findings on SORBS2 KD| Inhibits proliferation & colony formation; reduces anticancer effect of this compound [1] |

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on the published study.

Q1: What could be the reason for low SORBS2 knockdown efficiency in my HGC-27 cells?

  • Check Transfection Reagent and Protocol: The established protocol uses RNAiMAX at 4 µl per well in a 6-well plate for transfection with 50 nM of siRNA. Ensure you are following a proven, optimized protocol for your cell line [1].
  • Validate siRNA and Use a Positive Control: The study successfully used two specific siRNA sequences. Always use validated sequences and include both a non-targeting siRNA control (siCtrl) and a positive control (e.g., an siRNA known to work in your cell line) to confirm your transfection system is functioning [1].
  • Confirm Knockdown with Multiple Methods: Efficiency should be confirmed at both the mRNA level (using RT-qPCR) and the protein level (using Western blot) 48 hours post-transfection. Relying on only one method can be misleading [1].

Q2: The anticancer effect of this compound is inconsistent in my experiments. How can I optimize the treatment?

  • Titrate the Dosage: The effect of this compound is dose-dependent. Use a range of concentrations around the reported IC₅₀ values (4.2 µM for AGS and 10.06 µM for HGC-27) to find the optimal dose for your specific experimental conditions. A "low dosage" (unspecified in the study, but below the IC₅₀) was effective at suppressing proliferation [1].
  • Standardize Treatment Time: For initial viability and IC₅₀ tests, a 48-hour treatment was used. For longer-term assays like the colony formation assay, cells were treated for the 7-day duration of the experiment. Ensure the treatment duration is appropriate for your readout [1].
  • Use a Combination Approach: The study found that the antiproliferative effect of this compound was decreased in SORBS2-silenced cells. If this compound's effect is weak in your model, consider that its efficacy may be partially dependent on SORBS2 expression [1].

Detailed Experimental Protocols

For full reproducibility, here are the detailed methodologies from the source material.

SORBS2 Knockdown via siRNA Transfection

  • Cell Seeding: Seed HGC-27 or AGS cells in 6-well plates at a density of 3x10⁵ cells per well and allow them to adhere [1].
  • Transfection Complex Preparation: For each well, prepare two tubes. Tube A: Dilute 50 nM of siRNA (e.g., siSORBS2-1, siSORBS2-2, or siCtrl) in an appropriate volume of serum-free Opti-MEM. Tube B: Dilute 4 µl of RNAiMAX transfection reagent in the same volume of serum-free Opti-MEM. Incubate separately for 5 minutes [1].
  • Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow siRNA-lipid complexes to form [1].
  • Transfection: Add the complex mixture drop-wise to the cells in complete medium. Gently swirl the plate to ensure even distribution [1].
  • Incubation and Analysis: Incubate cells for 48 hours before assessing knockdown efficiency via RT-qPCR or Western blot, or proceeding to functional assays [1].

Cell Viability Assay (CCK-8) with this compound

  • Cell Seeding: Seed 2,000 AGS or HGC-27 cells per well in a 96-well plate in 100 µl of culture medium [1].
  • Compound Treatment: The next day, add this compound to the wells at a range of concentrations (e.g., 0, 0.0031, 0.031, 0.31, 3.1, 31 µM). Each concentration should be tested in triplicate [1].
  • Incubation: Treat cells for the desired period (e.g., 48 hours for IC₅₀) [1].
  • Viability Measurement: After treatment, add 10 µl of CCK-8 solution directly to each well. Incubate the plate at 37°C for 3 hours [1].
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the untreated control (0 µM this compound) [1].

Workflow Diagram

This diagram illustrates the logical relationship and experimental workflow for investigating the this compound and SORBS2 mechanism, based on the cited study [1].

G Start Start: Treat GC Cells with this compound A Phenotypic Observation: Suppressed Proliferation & Colony Formation Start->A B Molecular Analysis: SORBS2 mRNA/Protein Downregulated A->B C Functional Validation: Knockdown of SORBS2 B->C D1 Phenotypic Confirmation: Reduced Proliferation & Colony Formation C->D1 D2 Rescue Experiment: Reduced this compound Efficacy in SORBS2-KD cells C->D2 Conclusion Conclusion: this compound acts partly via SORBS2 downregulation D1->Conclusion D2->Conclusion

References

Comprehensive Technical Support Guide: Musk Ketone Apoptosis Assay Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Musk Ketone & Apoptosis Research Profiling

This compound (chemical name: 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone) is a synthetic compound that replicates the primary active component of natural musk, which has been used in traditional Chinese medicine for centuries to treat various conditions, including cancers. Modern scientific investigation has validated its significant anti-proliferative properties against diverse cancer cell types, with its pro-apoptotic effects demonstrated through multiple molecular studies.

Table: this compound Anticancer Activity Profile Across Cancer Types

Cancer Cell Type Experimental Model Key Findings IC50 Values Citations
Gastric Cancer AGS and HGC-27 cell lines Significant suppression of proliferation and colony formation; induction of cell cycle arrest and apoptosis 4.2 µM (AGS), 10.06 µM (HGC-27) [1]
Lung Cancer Multiple lung cancer cell lines Growth repression and apoptosis induction; upregulation of IL-24 and DDIT3 expression Variable by cell type [2]
Various Cancers 22 human cancer cell lines screening Epithelial-derived cancers showed highest sensitivity; leukemia/lymphoma less responsive Variable by cancer type [2]

The pro-apoptotic capacity of this compound has been consistently observed across multiple independent studies. Research indicates that cancer cells originating from epithelial tissues demonstrate particular sensitivity to this compound treatment, while hematological malignancies such as leukemia and lymphoma exhibit reduced responsiveness. This differential sensitivity highlights the importance of appropriate model selection when designing experiments involving this compound [2].

Apoptosis Detection Method Selection & Optimization

Comparative Analysis of Apoptosis Detection Methods

Table: Apoptosis Assay Methods Compatible with this compound Research

Assay Category Specific Method Target/Principle Detection Window Throughput Capacity Key Advantages Technical Challenges
Caspase Activity Caspase-Glo 3/7 Luminescent detection of cleaved aminoluciferin Mid-apoptosis Ultra-HTS (1536-well) High sensitivity (20-50x fluorescent assays), homogeneous "add-and-read" Luciferase inhibitors in compound libraries may interfere
Caspase Activity Fluorogenic substrates (DEVD-AMC/AFC) Fluorescence after caspase cleavage Mid-apoptosis Medium HTS (384-well) Allows multiplexing with other fluorescent assays Fluorescent compound interference, lower sensitivity
Membrane Alterations Annexin V binding PS externalization detected with fluorescent probes Early apoptosis Medium HTS (96-384 well) Early detection, can distinguish apoptotic/necrotic Requires calcium, compromised membranes in late apoptosis
Mitochondrial Function JC-1 staining Mitochondrial membrane potential shifts Early apoptosis Low throughput Visual confirmation of ΔΨm collapse Requires careful staining optimization
DNA Fragmentation TUNEL assay DNA strand break labeling Late apoptosis Low throughput Highly specific for late-stage apoptosis Multi-step procedure, not HTS compatible
Experimental Workflow Guidance

The fundamental workflow for this compound apoptosis assessment begins with cell line selection based on known sensitivity profiles, followed by treatment optimization using established IC50 values as starting points. Apoptosis detection should employ a temporal approach with early markers (mitochondrial membrane potential, Annexin V) and mid-stage markers (caspase activation) measured at multiple time points. Validation experiments should include complementary methods to confirm apoptosis-specific death mechanisms.

G Start Start: this compound Apoptosis Assay CellLine Cell Line Selection (Prefer epithelial-derived cancer cells) Start->CellLine Treatment This compound Treatment (Reference IC50 values: 4.2-10.06 µM) CellLine->Treatment Timepoints Establish Multiple Time Points (6, 12, 24, 48h) Treatment->Timepoints Early1 Mitochondrial Membrane Potential (JC-1, TMRE) Timepoints->Early1 Early2 Phosphatidylserine Externalization (Annexin V) Early1->Early2 Mid1 Caspase-3/7 Activation (Luminescent/Fluorescent Assays) Early2->Mid1 Mid2 Caspase Cleavage (Western Blot, Flow Cytometry) Mid1->Mid2 Late1 DNA Fragmentation (TUNEL Assay) Mid2->Late1 Late2 Membrane Permeability (PI, 7-AAD Staining) Late1->Late2 Validation Multi-Assay Validation Late2->Validation Mechanism Mechanistic Studies (SORBS2, IL-24, DDIT3 Expression Analysis) Validation->Mechanism

This compound Pro-Apoptotic Mechanism Analysis

Molecular Signaling Pathways

This compound exerts its pro-apoptotic effects through multiple interconnected signaling pathways. Research has demonstrated that this compound treatment leads to downregulation of SORBS2 (sorbin and SH3 domain containing 2), a protein implicated in cell adhesion and signaling. Knockdown studies confirm that SORBS2 reduction contributes significantly to the anti-proliferative effects observed in gastric cancer cells, establishing this as a key mechanism in this compound-induced apoptosis [1]. Additionally, this compound treatment promotes upregulation of IL-24 (interleukin-24) and DDIT3 (DNA damage-inducible transcript 3), both known mediators of apoptosis in malignant cells [2].

The mitochondrial pathway of apoptosis appears prominently involved in this compound's mechanism, characterized by changes in the Bcl-2/Bax ratio and subsequent caspase-3 activation. This is consistent with observations that this compound induces disruption of mitochondrial membrane potential (ΔΨm), a key early event in the intrinsic apoptosis pathway. The convergence of these signaling events ultimately leads to execution-phase apoptosis including DNA fragmentation and formation of apoptotic bodies [2].

G MuskKetone This compound Treatment SORBS2 SORBS2 Downregulation MuskKetone->SORBS2 IL24 IL-24 Upregulation MuskKetone->IL24 DDIT3 DDIT3 Upregulation MuskKetone->DDIT3 Mitochondria Mitochondrial Dysfunction (Bcl-2/Bax Ratio Alteration) SORBS2->Mitochondria IL24->Mitochondria DDIT3->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP DNA DNA Fragmentation Caspase37->DNA PARP->DNA Apoptosis Apoptotic Cell Death DNA->Apoptosis

Assay-Specific Protocol Guidelines & Troubleshooting

Caspase-3/7 Luminescent Assay Protocol

The Caspase-Glo 3/7 assay provides a highly sensitive, homogeneous method for detecting this compound-induced caspase activation. This bioluminescent assay measures the cleavage of DEVD-aminofluorocoumarin substrate by active caspase-3/7, generating a luminescent signal proportional to apoptosis levels.

Optimized Protocol:

  • Cell seeding: Plate cells in white-walled 96- or 384-well plates at optimal density (e.g., 5,000-10,000 cells/well for most adherent lines) and culture for 24 hours [3]
  • This compound treatment: Prepare serial dilutions in DMSO (keep final DMSO concentration ≤0.5%) based on established IC50 values (4.2 µM for AGS, 10.06 µM for HGC-27 cells) [1]
  • Incubation: Treat cells for 6-48 hours based on kinetic requirements; include staurosporine (1-2 µM) as positive control and vehicle-only as negative control
  • Assay procedure: Equilibrate Caspase-Glo reagent to room temperature, add equal volume to each well, mix briefly (30 seconds) on orbital shaker, and incubate for 1 hour at room temperature
  • Detection: Measure luminescence with integration time of 0.5-1 second per well

Troubleshooting Tips:

  • High background: Reduce cell number per well; shorten incubation time with reagent
  • Low signal: Extend this compound treatment time; try higher concentrations within cytotoxicity limits
  • DMSO interference: Ensure final DMSO concentration does not exceed 1% (optimal ≤0.5%)
  • Edge effect: Pre-equilibrate plates at room temperature before adding reagent; use plate seals to prevent evaporation
Annexin V/Propidium Iodide Flow Cytometry Protocol

The Annexin V binding assay detects phosphatidylserine externalization, an early apoptosis marker, while PI distinguishes late apoptotic/necrotic cells.

Optimized Protocol:

  • Cell treatment: Harvest this compound-treated cells (include untreated and positive controls)
  • Staining: Resuspend 1×10^6 cells in 100 µL binding buffer containing Annexin V-FITC (1:100 dilution) and incubate for 15 minutes in dark [4]
  • Propidium iodide: Add PI (1 µg/mL final concentration) 5 minutes before analysis
  • Analysis: Acquire data within 1 hour using flow cytometry with FITC (530/30 nm) and PI (585/42 nm) filters

Troubleshooting Tips:

  • High necrotic population: Reduce this compound concentration; shorten treatment duration
  • Weak Annexin V signal: Ensure calcium-containing binding buffer; verify antibody activity
  • Cell aggregation: Filter cells through 35-70 µm mesh before analysis; minimize processing time

Frequently Asked Questions (FAQs)

Experimental Design & Optimization

Q1: What are the established IC50 values for this compound in different cancer cell lines?

  • This compound demonstrates varying potency across different cancer types. In gastric cancer, IC50 values are approximately 4.2 µM in AGS cells and 10.06 µM in HGC-27 cells [1]. For breast cancer models, significant growth repression has been observed in nude mouse xenografts, though exact IC50 values may vary based on experimental conditions. We recommend conducting preliminary dose-response curves (0.1-100 µM range) for new cell lines to establish appropriate working concentrations.

Q2: Which cancer cell types show greatest sensitivity to this compound?

  • Epithelial-derived cancers generally demonstrate higher sensitivity to this compound. Research screening 22 human cancer cell lines found that lung, gastrointestinal, and breast cancer cells respond well, while leukemia and lymphoma cells show reduced sensitivity [2]. This pattern suggests tissue-specific mechanisms of action that favor carcinomas of epithelial origin.

Q3: What treatment duration is optimal for detecting this compound-induced apoptosis?

  • Apoptosis markers appear at different time points after this compound exposure. Early markers (phosphatidylserine externalization) typically appear within 6-12 hours, caspase activation peaks around 12-24 hours, and late-stage markers (DNA fragmentation) become prominent at 24-48 hours [1] [2]. We recommend establishing a time course (6, 12, 24, 48 hours) for new experimental systems.
Technical Troubleshooting

Q4: My caspase assay shows high background signal - how can I reduce this?

  • High background in caspase assays can result from several factors:
    • Excessive cell numbers: Reduce seeding density by 25-50%
    • Extended reagent incubation: Limit Caspase-Glo incubation to 30-60 minutes
    • Serum effects: Use consistent serum concentrations across wells
    • Edge effects: Use plate seals and pre-warm plates to room temperature
    • Cell handling: Avoid unnecessary physical disturbance that may induce mechanical stress

Q5: How can I distinguish apoptosis-specific effects from general cytotoxicity?

  • Implement a multi-parameter approach:
    • Combine early markers (Annexin V, mitochondrial membrane potential) with late markers (caspase activation, DNA fragmentation)
    • Include viability assays (MTS, Calcein AM) to correlate apoptosis with overall cell death
    • Examine morphological changes characteristic of apoptosis (cell shrinkage, membrane blebbing)
    • Use inhibitors like Z-VAD-FMK to confirm caspase-dependent death mechanisms

Q6: My positive control works but this compound shows no apoptosis induction - what could be wrong?

  • Several factors could explain this result:
    • Cell line sensitivity: Verify your cell line is among responsive types (epithelial origin preferred)
    • Compound solubility: this compound should be prepared in DMSO at stock concentrations ≤100 mM with gentle warming if needed
    • Bioavailability issues: Consider adding a bioavailability enhancer like cyclodextrin (0.1-0.5%)
    • Insufficient exposure time: Some cell lines require 48+ hours treatment for significant apoptosis
    • Compound activity: Verify this compound source and storage conditions (desiccated at -20°C)

Conclusion & Best Practices Summary

Successful investigation of this compound-induced apoptosis requires careful experimental design and validation across multiple detection platforms. Based on the collective research findings and technical considerations outlined in this guide, we recommend the following best practices:

  • Begin with appropriate cell models (epithelial-derived carcinomas show highest sensitivity)
  • Establish dose-response relationships using IC50 values as starting points
  • Implement temporal analysis to capture different phases of apoptosis
  • Employ orthogonal detection methods to confirm apoptosis-specific mechanisms
  • Include comprehensive controls (untreated, vehicle, positive induction, caspase inhibition)
  • Address technical variables (DMSO concentration, cell passage number, serum consistency)

The pro-apoptotic activity of this compound represents a promising avenue for therapeutic development, particularly when synthetic this compound demonstrates comparable efficacy to native musk extracts [2]. By following the optimized protocols and troubleshooting guidance provided in this technical resource, researchers can enhance the reliability and reproducibility of their investigations into this compound's anticancer mechanisms.

References

Quantitative Comparison of Anti-Cancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings from cell-based studies, highlighting the potency and mechanisms of both native musk and synthetic musk ketone.

Feature Native Musk Synthetic this compound
General Efficacy Induces growth repression and apoptosis in a majority of 22 tested cancer cell lines in a dose-dependent manner [1] [2]. Induces growth repression and apoptosis in cancer cells, showing similar effects to native musk [1] [2].
Cancer Cell Specificity Epithelial-origin cancer cells (e.g., lung, gastrointestinal cancers) show higher sensitivity; leukemia and lymphoma cells are less sensitive [1]. Shows specific efficacy in various carcinomas, such as lung, breast, and gastric cancer [1] [3].
Example IC₅₀ Values Not explicitly quantified in the sourced studies, but effects are dose-dependent [1]. Gastric cancer: 4.2 µM (AGS cells), 10.06 µM (HGC-27 cells) [3].
Key Identified Mechanisms Up-regulates IL-24 (interleukin family) and DDIT3 (MAPK signaling pathway) in lung cancer cells [1]. Up-regulates IL-24 and DDIT3 in lung cancer cells [1]. Down-regulates SORBS2 in gastric cancer cells [3].
Chemical Complexity A complex mixture of over 30 compounds, including this compound, other nitrogen-containing compounds, cholesterol, fatty acids, and inorganic salts [1]. A single, pure compound (purity ≥98%) [1] [3].

Detailed Experimental Methodologies

Cell Proliferation and Apoptosis Assays

These are standard tests to determine if a substance can kill cancer cells or inhibit their growth.

  • Cell Lines: Studies used a panel of up to 22 human cancer cell lines, including cancers of the lung, breast, stomach, colon, and blood [1].
  • Proliferation (MTS) Assay: Cells are seeded in plates and treated with varying concentrations of native musk or this compound. After a set time (e.g., 24 hours), MTS reagent is added. Viable cells convert MTS into a colored formazan product, which is measured with a spectrophotometer. The absorbance directly correlates with the number of living cells [1].
  • Apoptosis (Flow Cytometry) Assay: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, a molecule that flips to the outer membrane of cells in early apoptosis. PI stains DNA in cells with compromised membranes (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in early and late apoptosis [1] [3].
Gene Expression Analysis

These methods identify genes and pathways affected by the treatment.

  • Microarray: This high-throughput technique is used to analyze the expression of thousands of genes simultaneously. In lung cancer cells treated with native musk, this method identified numerous differentially expressed genes, which were then analyzed for involvement in specific pathways like interleukin signaling and MAPK signaling [1].
  • Quantitative Real-Time PCR (qRT-PCR): This technique validates and quantifies the changes in specific genes identified by the microarray. It confirmed the up-regulation of IL-24 and DDIT3 in lung cancer cells treated with both native musk and this compound [1].
  • Western Blotting: This method detects and quantifies specific proteins. It was used in gastric cancer studies to confirm that the down-regulation of the SORBS2 gene by this compound also resulted in reduced levels of the corresponding protein [3].

Mechanisms of Action and Pathways

The experimental data points to several specific mechanisms through which these substances exert their anti-cancer effects. The following diagram illustrates the key signaling pathways involved in lung cancer cells based on the research findings:

G Musk Native Musk / this compound IL24 Up-regulated IL-24 Musk->IL24 DDIT3 Up-regulated DDIT3 Musk->DDIT3 InterleukinPath Interleukin Family Signaling Pathway IL24->InterleukinPath MAPKPath MAPK Signaling Pathway DDIT3->MAPKPath Apoptosis Induced Apoptosis (Cell Death) GrowthRepression Growth Repression InterleukinPath->Apoptosis MAPKPath->Apoptosis MAPKPath->GrowthRepression

In addition to the pathway above, a separate, specific mechanism has been identified for this compound in gastric cancer:

  • SORBS2 Down-regulation: In gastric cancer cells, this compound was found to suppress the proliferation and colony formation of cancer cells partly by down-regulating SORBS2 (sorbin and SH3 domain-containing 2). Experiments showed that knocking down the SORBS2 gene mimicked the anti-proliferative effect of this compound, while its overexpression could counteract the drug's effect [3].

Interpretation and Research Implications

For a researcher, the key takeaways are:

  • This compound as a Viable Substitute: Synthetic this compound is not just a marker compound but a primary active component responsible for a significant part of native musk's anti-cancer efficacy. This is crucial for drug development due to the scarcity and ethical concerns surrounding natural musk [1].
  • The "Entourage Effect" of Native Musk: While this compound is a major active ingredient, native musk contains a complex mixture of other compounds like lipids, organic acids, and steroids [4] [5] [6]. This complex composition may contribute to a broader spectrum of biological activities or modulate the overall effect, which a single compound cannot fully replicate.
  • Critical of Cancer Type: The anti-cancer effects are highly specific to the cancer's tissue of origin. Carcinomas (epithelial cancers) like lung, breast, and gastric cancers show much greater sensitivity compared to blood cancers like leukemia and lymphoma [1]. This highlights the importance of patient selection in any potential clinical application.

References

musk ketone vs musk xylene toxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Regulatory Profiles

The table below summarizes the key characteristics and regulatory status of musk ketone and musk xylene.

Property This compound Musk Xylene
Chemical Abstract Service (CAS) Registry Number Not fully provided in search results 81-15-2 [1]
IUPAC Name Not fully provided in search results 5-tert-Butyl-2,4,6-trinitro-meta-xylene [1]
Molecular Formula Not provided in search results Not provided in search results
Physical Form Information limited Yellow crystals, plates, or needles with a musky odour [1]
Primary Use Fragrance in cosmetics and household products [2] [3] Fragrance in cosmetics and household products [2] [3]
Environmental Persistence Persistent pollutant [2] Very persistent, very bioaccumulative (vPvB) per REACH [2]
Bioaccumulation in Humans Detected in blood, breast milk, and adipose tissue [2] [3] Detected in blood, breast milk, and adipose tissue [2] [3]
Key Regulatory Status (as of 2025) Restricted use (e.g., under REACH) [2] Banned in the EU; classified as a Substance of High Concern [2] [3]

Toxicological Profiles and Health Impacts

The table below compares the documented toxicological effects of these two compounds based on experimental and observational data.

Toxicity Aspect This compound Musk Xylene
Endocrine Disruption Estrogenic activity; increased growth of estrogen-responsive human breast cancer cells in vitro [3] Weakly estrogenic in animal and lab studies [2]
Metabolism & Toxicokinetics Information limited; detected in human tissues indicates bioaccumulation [2] Half-life of 60-94 days in humans; metabolized to an amine derivative that binds to hemoglobin [2]
Organ System Toxicity Associated with larval development inhibition in plankton [3] Associated with gynecological abnormalities and infertility in women in some studies [3]
Carcinogenicity Associated with increased tumor risk in mice; not genotoxic but may enhance genotoxicity of other chemicals [2] Not specifically mentioned in search results
Neurotoxicity Not associated (use discontinued for musk ambrette due to neurotoxicity) [2] Not associated (use discontinued for musk ambrette due to neurotoxicity) [2]

Experimental Data and Key Methodologies

The experimental data on these musks comes from specific protocols which are crucial for researchers to understand.

Analytical Detection Methods

Accurate detection and quantification are fundamental for toxicity research.

  • Gas Chromatography with Mass Spectrometry (GC/MS): A primary method for detecting nitro musks in biological and environmental samples. For musk xylene in blood, the limit of detection (LOD) was 5 pg/g plasma or 1 ng/g lipids [1].
  • Gas Chromatography with Electron Capture Detection (GC/ECD): Used for analyzing nitro musks in human adipose tissue, fish, and breast milk. The reported LOD was 10 µg/kg of fat [1].
  • Workflow Overview: The general workflow for determining musk concentrations in biological samples involves sample collection (e.g., blood, fat), extraction and purification of the analytes, and finally, separation and detection via GC/ECD or GC/MS [1].

G SampleCollection Sample Collection (Blood, Adipose, Milk) Extraction Extraction & Purification SampleCollection->Extraction Analysis Analysis & Detection Extraction->Analysis GCECD GC/ECD Analysis->GCECD GCMS GC/MS Analysis->GCMS Quantification Data Quantification GCECD->Quantification GCMS->Quantification

Environmental Risk Assessment (ERA)

The EU Technical Guidance Document (TGD) framework is used to evaluate environmental risks.

  • Core Concept: The ERA compares a Predicted Environmental Concentration (PEC) or a measured concentration, with a Predicted No-Effect Concentration (PNEC) to derive a risk quotient (PEC/PNEC) [4].
  • Application to Musks: A study in the Netherlands found that for aquatic organisms and sediment-dwellers, the PEC/PNEC ratios for both this compound and musk xylene were at or below 0.1, suggesting low risk. However, for soil organisms, the ratio was 1.3 for musk xylene, indicating a potential risk [4].

Pathways of Human Exposure and Metabolism

Understanding how humans are exposed to these chemicals and how they are processed in the body is key to assessing risk.

Routes of Human Exposure

The primary routes are through the use of scented products, with emerging evidence pointing to ingestion as a significant pathway.

  • Dermal Absorption and Inhalation: Direct use of perfumes, soaps, and lotions leads to exposure. However, dermal absorption for this compound and xylene is low, with studies recovering over 86% of the applied dose from the skin surface [2].
  • Ingestion: Oral exposure appears to be a more significant route. Nitro musks have been found in fish and other foods due to environmental contamination. One study found that oral intake led to plasma concentrations an order of magnitude higher than dermal application [2].
Metabolic Fate and Biological Effects

A proposed pathway for musk xylene's metabolism and potential effects highlights concerns about its persistence.

  • Metabolic Activation: Musk xylene can be reduced in the body to an amine derivative (4-amino-2,6-dinitro-1,3-dimethyl-5-tert-butylbenzene), which has been shown to bind to hemoglobin [2].
  • Estrogenic Activity: Both musks are considered endocrine disrupting chemicals (EDCs). Evidence suggests they can alter hormone activity, with studies showing they increase the growth of estrogen-responsive human breast cancer cells [3].

G Exposure Human Exposure Absorption Absorption Exposure->Absorption MetabolicActivation Metabolic Activation (Reduction to Amine Derivative) Absorption->MetabolicActivation Distribution Distribution to Tissues (Adipose, Blood) MetabolicActivation->Distribution Biomarker Biomarker: Hemoglobin Adducts MetabolicActivation->Biomarker Binds to Hb EstrogenicEffect Potential Estrogenic Effect Distribution->EstrogenicEffect

Key Insights for Researchers

  • Musk Xylene presents a higher regulatory concern due to its formal vPvB (very Persistent, very Bioaccumulative) classification under REACH and its metabolic conversion to a reactive amine [2].
  • This compound's primary concerns are its estrogenic activity and environmental persistence. Its role as a co-factor in genotoxicity warrants further investigation [2].
  • Oral intake may be a critical exposure route that requires greater emphasis in risk assessments, potentially rivaling or exceeding dermal absorption from personal care products [2].
  • Analytical methods are well-established with low detection limits, enabling precise monitoring in human and environmental matrices [1].

References

Experimental Data on Musk Ketone's Anti-Cancer Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from published studies on musk ketone's effects in various cancer cell lines.

Cancer Type Experimental Model Key Findings Proposed Mechanism Citation

| Multiple Cancers (22 cell lines) | Various human cancer cell lines (e.g., lung, breast, gastrointestinal) | • Native musk and synthetic this compound induced growth repression and apoptosis in a dose-dependent manner. • Epithelial cancers were more sensitive. • Upregulated IL-24 and DDIT3 in lung cancer cells. | Modulation of interleukin family, TNF family, and MAPK signaling pathways. | [1] | | Lung Cancer | Human lung cancer cells (e.g., EPLC-32M1, XL-JT) | • this compound treatment led to differential expression of numerous genes. • Confirmed upregulation of IL-24 and DDIT3. | Induction of apoptosis through IL-24 and DDIT3 upregulation. | [1] | | Gastric Cancer | Human gastric cancer cells (AGS, HGC-27) | • IC50 values: 4.2 µM (AGS) and 10.06 µM (HGC-27). • Suppressed proliferation, induced cell cycle arrest and apoptosis. • Downregulated SORBS2 gene. | Growth suppression partly via downregulation of SORBS2. | [2] |

Detailed Experimental Protocols

To ensure the reproducibility of the findings, here are the methodologies used in the key studies.

Cell Proliferation and Apoptosis Assay [1]
  • Cell Lines & Culture: 22 human cancer cell lines, including various lung carcinomas, were cultured in RPMI 1640 or DMEM medium with 10% fetal bovine serum at 37°C with 5% CO₂.
  • Treatment: Cells were treated with varying concentrations of ethanol-extracted native musk or synthetic this compound (purity ≥98%). Ethanol solvent was used as a control.
  • Proliferation Measurement: After 24 hours of treatment, cell viability was assessed using the MTS assay. Absorbance was measured at 490nm.
  • Apoptosis Analysis: Apoptotic cells were quantified by Flow Cytometry (FCM) using annexin V-FITC and propidium iodide staining.
Gene Expression Analysis [1]
  • mRNA Profiling: mRNA expression profiling in lung cancer cells with or without musk treatment was performed using Agilent Human Gene Expression microarray.
  • Pathway Analysis: Differentially expressed genes were analyzed for Gene Ontology (GO) and KEGG pathways using Molecule Annotation System (MAS) 3.0.
  • Validation: Quantitative real-time PCR (qRT-PCR) was used to validate the upregulation of specific genes like IL-24 and DDIT3.

Proposed Signaling Pathways

The research suggests that this compound exerts its anti-cancer effects in lung cancer through a multi-faceted mechanism. The diagram below illustrates this proposed pathway.

G MuskKetone This compound Treatment IL24_Up Upregulation of IL-24 MuskKetone->IL24_Up DDIT3_Up Upregulation of DDIT3 MuskKetone->DDIT3_Up GLI1_Down Inhibition of GLI1 IL24_Up->GLI1_Down Apoptosis Induction of Apoptosis & Cancer Cell Death DDIT3_Up->Apoptosis DDIT3_Energy DDIT3 balances energy production: • Promotes Glycolysis (ATP) • Suppresses OXPHOS (ROS) DDIT3_Up->DDIT3_Energy DDR_Inhibit Suppression of DNA Damage Response (DDR) GLI1_Down->DDR_Inhibit DDR_Inhibit->Apoptosis

The pathway highlights two critical tumor-suppressing actions:

  • IL-24 mediated GLI1 inhibition: IL-24, a tumor suppressor, inhibits GLI1 (a key transcription factor in cancer progression) post-transcriptionally. This inhibition suppresses the ATM-mediated DNA Damage Response (DDR) pathway, leading to increased DNA damage and apoptosis [3].
  • DDIT3-mediated stress response: DDIT3 is a stress-responsive transcription factor. In the context of cancer cell stress, its upregulation can contribute to pro-apoptotic signals. Research also shows DDIT3 plays a complex role in balancing cellular energy production during metabolic stress, though in this compound's case, it appears to be part of the cell death trigger [1] [4].

Interpretation of the Proposed Mechanism

The experimental data suggests a compelling model where this compound triggers a dual-pronged attack on lung cancer cells:

  • Targeting Cancer Cell Survival: By upregulating IL-24, this compound indirectly undermines a key protein (GLI1) that cancer cells use to repair DNA damage and survive. This makes the cells more vulnerable.
  • Triggering Cell Death: The simultaneous upregulation of DDIT3 adds to the cellular stress, helping to push the damaged cancer cells toward programmed cell death (apoptosis).

This combined effect on multiple fronts may explain the potent anti-proliferative and apoptotic effects observed in the experimental data.

Context and Limitations for Researchers

  • Comparative Data: The available studies primarily establish the effect of this compound itself. Direct comparison tables with other anti-cancer agents are not provided in the search results. Future work could focus on head-to-head comparisons with standard chemotherapeutic drugs.
  • Research Phase: It is important to note that all findings presented here are from in vitro (cell-based) studies. No clinical data in humans is available in the search results, indicating this is still early-stage preclinical research [1] [2].
  • Mechanism Nuance: The role of DDIT3 can be context-dependent. While it is associated with pro-apoptotic pathways in these studies, it's worth noting that DDIT3 can also help cancer cells adapt to certain metabolic stresses [4]. Its ultimate effect is likely determined by the overall cellular context and signaling environment.

References

musk ketone anticancer activity different cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Activity Across Cancer Cell Lines

The following table summarizes the inhibitory effects of musk ketone on various human cancer cell lines based on key studies:

Cancer Type Cell Line(s) Reported IC₅₀ / Effective Concentration Key Observed Effects Citations
Lung Cancer EPLC-32M1, XL-JT, and others Strong growth repression & apoptosis (dose-dependent) Induction of apoptosis; Upregulation of IL-24 and DDIT3 genes. [1] [2]
Gastric Cancer (GC) AGS 4.2 µM Suppression of proliferation & colony formation; cell cycle arrest; apoptosis; downregulation of SORBS2. [3] [4]
Gastric Cancer (GC) HGC-27 10.06 µM Suppression of proliferation & colony formation; cell cycle arrest; apoptosis; downregulation of SORBS2. [3] [4]
Breast Cancer Multiple lines (in study) Growth repression & apoptosis (dose-dependent) Inhibition of cell growth and induction of apoptosis. [1]
Various Carcinomas Esophageal, Gastric, Colorectal, Hepatocellular, Mammary Sensitivity to treatment Growth repression and apoptosis in the majority of 17 sensitive cell lines. Epithelial-origin cells showed higher sensitivity. [1]
Leukaemia & Lymphoma Acute Myelogenous Leukaemia, B cell Lymphoma Not sensitive Minimal to no sensitivity to this compound treatment. [1]

Experimental Protocols for Key Assays

The data in the table above were generated using standard, rigorous methodologies crucial for your experimental design and data interpretation.

  • Cell Proliferation (IC₅₀ Determination): Cells are seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., 0.0031 to 31 µM) for 24-48 hours. Cell viability is typically measured using colorimetric assays like MTS or CCK-8, which quantify the metabolic activity of living cells. IC₅₀ values are calculated from the resulting dose-response curves [1] [3].
  • Apoptosis Analysis: Apoptotic cells are quantified using Flow Cytometry with an Annexin V-FITC/PI double-staining kit. This method distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1].
  • Colony Formation Assay: To assess long-term clonogenic survival, a low density of cells (e.g., 1,000 cells per well) is seeded and treated with this compound. After 7-14 days, formed colonies are fixed, stained with crystal violet, and manually counted. A significant reduction in colony number indicates suppressed proliferative capacity [3].
  • Gene Expression Analysis: Mechanisms are investigated by analyzing changes in gene expression. This involves extracting total RNA from treated cells, followed by microarray analysis and validation using quantitative real-time PCR (qRT-PCR). Protein level changes of key targets (e.g., SORBS2, cleaved-caspase 3) are confirmed by western blotting [1] [3].

Mechanisms of Action in Different Cancers

This compound exerts its anticancer effects through multiple pathways, which can be cancer-type-specific. The following diagram illustrates the two primary mechanisms identified in lung and gastric cancers.

G cluster_lung In Lung Cancer Cells cluster_gastric In Gastric Cancer Cells MuskKetone This compound IL24 Upregulation of IL-24 MuskKetone->IL24 DDIT3 Upregulation of DDIT3 MuskKetone->DDIT3 SORBS2 Downregulation of SORBS2 MuskKetone->SORBS2 Apoptosis1 Induction of Apoptosis IL24->Apoptosis1 DDIT3->Apoptosis1 Effects Inhibited Proliferation & Colony Formation SORBS2->Effects Apoptosis2 Induction of Apoptosis SORBS2->Apoptosis2

The diagram shows two key mechanisms. Research indicates that this compound's broad-spectrum activity involves the modulation of multiple genes and pathways. In a screen of lung cancer cells, native musk and this compound were found to upregulate IL-24 (involved in interleukin family pathways) and DDIT3 (a stress-induced transcript involved in the MAPK signaling pathway), both of which are potent inducers of apoptosis [1] [2]. In gastric cancer, microarray data revealed that this compound treatment leads to the downregulation of SORBS2. Functional experiments confirmed that knocking down SORBS2 mimics the antiproliferative effects of this compound, while silencing SORBS2 reduces its efficacy, indicating SORBS2 is a critical target in this context [3] [4].

Key Insights for Research and Development

  • Cancer-Type Specificity is Crucial: this compound is not a universal anticancer agent. Its potency varies significantly, with epithelial-derived cancers (like lung, gastric, and breast) showing higher sensitivity, while hematopoietic lineages (like leukaemia and lymphoma) are largely non-responsive [1]. This underscores the need for patient stratification in any potential clinical development.
  • Synthetic vs. Native Musk: Evidence suggests that high-purity synthetic this compound can induce growth repression and apoptosis comparable to native musk extracts. This is critically important for ensuring a scalable, consistent, and ethical supply, free from the sourcing challenges associated with the endangered musk deer [1] [5].
  • Multi-Target and Multi-Pathway Action: this compound does not rely on a single target. Its ability to modulate diverse pathways (e.g., IL-24, DDIT3, SORBS2) aligns with the multi-target paradigm of many natural product-derived therapeutics, potentially reducing the likelihood of drug resistance but also complicating mechanistic studies [1] [3].

References

musk ketone synthetic versus natural component analysis

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Composition

The following tables summarize core experimental findings from a 2025 comparative study, which used techniques including GC-MS, LC-MS, amino acid analysis, and ICP-MS [1].

Table 1: Comparison of Organic Components

Component Natural Musk (NM) Synthetic Musk Ketone / Artificial Musk (AM) Analytical Method
Volatile Compounds 15 identified 8 identified GC-MS
Alcohol-soluble Compounds 25 identified 22 identified LC-MS
Total Amino Acids 156.4 mg/g 787.1 mg/g Amino Acid Autoanalyzer
Key Characteristic More complex chemical constituents Less complex chemical profile GC-MS, LC-MS

Table 2: Inorganic Elements and Anti-inflammatory Activity

Parameter Natural Musk (NM) Synthetic this compound / Artificial Musk (AM) Analytical Method
Characteristic Inorganic Elements K, Al, Ni, As, Hg Na, Fe, Al, Co, Cu, Ag, Ba, Pb ICP-MS
In Vitro Anti-inflammatory Starting Concentration 0.025 mg/mL 0.05 mg/mL Cell-based assay (Griess)
Key Implication NM and AM cannot be used interchangeably in clinical applications [1]

Experimental Protocols for Key Analyses

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the cited study [1].

  • Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

    • Sample Preparation: Precisely weigh 0.1 g of musk sample. Add 2 mL of n-hexane, vortex for 2 minutes, and then ultrasonicate for 30 minutes at room temperature. Centrifuge the mixture and carefully collect the supernatant for analysis.
    • GC-MS Conditions: Use a DB-5MS capillary column. The oven temperature program should start at 80°C, then increase to 200°C at a rate of 5°C per minute, and finally ramp to 280°C at 10°C per minute, holding for 5 minutes. Identify compounds by comparing mass spectra with standard libraries.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Alcohol-soluble Compounds

    • Sample Preparation: Precisely weigh 0.1 g of musk sample. Add 10 mL of 70% methanol, vortex for 2 minutes, and ultrasonicate for 30 minutes. Centrifuge the mixture and filter the supernatant through a 0.22 μm membrane before injection.
    • LC-MS Conditions: Utilize a C18 column maintained at 40°C. The mobile phase is a gradient of 0.1% formic acid in water and acetonitrile. Use an electrospray ionization (ESI) source in positive ion mode for mass detection.
  • Amino Acid Analysis

    • Sample Preparation: Hydrolyze 20 mg of the musk sample with 5 mL of 6 M HCl at 110°C for 24 hours under a nitrogen atmosphere. After hydrolysis, filter the solution and dry it under a nitrogen stream. Reconstitute the residue in a loading buffer for analysis.
    • Analysis Conditions: Separate and quantify amino acids using an automated amino acid analyzer with a lithium-based buffer system and a ninhydrin detection system.
  • In Vitro Anti-inflammatory Activity Assay

    • Cell Culture and Treatment: Use a macrophage cell line (e.g., RAW 264.7). Pre-treat cells with varying concentrations of musk samples for a set period (e.g., 1 hour). Then, induce inflammation by adding Lipopolysaccharides (LPS).
    • Measurement of Inflammatory Markers: After 24 hours, collect the cell culture supernatant. Measure the production of nitric oxide (NO) using the Griess reagent method, which quantifies nitrite concentration. Cell viability can be assessed in parallel using a CCK-8 assay to ensure anti-inflammatory effects are not due to cytotoxicity [1].

Pharmacological Activity and Mechanisms

Beyond basic composition, research highlights key differences and similarities in biological activity, particularly regarding anti-cancer mechanisms.

Table 3: Comparison of Anti-Cancer Mechanisms

Aspect Natural Musk Synthetic this compound Experimental Context
Anti-Cancer Efficacy Growth repression & apoptosis in most solid cancer cell lines (e.g., lung, breast, GI cancers) [2]. Similar growth repression & apoptosis induction as native musk in sensitive cell lines [2]. In vitro studies on 22 human cancer cell lines [2].
Sensitive Cancer Types Cancers of epithelial origin (e.g., lung, gastrointestinal) [2]. Same as natural musk [2]. In vitro cell proliferation and apoptosis assays [2].
Proposed Signaling Pathways Up-regulation of IL-24 (interleukin family) and DDIT3 (MAPK signalling pathway) [2]. Up-regulation of IL-24 and DDIT3 [2]. Microarray and qRT-PCR in lung cancer cells [2].

The following diagram illustrates the proposed signaling pathway through which both natural musk and synthetic this compound induce apoptosis in lung cancer cells, based on gene expression data [2].

G Musk Musk IL24 Up-regulates IL-24 Musk->IL24 DDIT3 Up-regulates DDIT3 Musk->DDIT3 ApoptosisPathways Activates Apoptosis-Related Pathways IL24->ApoptosisPathways e.g., Interleukin Family DDIT3->ApoptosisPathways e.g., MAPK Pathway Apoptosis Induces Growth Repression & Apoptosis ApoptosisPathways->Apoptosis

Key Conclusions for Research and Development

  • Not Interchangeable in Clinic: Despite similar core components, significant differences in composition and potency mean natural musk and artificial musk cannot be considered directly interchangeable in clinical applications [1].
  • Synthetic this compound for Specific Anti-Cancer Research: For initial anti-cancer screening, particularly on epithelial-derived cancers, synthetic this compound is a valid and consistent substitute for natural musk, acting through defined apoptotic pathways [2].
  • Natural Musk for Complex Formulations: Research into traditional formulations or synergistic effects may require natural musk due to its more complex chemical profile that could lead to unique pharmacological activities [1].

References

musk ketone gene expression microarray validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models & Key Findings

The following table summarizes the experimental setups and major gene targets identified in recent studies on musk ketone.

Cell Line / Model Key Gene Targets Regulated by this compound Experimental Techniques Used Citation
Gastric cancer cells (AGS, HGC-27) SORBS2 (downregulated) Microarray, RT-qPCR, Western Blot, siRNA Knockdown [1] [2] [3]
Various human cancer cell lines (e.g., lung cancer) IL-24, DDIT3 (upregulated) Microarray, RT-qPCR [4]
Mouse embryonic stem cells 2,879 genes differentially expressed (e.g., AHR) Microarray (Affymetrix Mouse Genome GeneChip) [5]
MCAO rat model (Cerebral Ischemia) Activation of PI3K/Akt signaling pathway Western Blot, Immunohistochemistry [6]

Detailed Experimental Protocols

Here are the step-by-step methodologies commonly used in these studies to validate microarray data.

Cell Culture and Treatment
  • Cell Lines: Studies frequently use human cancer cell lines, such as AGS and HGC-27 for gastric cancer [1] [2] or specific lung cancer cell lines like EPLC-32M1 and XL-JT [4].
  • Culture Conditions: Cells are cultured in standard media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, at 37°C with 5% CO₂ [1] [4].
  • Compound Treatment: this compound (purity ≥98%) is dissolved in a vehicle like ethanol. Cells are treated with a range of concentrations to determine the IC₅₀ and are typically incubated for 24-48 hours [1] [4].
RNA Extraction and Microarray Analysis
  • RNA Extraction: Total RNA is isolated from treated and control cells using reagents like TRIzol [4].
  • Microarray Processing: The extracted RNA is then analyzed using microarray platforms, such as the Agilent Human Gene Expression array. This step identifies differentially expressed genes (DEGs) [4] [7].
Validation of Microarray Data
  • Reverse Transcription-Quantitative PCR (RT-qPCR): This is a standard method for confirming the expression levels of target genes identified by the microarray.
    • cDNA Synthesis: RNA is reverse-transcribed into cDNA using a kit with random primers [1].
    • qPCR Amplification: The cDNA is amplified using a SYBR Green PCR kit on a real-time PCR system. Gene-specific primers (e.g., for SORBS2, IL-24, DDIT3) are used. The relative expression levels are calculated using the 2^–ΔΔCq method, with housekeeping genes (e.g., β-actin, GAPDH) for normalization [1] [4].
  • Western Blotting: Used to confirm changes in protein expression.
    • Protein Extraction & Quantification: Total protein is extracted using lysis buffer and quantified with a BCA assay [1].
    • Blotting: Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies (e.g., against SORBS2, cleaved-caspase 3) and then HRP-conjugated secondary antibodies. Protein bands are visualized using a chemiluminescent substrate [1] [6].
Functional Validation Experiments
  • Gene Knockdown (RNAi): To establish a causal link between the gene and the observed phenotype, researchers use siRNA to knock down the target gene (e.g., SORBS2) and then assess changes in cell proliferation, colony formation, and drug response [1] [2].
  • Phenotypic Assays:
    • Cell Viability/Proliferation: Assessed using assays like CCK-8 or MTS after this compound treatment [1] [4].
    • Colony Formation: Treated cells are cultured for about 7 days, then fixed, stained, and manually counted to assess clonogenic survival [1].
    • Apoptosis Analysis: Measured using flow cytometry with Annexin V-FITC/PI staining [4].
    • Cell Cycle Analysis: Performed using flow cytometry with propidium iodide (PI) staining [1].

Signaling Pathways and Workflow

The diagram below illustrates the general workflow from microarray analysis to functional validation, and a key signaling pathway identified in cerebral ischemia research.

Start Start: this compound Treatment Microarray Microarray Analysis Start->Microarray Target Identify Candidate Differential Genes Microarray->Target RTqPCR mRNA Validation (RT-qPCR) Target->RTqPCR Western Protein Validation (Western Blot) RTqPCR->Western Functional Functional Assays (Proliferation, Apoptosis) Western->Functional Mechanism Mechanism Exploration (Gene Knockdown/Overexpression) Functional->Mechanism End Conclusion on Mechanism Mechanism->End

General Experimental Workflow for Microarray Validation

MuskKetone This compound PI3K PI3K Activation MuskKetone->PI3K Akt Akt Activation PI3K->Akt NSCProliferation Neural Stem Cell Proliferation Akt->NSCProliferation NSCDifferentiation Neural Stem Cell Differentiation Akt->NSCDifferentiation Outcome Reduced Brain Infarct Volume NSCProliferation->Outcome NSCDifferentiation->Outcome

This compound Activates the PI3K/Akt Pathway in Cerebral Ischemia [6]

Conclusion

  • Microarray screening to identify candidate genes.
  • RT-qPCR and Western blotting for multi-level validation of mRNA and protein expression.
  • Functional experiments (e.g., gene knockdown, phenotypic assays) to confirm the biological role of the target genes.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992)
Liquid
Solid

Color/Form

Yellow crystals

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

294.12157168 Da

Monoisotopic Mass

294.12157168 Da

Flash Point

>168 °C (>334 °F) - closed cup

Heavy Atom Count

21

Density

Relative density: 0.73 g/cu cm

LogP

4.3 (LogP)
4.30
log Kow = 4.30

Odor

Sweet, very persistent, slightly animal musk odor
Unique ... powdery

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

274.1 to 277.7 °F (NTP, 1992)
135.5 °C
135.5 - 136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

483V3E1L6J

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Musk ketone is a yellow, crystalline solid. It has a sweet and very persistent odor. It is moderately soluble in water. USE: Musk ketone is used as a fragrance in cosmetics and household cleaning products such as detergents and fabric softeners. EXPOSURE: Workers that use musk ketone may breathe in mists or have direct skin contact. The general population may be exposed by inhalation or dermal contact of products containing musk ketone . If musk ketone is released to the environment, it will be broken down slowly in air. Musk ketone released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: Allergic skin rashes have been observed in some people after use of products containing musk ketone, such as colognes and aftershave. Sunlight may worsen this reaction. One study reported a potential association between increased exposure to musk ketone and a history of female reproductive disorders (premenstrual syndrome hirsutism) in German women. No association was observed between musk ketone exposure and a history of fertility issues or miscarriage. Studies in human cells conducted in a laboratory indicate that musk ketone has the potential to alter estrogen levels. Musk ketone is an eye irritant in laboratory animals. Excitability followed by decreased activity, coma, and death were observed in laboratory animals exposed to a very high oral dose. Liver damage was observed in animals following repeat oral exposure to high doses. No toxic effects were observed in laboratory animals following a single skin application of a high dose. Repeated skin applications of high doses resulted in decreased body weight. No evidence of birth defects was observed in offspring of laboratory animals exposed to musk ketone during pregnancy. Increased abortion and decreased fetal weight were observed only at high doses that made the mothers very ill. No evidence of infertility was observed in offspring of animals exposed to moderate levels during pregnancy. Data on the potential for musk ketone to cause cancer in laboratory animals were not available. The potential for musk ketone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Antineoplastic Agents

Vapor Pressure

3.00X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

81-14-1

Absorption Distribution and Excretion

The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... In CD rats and Long-Evans rats 14.6-26.3% and 13.3%, respectively, of the radiolabeled dose was absorbed from the shaven backs during 6 hours. After removal of the (14)C-musk ketone at 6 hours of application 16% of the dose remained on the skin which continued to be absorbed. This is supported by data obtained on animals killed at later times which show a steady decrease in the amount of material found on the treated skin from 7.2-9.85% of the dose at 8 hours to 3.1-4.1% after 24 hr and 2.0-3.4% after 48 hours. The actual absorption at 8 hours was approximately 19%, at 24 hours 25.1-28.3%, and at 48 hours 26.2-32.7%. After 48 hours, absorption essentially ceased while approximately 3% of the dose remained unabsorbed on the skin. In Long-Evans rats the disposition of radioactivity was similar with absorption of (14)C-musk ketone rising to 29.3-40.2% of the dose between 48 and 120 hours. The mean proportion of the dose remaining on the treated skin after 24 hours was approximately 3%.
The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In CD rats means of 7.3% and 17.2% of the applied dose had been excreted in the urine and feces, respectively, after 120 hours. In Long-Evans rats the rate of elimination was comparable with 10.8% and 27.2% of the dose excreted during 5 days in the urine and feces, respectively. Most radioactivity was eliminated in the first 48 hr after start of dosing. No radioactivity was detected in expired air.
The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In the bile duct cannulated CD rats only 1.8% of the dose was eliminated in the urine in 48 hours, while 25.3% was collected in the bile (of which 15.8% within 24 hours). The non-cannulated rat excreted 8% of the dose in the urine in 48 hours. These results indicate that the predominant route of excretion for (14)C-musk ketone is via the bile, and therefore that most of the radioactivity in the urine of cannulated animals is due to material that had been reabsorbed from the gastro-intestinal tract. In bile, at least six drug-related components were present as beta-glucuronic acid conjugates which were apparently deconjugated and further metabolized in the gastro-intestinal tract to other more polar components, some of which were at least partially reabsorbed giving rise to a complex profile of urinary metabolites. Radioactivity was detected in nearly all the tissues of animals killed at 1-120 hours after start of dose application. Concentrations were highest at about 6 hours after start of dosing in all tissues. Between 8 and 120 hr the concentration of radioactivity declined steadily in all tissues so that at 120 hours after start of dosing the concentration of radioactivity in each tissue was in general less than 20% of its peak value. Throughout the study the highest concentrations of radioactivity were found in the gastro-intestinal tract, liver, adipose tissue, adrenals, thyroid and kidneys, which at 6 hours after start of dosing contained means of 0.645 ug musk ketone equivalents/g, 0.32 ug/g, 0.19 ug/g, 0.12 ug/g, 0.10 ug/g and 0.08 ug/g, respectively, in CD rats. The distribution of radioactivity in the tissues of Long-Evans rats was similar with the highest peak concentrations of radioactivity at 6 hr after start of dosing in the gastro-intestinal tract (0.47 ug musk ketone equivalents/g), liver (0.26 ug/g), adrenals (0.1 ug/g), thyroid (0.18 ug/g) and fat (0.16 ug/g).
Ring-labeled (14)C-musk ketone (in phenylethyl alcohol and ethanol) was applied under occlusion to the shaven backs (area about 9 sq cm) of 10 male Sprague-Dawley CD rats up to fourteen daily 24-hour doses of 0.5 mg/kg bw. The skin remained unrinsed between the applications. Two rats were killed for whole-body autoradiography, one 24 hours after the first dose, and the other 24 hours after the 14th dose. From the remaining 8 rats, urine and feces were collected at several time points, and at sacrifice samples of blood, treated skin, brain, kidney, liver, thyroid, and fat were taken. Whole-body autoradiography showed that at 24 hours after the first dose radioactivity was not widely distributed throughout the body. Relatively high concentrations were present at the site of application and in the caecal contents, large intestine contents, and bile ducts. Lower levels were present in the small intestine contents and liver. Tissues of the rat killed at 24 hours after the 14th dose generally contained more radioactivity, although the highest concentrations were still associated with the site of application and the gastro-intestinal tract and lower levels were present in liver, blood, and thyroid. Hence, the absorption of radioactivity was incomplete, given the large amounts of the applied radioactivity remaining at the site of application. Means of 1.48 and 2.34 ug musk ketone equivalents were excreted in urine and feces, respectively, in the 24 hours following the application of dose 1. The mean rate of excretion in the urine increased to 6.54 ug/day during the 24 hours following the application of dose 14. The mean rate of excretion in feces increased to maxima of about 14.8 ug/day in the 24 hours following application of both dose 12 and dose 14. At sacrifice, the concentration of radioactivity in treated skin was high, whereas the total radioactivity present in blood and selected tissues was only a very small proportion of the total of 14 applied doses (0.22-0.37% in liver, and even less in fat, blood, kidneys, brain, and thyroid).
For more Absorption, Distribution and Excretion (Complete) data for Musk ketone (9 total), please visit the HSDB record page.

Metabolism Metabolites

Ubiquitous occurrences of synthetic nitro musks are evident in the literature. The in vivo analysis of musk xylene (MX) and musk ketone (MK)-protein adducts in trout liver has been performed by gas chromatography-mass spectrometry using selected ion monitoring (GC-SIM-MS). Biotransformation, dose-response and toxicokinetics studies of 2-amino-MX (2-AMX), 2-amino-MK (2-AMK) and 4-amino-MX (4-AMX) metabolites, covalently bound to cysteine amino acids in proteins in fish liver, formed by enzymatic nitro-reduction of MX and MK, have been described. Trout were exposed to single exposures of 0.010, 0.030, 0.10, and 0.30 mg/g MX and/or MK. Forty-two fish liver samples were collected from exposed- and control-fish subsequent to exposure intervals of 1 day, 3 days, and 7 days and were composited as per exposure schedules and times. Alkaline hydrolysis released bound metabolites from exposed liver composites that were extracted into n-hexane and then concentrated and analyzed by GC-SIM-MS. The presence of the metabolites in liver extracts was confirmed based on agreement of similar mass spectral properties and retention times with standards. In the dose-response study, the maximum adduct formation was 492.0 ng/g for 2-AMX, 505.5 ng/g for 2-AMK and 12588.5 ng/g for 4-AMX in liver at 0.03 mg/g MX and MK fish in 1 day after exposure. For toxicokinetics investigation, the highest amount of the target metabolites was found to be the same concentration as observed in the dose-response study for 1 day after exposure with 0.03 mg/g MX and MK fish and the half-lives of the metabolites were estimated to be 2-9 days based on assumption of first-order kinetics. Average recoveries exceeded 95% with a relative standard deviation (RSD) around 9%, and the limit of detection (LOD) ranged from 0.91 to 3.8 ng/g based on a signal to noise ratio of 10 (S/N=10) could be achieved for the metabolites. No metabolites were detected in the controls and exposed non-hydrolyzed liver extracts. This is the first report on dose-response and toxicokinetics of nitro musk-cysteine-protein adducts in fish liver.
Two healthy male volunteers received an application of 2.2 mg ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) on the unshaven skin of the upper left quadrant of the chest for 6 hours. The dose was applied evenly over an area of 100 sq cm. The application rate was 0.02 mg/sq cm. ... When urine samples were treated with beta-glucuronidase and extracted with ethyl acetate the recovery was about 5-fold larger, indicating that a large proportion of the metabolites of musk ketone in human urine were present as glucuronide conjugates. Extracts of beta-glucuronidase treated human urine contained a single major (unidentified) metabolite which was probably also present as a minor constituent of rat bile extract.

Wikipedia

Musk ketone

Use Classification

Fragrance Ingredients
Cosmetics -> Masking

Methods of Manufacturing

Musk ketone is prepared by Friedel-Crafts acetylation of 1,3-dimethyl-5-tert-butylbenzene, and nitration of the resulting 2,6-dimethyl-4-tert-butylacetophenone with nitric acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-: ACTIVE
Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.
In public use since the 1900s.
The Council of Europe (1974) included musk ketone in the list of artificial flavoring substances that may be temporarily added to foodstuffs without hazard to public health.

Analytic Laboratory Methods

Stir-bar-sorptive extraction with liquid desorption followed by large-volume injection and capillary gas chromatography coupled to mass spectrometry in selected ion monitoring acquisition mode (SBSE-LD/LVI-GC-MS(SIM)) has been developed to monitor ultra-traces of four musks (celestolide (ADBI), galaxolide (HHCB), tonalide (AHTN) and musk ketone (MK)) in environmental water matrices. Instrumental calibration (LVI-GC-MS(SIM)) and experimental conditions that could affect the SBSE-LD efficiency are discussed. Assays performed on 30-mL water samples spiked at 200 ng/L under optimized experimental conditions yielded recoveries ranging from 83.7 +/- 8.1% (MK) to 107.6 +/- 10.8% (HHCB). Furthermore, the experimental data were in very good agreement with predicted theoretical equilibria described by octanol-water partition coefficients (K (PDMS/W) approximately = K (O/W)). The methodology also showed excellent linear dynamic ranges for the four musks studied, with correlation coefficients higher than 0.9961, limits of detection and quantification between 12 and 19 ng/L and between 41 and 62 ng/L, respectively, and suitable precision (< 20%). Application of this method for analysis of the musks in real water matrices such as tap, river, sea, and urban wastewater samples resulted in convenient selectivity, high sensitivity and accuracy using the standard addition methodology. The proposed method (SBSE-LD/LVI-GC-MS(SIM)) was shown to be feasible and sensitive, with a low-sample volume requirement, for determination of musk compounds in environmental water matrices at the ultra-trace level, overcoming several disadvantages presented by other sample-preparation techniques.
This study presents the development of an analytical method for determining 9 synthetic musks in water matrices. The developed method is based on stir bar sorptive extraction (SBSE), coated with polydimethylsiloxane, and coupled with a thermal desorption-gas chromatography-mass spectrometry system (TD-GC-MS). SBSE can efficiently trap and desorb the analytes providing low limits of detection (between 0.02 ng/L and 0.3 ng/L). Method validation showed good linearity, repeatability and reproducibility for all compounds. Furthermore, the limited manipulation of the sample required in this method implies a significant decrease of the risk of external contamination of the samples. The performance of the method in real samples was evaluated by analyzing biological wastewater treatment plant (WWTP) influent and effluent samples, reverse osmosis treatment plant effluents and river waters. The most abundant musk was galaxolide with values up to 2069 ng/L and 1432 ng/L in the influent and effluent of urban WWTP samples, respectively. Cashmeran, Pantolide and Tonalide were also detected in all the matrices with values up to 94 ng/L, 26 ng/L and 88 ng/L, respectively. Although in Europe the use of nitromusks in cosmetics is prohibited, musk xylene and musk ketone were detected both in the WWTP and in the river samples. As far as we know, this is the first time than a SBSE method coupled with TD is applied for the determination of synthetic musks in water samples.
In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng/L, 7 to 39 ng/L and 8 to 84 ng/L for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng/L concentration level and below 14.9% at low level (20 ng/L for all the target analytes, except for AHTN which was set at 40 ng/L and HHCB at 90 ng/L, due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.
A new analytical method for the simultaneous determination of eight synthetic musks compounds (SMs) including five polycyclic musks (PCMs) and three nitro musks (NMs) was validated for sediment samples based on a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by gas chromatography-mass spectrometry (GC-MS). Good analytical performances were obtained for all the target compounds. For the validation of the method, internal calibration (IC) and internal calibration with QuEChERS (ICQ) were compared. Good linearity was obtained for both calibration methods with determination coefficients (R2) ranging between 0.990 for Musk Xylene (MX) and 0.999 for Tonalide (AHTN) with IC and between 0.991 for Musk Ketone (MK) and 0.999 for Traseolide (ATII) with ICQ. The repeatability ranges were 0.1%-1.9% with the IC and 0.1%-2.6% with the ICQ. The apparent recoveries obtained for SMs in the standard reference sediment (SRM1944) varied in the range of 70%-98% and 75%-103% in the sediment from the Bizerte Lagoon (Tunisia). The absolute recoveries ranged between 61% and 92% for the SRM1944 and between 61% and 89% in the sediment from the Bizerte Lagoon. The limits of detection (LOD) calculated for the two main compounds, Galaxolide (HHCB) and Tonalide (AHTN) were 0.3 and 0.1 ng/g respectively. The LODs obtained for ADBI (Celestolide), AHMI (Phantolide), ATII (Traseolide), MM (Muks mosken), MK (Musk Ketone) and MX (Musk Xylene) were 0.08, 0.12, 0.03, 0.34, 0.11, 0.08, 0.10 and 0.15 ng/g respectively. The levels of sigmaSMs in surface sediments from the Bizerte Lagoon ranged from 1.4 to 4.5 ng/g, which are 1000 times lower than the predicted no effect concentration (PNEC) for marine organisms.
For more Analytic Laboratory Methods (Complete) data for Musk ketone (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... 13 patients, suspected to suffer from a photoallergic contact dermatitis, were screened by means of a questionnaire and clinical tests. Dermal sensitivity to UV light was pre-tested after which nitromusks (amount and vehicle not specified) were applied on the skin under occlusive patches (two sites per substance). After 24 hours of contact the patches were removed under dim light and the skin examined for any signs of contact-dermatitis. Half of the contact sites were covered again and the other half was irradiated with ultra-violet light. All persons studied showed a photoallergic reaction to musk ambrette. In one person also a photoallergic reaction to musk ketone was observed. No reaction was seen at the non-irradiated site. The study is inconclusive as to whether this patient shows either cross-photoallergy between musk ambrette and musk ketone or that this patient shows a concomittant independent photo-allergy to two nitromusks. The study is also inconclusive as to the prevalence of the condition.
... When the cells were treated simultaneously with MK (5-5000 ng/mL) and 0.2 ug/mL benzo(a)pyrene, no synergistic effects were detected; benzo(a)pyrene (B(a)P) itself caused an 1.5-fold increase of MN over the spontaneous background frequency (60 versus 39 MN/1000 binucleated cells). ...
When tested in an in vitro micronucleus test with metabolically competent human hepatoma cells (Hep G2 line), a cogenotoxic effect of musk ketone was observed when the cells were pre-treated with musk ketone for 28 hours and subsequently exposed to B(a)P, but not when the cells were simultaneously treated with musk ketone and B(a)P. Pretreatment with musk ketone resulted in a significant increase in B(a)P-induced micronuclei. This amplification of B(a)P genotoxicity was seen with 500-5,000 ng/mL musk ketone, concentrations that were effectively inducing CYP1A-activities (as was shown by EROD measurements in the Hep G2 cells), i.e. enzymes playing a key role in the activation of B(a)P.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Musk Ketone Induces Neural Stem Cell Proliferation and Differentiation in Cerebral Ischemia via Activation of the PI3K/Akt Signaling Pathway

Zheyi Zhou, Linglu Dun, Bingxin Wei, Yanyan Gan, Zhongling Liao, Xiumiao Lin, Junlei Lu, Guocheng Liu, Hong Xu, Changjun Lu, Hongwei An
PMID: 32112919   DOI: 10.1016/j.neuroscience.2020.02.031

Abstract

Traditional Chinese medicine has been reported to influence the proliferation and differentiation of neural stem cells (NSCs) that may be protective against nervous system diseases. Recent evidence indicates the importance of musk ketone in nerve recovery and preventing secondary damage after cerebral ischemic injury. A middle cerebral artery occlusion (MCAO) rat model was established by a transient filament model, and rats were treated with musk ketone (0.9 or 1.8 μM). Next, an in vitro oxygen-glucose deprivation (OGD) cell model was established to study the effect of musk ketone on the proliferation and differentiation of NSCs. To determine the potential mechanisms of musk ketone involved in activities of NSCs, the effect of musk ketone on the PI3K/Akt signaling pathway activation was assessed. Furthermore, NSCs were treated with musk ketone in the presence of PI3K/Akt inhibitor Akti-1/2 to examine their roles on NSC proliferation and differentiation. Musk ketone reduced cerebral ischemic injury in a dose-dependent manner in rats. In addition, NSCs treated with musk ketone showed enhanced proliferation and differentiation along with increased PI3K/Akt signaling pathway activation. The effects of muck ketone were reversed by Akti-1/2. Altogether, musk ketone promoted NSC proliferation and differentiation and protected against cerebral ischemia by activating the PI3K/Akt signaling pathway, highlighting the potential of musk ketone as a physiologically validated approach for the treatment of cerebral ischemia.


Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride

Xiaofeng Dong, Minggang Zheng, Lingyun Qu, Lei Shi, Ling Wang, Yu Zhang, Xiaowen Liu, Ying Qiu, Huihui Zhu
PMID: 31179978   DOI: 10.1016/j.marpolbul.2019.04.046

Abstract

The effects of time, temperature, and salinity on the adsorption of Tonalide (AHTN), Musk Xylene (MX), Galaxolide (HHCB), and Musk Ketone (MK) by microplastics of polyethylene (PE) and polyvinyl chloride (PVC) are studied. Results indicate that the equilibrium sorption time was about 10 h and the adsorption kinetics model conformed to the first-order adsorption kinetic model and pseudo-second order kinetic model, this indicates that the main adsorption mechanism might be chemical adsorption and physical absorption. Adsorption reached a nadir at 15 °C and 14% salinity. The adsorption capacity gradually increases, and then decreases, finally increases with an increase in NaCl concentration. Due to the specific surface area and the pore volume of PVC was larger than PE, the adsorption capacity of PVC was higher than that of PE in the equal conditions.


In vitro determination of transdermal permeation of synthetic musks and estimated dermal uptake through usage of personal care products

Xiaolan Zhang, Yuling Yu, Yue Gu, Xiaojing Li, Xinyu Zhang, Yingxin Yu
PMID: 28129620   DOI: 10.1016/j.chemosphere.2017.01.001

Abstract

Synthetic musks, chemical constituents of personal care products, enter the human body through dermal contact. Elucidation of the mechanisms underlying transdermal permeation of synthetic musks should enhance our understanding of their uptake and distribution in human skin and allow accurate evaluation of associated human exposure. Here, the transdermal permeation dynamics and distribution of galaxolide (HHCB) and tonalide (AHTN) were investigated using an in vitro skin diffusion model. The transdermal permeation amounts of HHCB and AHTN increased rapidly during the first 6 h. The applied HHCB and AHTN amounts did not affect percutaneous absorption rates. HHCB and AHTN remained primarily in the stratum corneum, accounting for 70.0% and 70.3% of the totals during the 24-h period, respectively. The percutaneous absorption rate of both chemicals was ∼11%. HHCB, AHTN, musk ketone, musk xylene, and Musk-T were detected in 29 personal care products. The average total concentrations of the musks were 3990, 54.0, 17.7, and 9.8 μg g
in perfume, shampoo, lotion, and shower gel, respectively. Among the four product categories, HHCB was dominant (57.4%-99.6%), followed by AHTN. The data clearly indicate that polycyclic and nitro musks are most commonly used in personal care products. The total estimated dermal intake (51.6 μg kg
day
) was markedly higher than total dermal uptake (5.9 μg kg
day
) when percutaneous absorption rates of the chemicals were added into the calculation. Uptake of HHCB and AHTN via dermal contact of personal care products was significantly higher than that from dust inhalation calculated according to earlier literature data.


Sorption of three synthetic musks by microplastics

Xiaojun Zhang, Minggang Zheng, Ling Wang, Yinghua Lou, Lei Shi, Shujun Jiang
PMID: 28982477   DOI: 10.1016/j.marpolbul.2017.09.025

Abstract

Microplastics and synthetic musks (SMs) are two typical organic pollutants in the marine environment. In this study, the sorption of three SMs to microplastics in a simulated seawater environment was examined. Tonalide (AHTN), musk xylene (MX), and musk ketone (MK) were the musks investigated, while polypropylene (PP) was used as the microplastic. It was found that the equilibrium sorption time was about 10h and the adsorption kinetics model conformed to a Lagergren adsorption model. The adsorption capacity increased with decreasing particle size. Adsorption reached a peak at 25°C, and the adsorption capacity was not sensitive to the concentration of sodium chloride. There is a need for more research and monitoring of microplastics in the marine environment due to their strong ability to absorb organic pollutants.


Determination and environmental risk assessment of synthetic musks in the water and sediments of the Jiaozhou Bay wetland, China

Shujun Jiang, Ling Wang, Minggang Zheng, Yinghua Lou, Lei Shi
PMID: 29204937   DOI: 10.1007/s11356-017-0811-7

Abstract

Human activity in estuarine areas has resulted in pollution of the aquatic environment, but little is known about the levels of synthetic musks (SMs) in river water and sediments in estuarine areas. This study investigated the concentrations and distribution of SMs in the Jiaozhou Bay wetland, including celestolide, phantolide, traseolide, galaxolide (HHCB), tonalide (AHTN), musk xylene and musk ketone (MK). The SMs HHCB, AHTN and MK were detected at concentrations of 10.7-208, not detected (ND)-59.2 and ND-13.6 ng/L, respectively, in surface water samples and 13.1-27.3, 3.06-14.5 and 1.33-18.8 ng/g (dry weight; dw), respectively, in sediment samples. Based on the calculated total organic carbon (TOC) concentrations, there was no significant correlation between SMs and TOC in sediment samples (p > 0.05). The hazard quotients were 0.204, 0.386 and 0.059 for AHTN, HHCB and MK, respectively, which indicated no serious environmental impact, because these values are all less than 1. The concentrations of SMs decreased as the distance to the Xiaojianxi refuse landfill increased in both surface water and sediments. Compared with previous studies, the concentration of SMs in the Jiaozhou Bay wetland was relatively high. Therefore, more attention should be paid to SMs because of their persistent impact on human health and the environment.


Urban sources of synthetic musk compounds to the environment

Fiona Wong, Matthew Robson, Lisa Melymuk, Chubashini Shunthirasingham, Nick Alexandrou, Mahiba Shoeib, Edmund Luk, Paul Helm, Miriam L Diamond, Hayley Hung
PMID: 30575830   DOI: 10.1039/c8em00341f

Abstract

The occurrence and potential sources of synthetic musk compounds (SMCs) in the urban and surrounding environment were investigated. We analyzed air, soils and surface waters from a wide array of land-use types and urban densities including air from wastewater treatment plants (WWTPs), indoor, urban, rural, and remote Arctic sites; surface waters from urban and rural tributaries; and effluents of three WWTPs. In air, the median sum concentration of six selected polycyclic musks (Σ6PCMs) (i.e., galaxolide, tonalide, cashmeran, celestolide, phantolide, traseolide) were the highest from WWTP on-site > indoor > urban > WWTP off-site > rural. SMCs were not found in remote Arctic air indicating low potential for long-range atmospheric transport. SMCs were not found in soils, likely because of their high volatility and fast biodegradation rate. Galaxolide (HHCB) and tonalide (AHTN) were the two most abundant SMCs in air, tributaries and WWTP effluents. Σ6PCM concentrations in air taken along urban-rural transects and in tributary water were positively correlated with population density. In WWTP on-site air, trace levels of the toxic nitro-musks, namely musk xylene and musk ketone were detected and macrocyclic musks accounted for ∼10% of the total SMCs measured. In WWTP effluents, the concentrations of Σ6PCMs were proportional to the population served. We conclude that sources of SMCs to the outdoor urban environment and hence the surrounding region, originate from releases from indoor air, and temperature-dependent volatilization from WWTPs during treatment.


Native musk and synthetic musk ketone strongly induced the growth repression and the apoptosis of cancer cells

Ling Xu, Yi Cao
PMID: 27931220   DOI: 10.1186/s12906-016-1493-2

Abstract

Musk is widely used in clinical practice for its anti-cancer properties. Here, we treated various types of cancer using musk to determine which cancers are sensitive to musk treatment. We also compared effects of native musk and synthetic musk ketone in cancer cells. Furthermore, we investigated mechanisms underlying effects of musk.
Twenty two cancer cell lines were treated with musk. Cell proliferation and apoptosis analyses were carried out. Native musk and synthetic musk ketone were analyzed by gas chromatograph-mass spectrometer (GC-MS) assay. Differentially expressed genes were determined by microarray and quantitative real-time polymerase chain reaction.
Native musk strongly induced the growth repression and the apoptosis in the majority of cancer cell lines in a dose-dependent manner, but distinct types of cancer showed significantly different reactions. Cancer cells which originated from epithelial cells showed higher sensitivity for musk treatment. By contrast, leukaemia and lymphoma cells were not sensitive. GC-MS analysis demonstrated that native musk contains more than 30 contents in which musk ketone is a major component; synthetic musk ketone was consistent with natural musk ketone, and the used sample of synthetic musk ketone contained only sole component. Similar to native musk, synthetic musk ketone induced the growth repression and the apoptosis of cancer cells. Additionally, numerous genes were differentially expressed in lung cancer cells after native musk treatment. These differentially expressed genes were involved in many signalling pathways. Among these pathways, apoptosis-related pathways included interleukin family, tumor necrosis factor family, and MAPK signalling pathway. Native musk and synthetic musk ketone can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signalling pathway) in lung cancer cells.
This research provided strong evidence that native musk and synthetic musk ketone can induce the growth repression and the apoptosis of cancer cells. However, the selection of sensitive cancer patient for individualized treatment is a key step in clinical application. Synthetic musk ketone can substitute for native musk to treat cancer patients. Musk might induce the growth repression and the apoptosis of lung cancer cells through up-regulating IL-24 and DDIT3 expressions.


Explore Compound Types